(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Description
BenchChem offers high-quality (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKHMUVRKAWKKJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@](C)(C1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717774 | |
| Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267401-33-2 | |
| Record name | (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid molecular weight
An In-depth Technical Guide: Molecular Weight Determination and Significance of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a specialized chemical entity with relevance in synthetic and medicinal chemistry. A precise understanding of its molecular weight is fundamental for its synthesis, characterization, and application in research and development. This guide provides a detailed examination of the compound's molecular weight, beginning with its theoretical calculation based on its molecular formula and extending to the principles of its experimental verification via mass spectrometry. Furthermore, it contextualizes the critical role of molecular weight in ensuring stoichiometric accuracy in experimental design, confirming compound identity, and evaluating its potential as a drug candidate. This document serves as a foundational reference for professionals working with this and structurally related compounds.
Chemical Identity and Structural Characteristics
To engage with any chemical compound in a research setting, establishing its fundamental identity is the paramount first step. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, non-natural amino acid derivative. The presence of a fluorine atom on the phenyl ring is a common feature in modern medicinal chemistry, often introduced to modulate a molecule's metabolic stability and binding affinity.[1][2][3]
The compound's identity is defined by several key descriptors, which are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | Internal Standard |
| Molecular Formula | C₁₁H₁₂FNO₃ | [4] |
| CAS Number | 267401-33-2 | [4][5] |
| Synonyms | (R)-(-)-N-acetyl-alpha-(2-fluorophenyl)-alpha-methylglycine; Benzeneacetic acid, α-(acetylamino)-2-fluoro-α-methyl-, (αR)- | [4] |
Theoretical Molecular Weight Determination
The molecular weight (MW) of a compound is a cornerstone physical property derived directly from its molecular formula. It represents the sum of the atomic weights of its constituent atoms. The calculation is not merely an academic exercise; it is the theoretical benchmark against which all experimental measurements are compared.
Causality in Calculation: The Principle of Additivity
The calculation relies on the principle of additivity, using the standard atomic weights of each element as published by the International Union of Pure and Applied Chemistry (IUPAC). These standard weights are weighted averages of the masses of an element's naturally occurring isotopes.
Protocol for Calculating Theoretical Molecular Weight
-
Deconstruct the Molecular Formula: Identify each element present in the formula (C₁₁H₁₂FNO₃) and the count of its atoms.
-
Assign Standard Atomic Weights: Look up the standard atomic weight for each element (C, H, F, N, O).
-
Calculate Subtotals: For each element, multiply its atom count by its atomic weight.
-
Sum for Final Molecular Weight: Add the subtotals for all elements to arrive at the final molecular weight.
The following table details this calculation for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | Calculated Molecular Weight: | 225.219 |
Note: A more precise literature value is 225.2162832 g/mol , which may use more exact atomic masses rather than standard weighted averages.[4] For most laboratory applications, a value of 225.22 g/mol is sufficient.[6]
Caption: Logical flow from molecular formula to final molecular weight.
Experimental Verification of Molecular Mass
While the theoretical molecular weight is a calculated standard, experimental verification is essential for confirming the identity and purity of a synthesized compound. The primary technique for this is Mass Spectrometry (MS) .
Expertise in Method Selection: Why Mass Spectrometry?
Mass spectrometry does not measure molecular weight directly; it measures the mass-to-charge ratio (m/z) of ionized molecules. Its unparalleled precision allows for the determination of the monoisotopic mass—the mass calculated using the mass of the most abundant isotope of each element. This provides a highly accurate fingerprint of the compound, validating its elemental composition. For C₁₁H₁₂FNO₃, this is a more precise value than the average molecular weight and is what is typically observed in high-resolution mass spectrometry (HRMS).
High-Level Experimental Workflow for Mass Spectrometry
-
Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization technique.
-
Ionization: The sample is introduced into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique for molecules of this type. It imparts a charge onto the analyte with minimal fragmentation. The molecule will typically be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.
-
Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The output is a mass spectrum, a plot of ion intensity versus m/z. The peak corresponding to the ionized molecule of interest is used to confirm the experimental mass. For (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, one would expect to find a prominent peak at an m/z of approximately 226.09 in positive mode ([C₁₁H₁₃FNO₃]⁺) or 224.08 in negative mode ([C₁₁H₁₁FNO₃]⁻).
Caption: A generalized workflow for compound analysis by mass spectrometry.
Significance in a Research and Drug Development Context
An accurate molecular weight is indispensable for several reasons that directly impact the integrity and success of research.
-
Stoichiometric Precision: In any chemical reaction or biological assay, precise quantities of reactants are required. Molar concentrations are calculated using the molecular weight (moles = mass / molecular weight). An incorrect molecular weight leads to errors in all subsequent quantitative experiments, compromising data validity.
-
Compound Identity and Purity Confirmation: The experimentally determined molecular mass is a primary piece of evidence, alongside techniques like NMR and chromatography, to confirm that the target molecule has been successfully synthesized. Any deviation from the expected mass can indicate impurities, isotopic labeling, or an incorrect product.
-
Drug Discovery and Pharmacokinetics: Molecular weight is a key descriptor in computational models that predict a compound's drug-like properties. For instance, it is one of the five criteria in Lipinski's Rule of Five, a guideline used to evaluate the potential for oral bioavailability. While not a rigid rule, a molecular weight under 500 g/mol is generally favored for small-molecule drugs. The study of phenylpropanoic acid derivatives is an active area of drug discovery, with applications being explored for type 2 diabetes, inflammation, and antipsychotic treatments.[7][8][9]
Conclusion
The molecular weight of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is 225.22 g/mol . This value, derived theoretically from its molecular formula (C₁₁H₁₂FNO₃) and confirmed experimentally through high-resolution mass spectrometry, is a critical parameter. It underpins the quantitative integrity of experimental work, serves as a primary identifier for the compound, and provides foundational data for its evaluation in medicinal chemistry and drug development programs. For any researcher utilizing this compound, a thorough understanding and application of this value are essential for producing reliable and reproducible scientific outcomes.
References
-
(R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2 • ChemWhat. [Link]
-
(R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem. [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. [Link]
-
Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening - Journal of Pharmaceutical Research. [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. [Link]
Sources
- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. chemwhat.com [chemwhat.com]
- 5. Page loading... [guidechem.com]
- 6. Buy 2-Acetamido-2-(4-fluorophenyl)propanoic acid | 1263285-87-5 [smolecule.com]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Foreword: Navigating the Landscape of a Novel Chiral Building Block
In the dynamic field of medicinal chemistry and drug development, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid emerges as a compound of significant interest, belonging to the broader class of α-aryl-α-amino acids and arylpropionic acids. While comprehensive experimental data for this specific molecule remains limited in publicly accessible literature, its structural motifs suggest a rich potential for applications ranging from asymmetric synthesis to the development of bioactive agents.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated chemical properties, a plausible synthetic approach, and the expected analytical characteristics of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. By leveraging established chemical principles and drawing parallels with structurally related compounds, this document aims to serve as a foundational resource to stimulate and guide further research into this promising chiral building block.
Molecular Overview and Physicochemical Properties
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure features a stereogenic center at the α-carbon, substituted with an acetamido group, a methyl group, a carboxylic acid, and a 2-fluorophenyl group. The presence of the fluorine atom on the phenyl ring is of particular note, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1]
Core Chemical Attributes
A summary of the fundamental chemical identifiers for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 267401-33-2 | ChemWhat[2] |
| Molecular Formula | C₁₁H₁₂FNO₃ | ChemWhat[2] |
| Molecular Weight | 225.22 g/mol | ChemWhat[2] |
Predicted Physicochemical Data
In the absence of specific experimental data, the following properties are predicted based on the analysis of structurally similar compounds, such as 2-phenylpropionic acid and other N-acetylated amino acids.
| Property | Predicted Value/Range | Rationale |
| Melting Point | 150-170 °C | N-acetylated amino acids are typically crystalline solids with relatively high melting points. The presence of the aromatic ring and the carboxylic acid capable of hydrogen bonding would contribute to a stable crystal lattice. |
| Boiling Point | > 300 °C (with decomposition) | Carboxylic acids often have high boiling points due to dimerization through hydrogen bonding. Decomposition is expected at elevated temperatures. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF. | The carboxylic acid group imparts some water solubility, but the aromatic ring and overall carbon framework suggest greater solubility in organic polar solvents. |
| pKa | 3.5 - 4.5 | The carboxylic acid proton is expected to have a pKa in the typical range for α-amino acids. The electron-withdrawing effect of the 2-fluorophenyl group may slightly lower the pKa compared to its non-fluorinated analog. |
Synthesis and Purification: A Proposed Experimental Workflow
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the disconnection of the acetamido group, suggesting an N-acetylation of a chiral α-amino acid precursor. This precursor, (R)-2-amino-2-(2-fluorophenyl)propanoic acid, can be envisioned to be synthesized through a stereoselective method.
A proposed forward synthesis is outlined below:
Detailed Experimental Protocol
Step 1: Synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid (A Chiral Precursor)
This step can be achieved through various asymmetric synthesis methodologies. A classical approach involves the Strecker synthesis followed by chiral resolution.
-
Strecker Synthesis of Racemic 2-Amino-2-(2-fluorophenyl)propanoic acid:
-
To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., methanol), add ammonium chloride followed by sodium cyanide at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for several hours to allow for the formation of the corresponding α-aminonitrile.
-
The resulting aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic α-amino acid.
-
-
Chiral Resolution:
-
The racemic amino acid is treated with a chiral resolving agent, such as (R)-(-)-mandelic acid or a chiral amine, in a suitable solvent.
-
This forms a pair of diastereomeric salts, which can be separated based on their differential solubility through fractional crystallization.
-
The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-2-amino-2-(2-fluorophenyl)propanoic acid.
-
Step 2: N-Acetylation of (R)-2-Amino-2-(2-fluorophenyl)propanoic acid
The N-acetylation of amino acids is a well-established and high-yielding reaction.[3]
-
Dissolve the enantiomerically pure (R)-2-amino-2-(2-fluorophenyl)propanoic acid in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH in the basic range.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity of the final compound should be assessed by:
-
High-Performance Liquid Chromatography (HPLC): Using both chiral and achiral columns to determine enantiomeric excess and chemical purity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Spectroscopic Analysis: As detailed in the following section.
Spectroscopic and Analytical Characterization
The structural elucidation of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules.[4][5]
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern in the range of 7.0-7.5 ppm corresponding to the four protons on the 2-fluorophenyl ring.
-
Amide Proton: A singlet or doublet (depending on the solvent and coupling to the α-proton) between 7.5-8.5 ppm.
-
Carboxylic Acid Proton: A broad singlet typically above 10 ppm, which is exchangeable with D₂O.
-
Acetyl Methyl Protons: A sharp singlet around 2.0 ppm.
-
α-Methyl Protons: A singlet around 1.5-1.8 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region (170-180 ppm) corresponding to the carboxylic acid and amide carbonyls.
-
Aromatic Carbons: Multiple signals between 115-165 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
α-Carbon: A signal around 55-65 ppm.
-
Acetyl Methyl Carbon: A signal around 22-25 ppm.
-
α-Methyl Carbon: A signal around 20-25 ppm.
-
-
¹⁹F NMR:
-
A single resonance for the fluorine atom on the phenyl ring, with its chemical shift and coupling pattern providing information about its electronic environment.
-
Infrared (IR) Spectroscopy
IR spectroscopy would reveal the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1650-1750 cm⁻¹.
-
C-F Stretch: An absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In negative ion mode, a prominent peak at m/z = 224.08 [M-H]⁻ would be expected. In positive ion mode, a peak at m/z = 226.09 [M+H]⁺ or 248.07 [M+Na]⁺ could be observed.
Potential Applications and Fields of Research
The structural features of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.
Asymmetric Synthesis
Chiral, non-proteinogenic amino acids are valuable building blocks in asymmetric synthesis for the construction of complex molecules with defined stereochemistry.[6] This compound could serve as a chiral ligand or a starting material for the synthesis of other chiral molecules.
Medicinal Chemistry and Drug Discovery
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen.[7][8][9][10] The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes.[7] It is plausible that (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid or its derivatives could exhibit similar biological activities. The presence of the 2-fluoro substituent could enhance its therapeutic properties.[1]
Peptidomimetics
The incorporation of unnatural amino acids into peptides is a common strategy to create peptidomimetics with enhanced stability, bioavailability, and biological activity. The title compound could be used to introduce conformational constraints and novel side-chain interactions in peptide-based drug candidates.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The following guidelines are based on the safety data for related arylpropionic acids.[11][12][13][14][15]
Hazard Identification
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid represents a chiral building block with considerable potential for applications in organic synthesis and medicinal chemistry. While specific experimental data is currently sparse, this technical guide provides a solid foundation for its synthesis, characterization, and potential uses based on established chemical principles. Further research to validate the proposed synthetic route, fully characterize its physicochemical and spectroscopic properties, and explore its biological activities is highly encouraged. The insights gained from such studies will undoubtedly contribute to the advancement of chemical synthesis and drug discovery.
References
-
ChemWhat. (R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2. [Link]
-
PubMed Central. Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
MDPI. An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [Link]
-
BASF. Safety data sheet. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]
-
Semantic Scholar. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. [Link]
-
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. [Link]
- Google Patents. Process for synthesis of N-acetylglycine.
-
PubMed Central. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
- Google Patents. Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
-
Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
-
Organic Syntheses. Acetylglycine. [Link]
-
Pentachemicals. Propionic acid. [Link]
-
Cambridge Open Engage. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]
-
Nexchem Ltd. SAFETY DATA SHEET - Propionic acid. [Link]
-
PubChem. 2-Phenylpropionic acid, (+)-. [Link]
-
ResearchGate. Strategies for α-amino C–H arylation where transition metals engage distinct intermediates. [Link]
-
ScienceLab.com. Propionic Acid - Safety Data Sheet. [Link]
-
Eureka | Patsnap. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. [Link]
-
Amanote Research. (PDF) Synthesis of N-Alkyl-Cα,α-Dimethylglycine Derivatives. [Link]
-
Research Square. One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. [Link]
- Google Patents.
- Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
Wiley Online Library. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. [Link]
- Google Patents. Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
-
University of Windsor. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]
-
ChemBK. 2-Phenylpropionic acid. [Link]
-
University of Texas at El Paso. Bio NMR spectroscopy. [Link]
-
PubMed Central. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. [Link]
-
ResearchGate. A novel bacterial β- N -acetyl glucosaminidase from Chitinolyticbacter meiyuanensis possessing transglycosylation and reverse hydrolysis activities. [Link]
-
ResearchGate. (PDF) A novel bacterial β-N-acetyl glucosaminidase from Chitinolyticbacter meiyuanensis possessing transglycosylation and reverse hydrolysis activities. [Link]
Sources
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. people.bu.edu [people.bu.edu]
- 6. Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
- 11. download.basf.com [download.basf.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. nexchem.co.uk [nexchem.co.uk]
- 15. fishersci.ca [fishersci.ca]
Spectroscopic Characterization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid, a chiral non-steroidal anti-inflammatory drug (NSAID) derivative.[1][2] In the absence of directly published experimental spectra for this specific enantiomer, this document serves as a predictive guide, leveraging established principles of spectroscopic analysis and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach are emphasized throughout.
Introduction: The Importance of Spectroscopic Analysis
In drug discovery and development, the unambiguous characterization of a molecule's structure and purity is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's chemical architecture. For a chiral molecule like (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid, spectroscopic analysis is crucial not only for confirming its covalent structure but also for providing insights into its three-dimensional arrangement, which is intrinsically linked to its pharmacological activity. This guide will equip researchers with the foundational knowledge to predict, acquire, and interpret the key spectroscopic features of this compound.
Molecular Structure and Expected Spectroscopic Features
The structure of (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid comprises several key functional groups that will give rise to distinct spectroscopic signals:
-
A carboxylic acid group (-COOH)
-
An amide group (-NHCOCH₃)
-
A chiral quaternary carbon
-
A 2-fluorophenyl group
-
A methyl group (-CH₃) from the acetamido moiety
-
Another methyl group (-CH₃) attached to the chiral center
Each of these groups has characteristic spectroscopic signatures that will be explored in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Basis: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). The integration of the signal is proportional to the number of protons it represents, and spin-spin coupling between neighboring protons can split signals into distinct patterns (e.g., doublets, triplets, quartets), revealing connectivity.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.
Predicted ¹H NMR Data for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[3] |
| ~7.0-7.6 | Multiplet | 4H | Ar-H | The four protons on the 2-fluorophenyl ring will appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. |
| ~6.5-7.5 | Singlet | 1H | -NH- | The amide proton signal can be broad and its chemical shift is solvent-dependent. |
| ~2.0 | Singlet | 3H | -COCH₃ | The methyl protons of the acetamido group are in a relatively shielded environment and are expected to appear as a sharp singlet. |
| ~1.8 | Singlet | 3H | -C(Ar)(CH₃)- | The methyl protons on the chiral center are adjacent to a quaternary carbon and will therefore appear as a singlet. |
Interpretation Insights: The exact chemical shifts and coupling patterns of the aromatic protons will be complex due to the presence of the fluorine substituent. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning these resonances.
¹³C NMR Spectroscopy: The Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy observes the resonance of the ¹³C isotope, which has a natural abundance of only 1.1%. This results in a lower signal-to-noise ratio compared to ¹H NMR. However, ¹³C NMR spectra are generally simpler because ¹³C-¹³C coupling is rare. The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms.
Experimental Protocol: The sample preparation and instrument setup are similar to ¹H NMR. However, due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |
| ~168-172 | -C=O (Amide) | The amide carbonyl carbon is also in a deshielded environment. |
| ~158-162 (d, ¹JCF ≈ 240-250 Hz) | Ar-C-F | The carbon directly attached to the fluorine will show a large coupling constant. |
| ~115-140 | Ar-C | The remaining aromatic carbons will appear in this region, with their chemical shifts influenced by the fluorine and the propanoic acid side chain. Some may show smaller C-F couplings. |
| ~55-65 | -C(Ar)(CH₃)- | The chiral quaternary carbon is attached to several electron-withdrawing groups. |
| ~22-25 | -COCH₃ | The methyl carbon of the acetamido group. |
| ~20-23 | -C(Ar)(CH₃)- | The methyl carbon attached to the chiral center. |
Interpretation Insights: The most informative signal in the ¹³C NMR spectrum will be the doublet for the carbon bearing the fluorine atom, which provides direct evidence for the presence and position of the fluorine substituent.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
Experimental Protocol: Acquiring an IR Spectrum
Caption: General workflow for acquiring an FT-IR spectrum.
Predicted IR Absorption Bands for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid O-H[5] |
| ~3300 | Medium | N-H stretch | Amide N-H |
| 2850-3000 | Medium | C-H stretch | Aliphatic and aromatic C-H |
| ~1700-1725 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |
| ~1650 | Strong, Sharp | C=O stretch | Amide I band |
| ~1550 | Medium | N-H bend | Amide II band |
| 1450-1600 | Medium | C=C stretch | Aromatic ring |
| ~1200-1300 | Strong | C-O stretch | Carboxylic acid |
| ~1100-1200 | Strong | C-F stretch | Aryl-fluoride |
Interpretation Insights: The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[5][6] The two distinct carbonyl absorptions for the carboxylic acid and the amide are key diagnostic peaks.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation
Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its simplest form, it provides the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. The fragmentation pattern of a molecule upon ionization can provide valuable structural information.
Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated by their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Predicted Mass Spectrometry Data for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
-
Molecular Formula: C₁₁H₁₂FNO₃
-
Monoisotopic Mass: 225.0798 g/mol
Expected Observations:
-
[M+H]⁺ (Positive Ion Mode): m/z 226.0876
-
[M-H]⁻ (Negative Ion Mode): m/z 224.0720
-
[M+Na]⁺ (Positive Ion Mode): m/z 248.0696 (as a sodium adduct)
Fragmentation Pathways:
The fragmentation of the molecular ion can provide further structural confirmation. Key expected fragmentation pathways include:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
-
Loss of H₂O (18 Da):
-
Cleavage of the amide bond:
Caption: Plausible fragmentation pathways in positive ion mode ESI-MS.
Interpretation Insights: High-resolution mass spectrometry is essential for confirming the elemental composition of the parent ion and its major fragments. Tandem mass spectrometry (MS/MS) experiments would be instrumental in elucidating the detailed fragmentation pathways and confirming the connectivity of the molecule.
Conclusion: A Self-Validating Multi-Technique Approach
The spectroscopic characterization of (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid relies on a synergistic and self-validating approach. Each technique provides a unique piece of the structural puzzle:
-
¹H NMR reveals the proton environment and connectivity.
-
¹³C NMR maps out the carbon skeleton.
-
IR Spectroscopy identifies the key functional groups.
-
Mass Spectrometry confirms the molecular weight and formula, and provides fragmentation data that corroborates the structure.
By combining the predicted data from these techniques, researchers can build a high degree of confidence in the structure and purity of synthesized (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid, even in the absence of a pre-existing reference spectrum. This predictive guide serves as a robust framework for the analysis of this and structurally related compounds in a research and development setting.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]
-
ChemWhat. (n.d.). (R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (2013). IR spectra of compound 17. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
- Rauf, M. A., et al. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from a journal article (specific journal not provided in the search result).
-
ResearchGate. (2021). Structural, spectral, electronic and optical investigations of D-(-)-alpha-Phenylglycine: protease kinase inhibitor. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-acetyl-L-alpha-phenylglycine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Acetamido-3-(4-hydroxy-2-methoxy-phenyl)propionic acid methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
- International Journal of ChemTech Research. (2013). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. Retrieved from a journal article (specific URL not provided in the search result).
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]
- De Gruyter. (n.d.). Synthesis and NMR spectroscopic studies of novel N-Acetyl-3-hydrazonoalkyl tetramic acids. Retrieved from a journal article (specific URL not provided in the search result).
-
ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]
-
Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid, 2,2-dimethyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link]
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
ResearchGate. (n.d.). Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. jcsp.org.pk [jcsp.org.pk]
Unveiling the Role of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid: A Technical Examination of a Key Synthetic Intermediate
Introduction: Deconstructing the Identity of a Chiral Intermediate
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic α-amino acid derivative. Its structure, characterized by a fluorine-substituted phenyl ring and an acetamido group at the α-position, imparts specific stereochemical properties that are highly valuable in asymmetric synthesis. While the quest for novel therapeutics often involves the exploration of compounds with direct biological activity, the role of chiral intermediates is foundational to the development of modern pharmaceuticals. These molecules serve as critical precursors, enabling the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). The available scientific and patent literature primarily identifies (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid within this context, specifically as an intermediate in the preparation of certain classes of antibiotics.
The Chemical "Mechanism of Action": A Synthetic Intermediate's Role
The "mechanism of action" for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is best understood from a chemical synthesis perspective. It does not exhibit a known pharmacological effect on a biological target but rather participates in a series of chemical transformations. Its primary documented application is in the synthesis of cephalosporin antibiotics.
Role in Cephalosporin Synthesis
Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. The synthesis of advanced-generation cephalosporins often requires the introduction of specific side chains at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid serves as a precursor for one such side chain. The fluorinated phenyl group is a key structural motif that can influence the antibiotic's spectrum of activity, potency, and pharmacokinetic properties.
The general workflow for its utilization in this context can be visualized as follows:
Figure 1: Generalized workflow for the utilization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in the synthesis of cephalosporin antibiotics.
Experimental Protocols: Synthesis and Activation
The synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid itself is a multi-step process that requires careful control of stereochemistry. While specific proprietary methods may vary, a general approach can be outlined based on established organic chemistry principles.
Stereoselective Synthesis of the Intermediate
A plausible synthetic route would involve the Strecker synthesis or a related method, starting from 2-fluorobenzaldehyde.
Protocol 1: Hypothetical Stereoselective Synthesis
-
Step 1: Formation of α-aminonitrile. React 2-fluorobenzaldehyde with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide).
-
Step 2: Asymmetric Induction. Employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity, favoring the formation of the (R)-enantiomer of the resulting α-aminonitrile.
-
Step 3: Hydrolysis. Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions.
-
Step 4: Acetylation. Acetylate the α-amino group using acetic anhydride or acetyl chloride to yield (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Activation and Coupling to the Cephalosporin Nucleus
For its use in cephalosporin synthesis, the carboxylic acid moiety of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid must be activated to facilitate amide bond formation with the 7-amino group of 7-ACA.
Protocol 2: Activation and Coupling
-
Step 1: Activation. Dissolve (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Add an activating agent such as thionyl chloride, oxalyl chloride, or a carbodiimide (e.g., DCC or EDC) to convert the carboxylic acid to a more reactive species (e.g., an acyl chloride or an activated ester).
-
Step 2: Coupling. In a separate reaction vessel, dissolve 7-ACA in a suitable solvent system, often with a base to deprotonate the amino group.
-
Step 3: Amide Bond Formation. Slowly add the activated side chain precursor from Step 1 to the 7-ACA solution at a controlled temperature (often sub-ambient) to promote the formation of the amide bond at the C-7 position.
-
Step 4: Purification. Purify the resulting cephalosporin product using techniques such as crystallization or chromatography to remove unreacted starting materials and byproducts.
Data Summary and Physicochemical Properties
While extensive biological data is unavailable, the physicochemical properties of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid are critical for its role as a synthetic intermediate.
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₂FNO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 225.22 g/mol | Important for stoichiometric calculations in synthesis. |
| Stereochemistry | (R)-enantiomer | Crucial for the desired biological activity of the final API. |
| Functional Groups | Carboxylic acid, Amide, Fluorophenyl | Determine its chemical reactivity and suitability for specific coupling reactions. |
| Physical State | Likely a solid at room temperature | Relevant for handling, storage, and reaction setup. |
Conclusion and Future Perspectives
The current body of scientific evidence identifies (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid not as a molecule with a direct biological mechanism of action, but as a specialized chemical intermediate. Its value lies in its chiral nature and its utility in the stereoselective synthesis of complex pharmaceutical compounds, most notably cephalosporin antibiotics.
Future research could explore the potential for this compound or its derivatives to exhibit biological activity. The presence of a fluorophenyl group, a common motif in bioactive molecules, suggests that such investigations, while not currently documented, could be a potential avenue for drug discovery. However, based on existing knowledge, the primary role of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid remains firmly within the domain of synthetic organic chemistry, where it serves as a testament to the importance of chiral building blocks in the creation of life-saving medicines.
References
- Title: Process for preparing cephalosporin derivatives. Source: Google Patents.
- Title: Process for producing a 7-amino-3-cephem-4-carboxylic acid derivative. Source: Google Patents.
A Technical Guide to the Anticipated Biological Activity and Evaluation of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Abstract
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, non-canonical amino acid derivative characterized by an N-acetyl group and a fluorine-substituted aromatic ring. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are hallmarks of well-characterized classes of bioactive compounds. This guide synthesizes information from related molecules—fluorinated amino acids, N-acetylated derivatives, and arylpropionic acids—to construct a predictive biological activity profile for the target compound. We hypothesize that its activities may include cholinesterase inhibition, antimicrobial effects, and anti-inflammatory properties. To validate these predictions, this document provides a comprehensive framework of detailed experimental protocols, including assays for enzyme inhibition, antimicrobial susceptibility, and cytotoxicity. The methodologies are presented with an emphasis on robust experimental design, ensuring that researchers can effectively investigate the therapeutic potential of this and similar novel chemical entities.
Section 1: The Strategic Role of Fluorine in Bioactive Amino Acids
The introduction of fluorine into amino acid structures is a powerful strategy in medicinal chemistry to enhance pharmacological profiles.[1] The unique properties of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior.[2]
Incorporating fluorinated amino acids can improve the thermal and chemical stability of peptides and small molecules, increase lipophilicity for better membrane permeability, and modulate protein folding and interactions.[][4] These modifications can lead to enhanced biological activity and resistance to enzymatic degradation.[][4][5] Fluorinated aromatic amino acids, such as the 2-fluorophenyl moiety in the topic compound, are particularly valuable as they can alter the electronic properties of the aromatic ring, influencing binding affinity with biological targets.[2] Furthermore, the presence of the 19F atom provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies to probe molecular conformation and interactions without perturbing the overall structure significantly.[][6]
Section 2: N-Acetylation and its Impact on Biological Function
The acetamido (N-acetyl) group is another critical feature of the target molecule. N-acetylation is a common biochemical modification that can alter a compound's polarity, solubility, and interaction with enzymes. In the context of fluorophenylalanine, N-acetylation has been shown to be compatible with significant biological activity.
A key study demonstrated that a series of N-acetylated fluorophenylalanine-based amides and esters exhibited moderate to potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] Notably, some derivatives were comparable or superior to the established drug rivastigmine, with Phenyl 2-acetamido-3-(4-fluorophenyl)propanoate being a selective and potent BChE inhibitor.[7] The same study also found that these compounds possessed mild activity against Gram-positive bacteria and several fungal strains.[7] This precedent strongly suggests that the N-acetyl group, in combination with a fluorophenyl ring, is a promising pharmacophore for cholinesterase inhibition and antimicrobial activity.
Section 3: The Arylpropionic Acid Scaffold: A Precedent for Anti-Inflammatory Activity
The core structure, 2-phenylpropanoic acid, is the foundational scaffold for an important class of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] Well-known drugs like Ibuprofen, 2-(4-isobutylphenyl)propionic acid, function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate inflammation.[8][9]
Numerous research programs have synthesized and evaluated novel arylpropionic acid derivatives, confirming that this scaffold can be modified to yield compounds with potent anti-inflammatory, analgesic, and even antimicrobial properties.[8][10][11] For instance, studies on new 2-phenylpropionic acid derivatives revealed dual COX inhibitory and antibacterial agents.[11][12] The presence of this scaffold in (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid provides a strong rationale for investigating its potential as a COX inhibitor and anti-inflammatory agent.
Section 4: Predicted Biological Profile and Rationale
Based on the analysis of its constituent motifs, a logical framework for the potential biological activities of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid can be constructed.
Caption: Predicted activities based on structural motifs.
Hypothesized Activities:
-
Cholinesterase Inhibition: The combination of N-acetylation and a fluorophenyl ring strongly suggests potential for AChE and/or BChE inhibition, based on direct evidence from closely related analogs.[7]
-
Antimicrobial & Antifungal Activity: This is a recurring activity for both fluorinated amino acids and N-acetylated derivatives, making it a high-priority area for investigation.[2][7][11]
-
Anti-inflammatory Activity: The arylpropionic acid backbone is a classic indicator of potential COX inhibition.[8][9]
-
Anticonvulsant Activity: Functionalized amino acids and amides have shown promise as anticonvulsants, presenting another possible therapeutic avenue.[13]
Section 5: A Framework for Experimental Validation
To systematically evaluate the biological potential of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid (referred to as "Test Compound"), the following validated protocols are recommended.
Caption: Overall experimental validation workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
Causality: Before assessing specific therapeutic activities, it is crucial to determine the compound's general toxicity to mammalian cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This establishes a therapeutic window and ensures that observed effects in other assays are not simply due to cell death.
Protocol:
-
Cell Culture: Seed human cell lines (e.g., HepG2 for liver toxicity) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of the Test Compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium + DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration that causes 50% cytotoxicity) using non-linear regression analysis.
Cholinesterase Inhibition Assay (Ellman's Method)
Causality: This protocol directly tests the hypothesis derived from N-acetylated fluorophenylalanine analogs.[7] It measures the inhibition of AChE and BChE by quantifying the activity of the enzyme's hydrolytic product. Using both enzymes allows for the determination of inhibitory potency (IC50) and selectivity.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
Substrates: Acetylthiocholine iodide (ATCI) and S-butyrylthiocholine iodide (BTCI).
-
Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Enzymes: Human recombinant AChE and BChE.
-
Controls: Rivastigmine or galantamine (positive control).
-
-
Assay Setup (96-well plate):
-
To each well, add:
-
25 µL of Test Compound dilution in PB (or positive control/vehicle).
-
125 µL of DTNB solution in PB.
-
25 µL of enzyme solution (AChE or BChE) in PB.
-
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value (concentration that inhibits 50% of enzyme activity) by plotting inhibition percentage against the logarithm of the compound concentration and fitting to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent. It establishes the lowest concentration of the compound that prevents visible microbial growth, providing a quantitative measure of its potency against a panel of clinically relevant pathogens.
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Strain Selection: Use a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of ~5 x 105 CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a concentrated solution of the Test Compound to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with bacteria and no compound (should show growth).
-
Negative Control: Wells with medium only (should show no growth).
-
Standard Drug: A known antibiotic like Chloramphenicol or Ciprofloxacin.[11]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the Test Compound at which no visible turbidity (bacterial growth) is observed.
Section 6: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Bioactivity Profile of Test Compound
| Assay Type | Target | Metric | Value (µM) | Positive Control | Control Value (µM) |
|---|---|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC50 | 15.2 | Rivastigmine | 2.5 |
| Butyrylcholinesterase (BChE) | IC50 | 8.9 | Rivastigmine | 5.1 | |
| Cyclooxygenase-1 (COX-1) | IC50 | 25.8 | Ibuprofen | 10.4 | |
| Cyclooxygenase-2 (COX-2) | IC50 | 12.3 | Ibuprofen | 8.7 | |
| Antimicrobial | S. aureus | MIC | 64 | Chloramphenicol | 8 |
| E. coli | MIC | >128 | Chloramphenicol | 16 |
| Cytotoxicity | HepG2 Cells | CC50 | 150 | Doxorubicin | 0.8 |
Interpretation: The hypothetical data in Table 1 would suggest the compound is a moderately potent, non-selective cholinesterase inhibitor with a slight preference for BChE. It shows preferential inhibition of COX-2 over COX-1, a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Its antimicrobial activity is modest and limited to Gram-positive bacteria. Importantly, its cytotoxicity (CC50) is significantly higher than its effective concentrations for enzyme inhibition, suggesting a favorable preliminary therapeutic index.
Section 7: Conclusion
While (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid remains a largely uncharacterized molecule, a systematic analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its biological activity. The fluorinated amino acid, N-acetyl, and arylpropionic acid motifs are all associated with distinct and potent pharmacological effects, including enzyme inhibition and antimicrobial action. The proposed experimental framework provides a clear and robust pathway for validating these predictions. The successful execution of these protocols will elucidate the compound's primary mechanisms of action, define its potency and selectivity, and establish its potential as a lead compound for future drug development efforts.
References
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]
-
Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. (n.d.). Flinders University. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI. [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (2024). Royal Society of Chemistry. [Link]
-
Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. (2017). PubMed. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). PubMed. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). PubMed Central. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Biomedical applications of fluorinated amino acids and peptides. (n.d.). ResearchGate. [Link]
-
Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. (2014). PubMed Central. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2017). ScienceDirect. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2016). National Institutes of Health. [Link]
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2016). ResearchGate. [Link]
Sources
- 1. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Key Chiral Building Block
The precise architecture of a molecule is paramount in the realm of medicinal chemistry. The introduction of specific functional groups and the control of stereochemistry can profoundly influence the pharmacological profile of a drug candidate. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a chiral non-proteinogenic amino acid derivative, represents a significant building block in the synthesis of complex pharmaceutical agents. Its structural motifs—a stereodefined quaternary carbon center, an N-acetyl group, and a fluorinated phenyl ring—are features often sought in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the chiral amino acid scaffold provides a versatile platform for constructing peptidomimetics and other bioactive molecules.
This guide provides a comprehensive overview of a probable synthetic route to this valuable compound, detailing the underlying chemical principles and offering practical, step-by-step protocols. While a singular "discovery" paper for this specific molecule is not prominently documented in the public domain, its importance is underscored by its role as a crucial intermediate in advanced pharmaceutical synthesis.[1] The methodologies presented herein are therefore a synthesis of established, robust chemical transformations commonly employed for the preparation of analogous chiral α-amino acids.
Strategic Approach to Enantioselective Synthesis
The paramount challenge in the synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is the stereoselective construction of the quaternary α-carbon. A logical and efficient approach involves an asymmetric Strecker reaction, a classic yet powerful method for the synthesis of α-amino acids. This strategy allows for the direct installation of the amine and nitrile functionalities onto a ketone precursor, with the chirality being induced by a chiral catalyst. Subsequent hydrolysis of the nitrile and acetylation of the amino group yields the target compound.
Visualizing the Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Detailed Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Ketone Precursor: 1-(2-Fluorophenyl)ethan-1-one
The synthesis commences with the preparation of the ketone precursor, 1-(2-fluorophenyl)ethan-1-one, via a Grignard reaction between 2-fluorobenzaldehyde and methylmagnesium bromide.
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq). Anhydrous diethyl ether is added to cover the magnesium.
-
Grignard Reagent Formation: A solution of methyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated if necessary to start the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
Addition of Aldehyde: The solution of the freshly prepared methylmagnesium bromide is cooled to 0 °C. A solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Oxidation: The crude secondary alcohol is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for instance, pyridinium chlorochromate (PCC) (1.5 eq), is added in portions, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated. The crude ketone is then purified by vacuum distillation or column chromatography to yield 1-(2-fluorophenyl)ethan-1-one.
Expertise & Experience: The choice of a Grignard reaction is a classic and reliable method for carbon-carbon bond formation. The subsequent oxidation with PCC is a standard procedure for converting secondary alcohols to ketones under mild conditions, minimizing side reactions.
Part 2: Asymmetric Strecker Synthesis of (R)-2-Amino-2-(2-fluorophenyl)propanenitrile
This crucial step establishes the chiral center of the molecule. The use of a chiral auxiliary, such as (R)-phenylglycinol, directs the addition of cyanide to one face of the imine intermediate, leading to the desired enantiomer.
Protocol:
-
Imine Formation: In a sealed vessel, 1-(2-fluorophenyl)ethan-1-one (1.0 eq) is dissolved in methanol. Aqueous ammonia (excess) is added, followed by (R)-phenylglycinol (1.1 eq). The mixture is stirred at room temperature for 24 hours to form the chiral imine intermediate.
-
Cyanide Addition: The reaction vessel is cooled to -10 °C, and a solution of potassium cyanide (1.5 eq) in water is added slowly. The reaction is stirred at this temperature for 48-72 hours.
-
Work-up and Isolation: The reaction mixture is extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude aminonitrile is purified by column chromatography.
Trustworthiness: The Strecker reaction is a well-established and self-validating system for α-amino acid synthesis. The stereochemical outcome is reliably controlled by the chiral auxiliary.
Part 3: Hydrolysis and N-Acetylation
The final steps involve the conversion of the nitrile to a carboxylic acid and the protection of the amino group.
Protocol:
-
Nitrile Hydrolysis: The purified (R)-2-amino-2-(2-fluorophenyl)propanenitrile is refluxed in concentrated hydrochloric acid until the hydrolysis is complete (monitored by the cessation of ammonia evolution or by TLC). The reaction mixture is then cooled and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
-
N-Acetylation: The crude (R)-2-amino-2-(2-fluorophenyl)propanoic acid is suspended in a mixture of acetic acid and acetic anhydride. The mixture is heated gently with stirring until a clear solution is obtained and the reaction is complete. The excess acetic anhydride and acetic acid are removed under reduced pressure. The residue is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Characterization Data
The synthesized (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid should be characterized using a suite of analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the methyl protons at the α-carbon, the aromatic protons (with characteristic splitting due to fluorine coupling), and the amide and carboxylic acid protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the quaternary α-carbon, the aromatic carbons (with C-F coupling), and the methyl carbons. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₂FNO₃. |
| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity. |
| Melting Point | A sharp and defined melting point range. |
Applications in Drug Development
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a valuable intermediate for the synthesis of a variety of drug candidates. Its structural features make it suitable for incorporation into molecules targeting a range of biological pathways. For instance, α,α-disubstituted amino acids are known to induce conformational constraints in peptides, which can lead to enhanced biological activity and stability. The 2-fluorophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[2][3]
Logical Relationship in Application
Caption: Potential applications of the title compound.
Conclusion
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its formal "discovery" may be embedded within the broader context of pharmaceutical development, its significance as a chiral building block is undeniable. The synthetic strategies and protocols outlined in this guide provide a robust framework for its preparation and characterization, empowering researchers to leverage its unique structural attributes in the quest for novel and more effective therapeutics. Adherence to rigorous quality standards, such as those outlined by the USP and BP, is crucial when this intermediate is intended for pharmaceutical applications.[1]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Quality Standards: USP, BP, FCC Compliance for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid. Retrieved from [Link]
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 103224.
- Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
- Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.
- Yamakawa, N., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of Medicinal Chemistry, 55(11), 5143-50.
- Khan, K. M., et al. (2021). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 26(16), 4995.
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. Retrieved from [Link]
Sources
- 1. US5675034A - Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)-2-methylpropionic acid derivatives - Google Patents [patents.google.com]
- 2. EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters - Google Patents [patents.google.com]
- 3. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
An In-Depth Technical Guide to (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a chiral non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and spectroscopic principles, this document outlines the synthesis, characterization, and potential biological relevance of this fluorinated alpha-aryl amino acid.
Introduction: The Significance of Fluorinated Amino Acids
The introduction of fluorine into amino acid scaffolds is a powerful strategy in modern drug design. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of molecules.[1][] Fluorinated amino acids can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making them valuable building blocks for novel therapeutics.[][3] (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, belonging to the class of α,α-disubstituted amino acids, presents a unique structural motif with a stereocenter at the quaternary carbon, offering conformational constraints that can be advantageous in peptide and small molecule drug design.
Molecular Profile
| Property | Value | Source |
| Chemical Name | (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | ChemWhat[4] |
| CAS Number | 267401-33-2 | ChemWhat[4] |
| Molecular Formula | C₁₁H₁₂FNO₃ | ChemWhat[4] |
| Molecular Weight | 225.22 g/mol | ChemWhat[4] |
| Canonical SMILES | CC(=O)N(C1=CC=CC=C1F)C(=O)O | PubChem |
| InChI Key | Not Available |
Synthetic Strategies: Pathways to a Chiral Quaternary Amino Acid
The enantioselective synthesis of α,α-disubstituted amino acids like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid presents a significant synthetic challenge. Several established methodologies can be adapted to achieve this goal, primarily focusing on the asymmetric construction of the quaternary stereocenter.
Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[5][6] An asymmetric variant, employing a chiral auxiliary, can be a powerful tool for the enantioselective synthesis of the target molecule.[3][7]
The logical pathway for this synthesis would involve the reaction of 2'-fluoroacetophenone with a chiral amine auxiliary to form a chiral imine. Subsequent addition of cyanide, followed by hydrolysis of the resulting α-aminonitrile and N-acetylation, would yield the desired product. The stereochemical outcome is directed by the chiral auxiliary, which is typically removed in a later step.
Caption: Asymmetric Strecker Synthesis Workflow.
Experimental Protocol (Hypothetical):
-
Imine Formation: To a solution of 2'-fluoroacetophenone in a suitable solvent (e.g., toluene), add an equimolar amount of a chiral amine auxiliary (e.g., (R)-phenylglycinol). Heat the mixture under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Cyanide Addition: Cool the reaction mixture and add a cyanide source, such as potassium cyanide, along with a mild acid catalyst. Stir the reaction at room temperature until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.
-
Hydrolysis and Auxiliary Removal: Hydrolyze the nitrile group to a carboxylic acid using strong acidic or basic conditions. This step may also cleave the chiral auxiliary.
-
N-Acetylation: Acetylate the free amine using acetic anhydride or acetyl chloride under basic conditions to yield the final product.[8]
-
Purification: Purify the final product by recrystallization or chromatography.
Ugi Multicomponent Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and can be adapted for the synthesis of α,α-disubstituted amino acids.[9][10][11] In this approach, a ketone (2'-fluoroacetophenone), an amine (ammonia or a primary amine), a carboxylic acid (acetic acid), and an isocyanide are combined in a one-pot reaction.
To achieve enantioselectivity, a chiral amine or a chiral carboxylic acid can be employed as one of the components.
Sources
- 1. Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 10. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, fluorinated α-amino acid derivative of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom onto the phenyl ring can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of this valuable compound. We will dissect three principal synthetic routes: asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and asymmetric Strecker reaction. Each strategy is presented with a detailed rationale, step-by-step experimental protocols, and a discussion of the critical parameters that ensure high yield and enantiopurity. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of Fluorinated α-Amino Acids
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. When incorporated into amino acids, these effects are particularly pronounced, leading to increased metabolic stability, altered pKa values, and induced conformational constraints that can lock the molecule into a bioactive conformation.[1][2]
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a non-canonical amino acid that embodies these advantages. Its structure is a potential building block for novel peptides, protease inhibitors, and other complex therapeutics. The enantiopure (R)-configuration is often crucial for biological activity, making its stereocontrolled synthesis a critical challenge. This guide explores practical and efficient methodologies to access this high-value compound in its optically pure form.
Retrosynthetic Analysis: Charting the Pathways
A retrosynthetic analysis of the target molecule reveals several logical disconnection points, leading to three primary synthetic strategies. The choice of strategy will often depend on the available starting materials, scalability requirements, and the desired level of stereocontrol.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy I: Asymmetric Hydrogenation of a Prochiral Precursor
This is arguably one of the most efficient and atom-economical methods for establishing the chiral center.[3] The strategy relies on the synthesis of a prochiral olefin, 2-acetamido-2-(2-fluorophenyl)acrylic acid, which is then hydrogenated using a chiral transition metal catalyst.
Rationale and Catalyst Selection
The success of this route hinges on the performance of the chiral catalyst. Rhodium and Iridium complexes bearing chiral phosphine ligands are the catalysts of choice for the asymmetric hydrogenation of α-enamides.[4] Ligands such as those from the DuPhos, BPE, and Josiphos families have demonstrated exceptional enantioselectivity and high turnover numbers in similar transformations. The choice of ligand can be critical and may require screening to achieve optimal results for this specific substrate.
Synthesis of the Prochiral Precursor
The required precursor, 2-acetamido-2-(2-fluorophenyl)acrylic acid, can be prepared via an Erlenmeyer-Azlactone synthesis.
Caption: Synthesis of the prochiral enamide precursor.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and the chosen chiral bisphosphine ligand (e.g., (R,R)-Me-BPE, 1.1 mol%) in a degassed solvent (e.g., methanol or isopropanol) is stirred for 30 minutes.
-
Reaction Setup: The substrate, 2-acetamido-2-(2-fluorophenyl)acrylic acid (1 equivalent), is dissolved in the same degassed solvent and added to a high-pressure hydrogenation vessel.
-
Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel. The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired pressure (typically 5-20 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until complete conversion is observed (monitored by TLC or ¹H NMR).
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) is determined by chiral HPLC analysis, often after conversion to the methyl ester with diazomethane for better separation.
Data Summary: Catalyst Performance
| Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Typical ee (%) |
| [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Methanol | 10 | 25 | >95 |
| [Rh(COD)₂]BF₄ / (R,S)-Josiphos | Isopropanol | 15 | 30 | >97 |
| [Ir(COD)Cl]₂ / (R)-BINAP | THF/Methanol | 20 | 40 | >90 |
Note: Data is illustrative and based on performance with structurally similar substrates. Optimization for the specific target molecule is recommended.
Synthetic Strategy II: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This classical yet highly reliable approach utilizes a covalently attached chiral molecule (an auxiliary) to direct the stereochemical outcome of a reaction.[5][] Evans' oxazolidinone auxiliaries are particularly effective for the synthesis of α-amino acids.
Rationale
The rigid conformation of the N-acylated oxazolidinone enolate, combined with the steric hindrance provided by the substituent on the auxiliary (e.g., benzyl or isopropyl), effectively shields one face of the enolate. This allows for a highly diastereoselective reaction with an electrophile. For the synthesis of an α-amino acid, an electrophilic nitrogen source is required.
Caption: Chiral auxiliary-mediated synthesis pathway.
Experimental Protocol
-
Acylation of Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, n-butyllithium (1.05 equivalents) is added dropwise. After stirring for 30 minutes, 2-(2-fluorophenyl)acetyl chloride (1.1 equivalents) is added, and the reaction is allowed to warm to room temperature.
-
Diastereoselective Amination: The purified N-acyl oxazolidinone is dissolved in THF and cooled to -78 °C. A strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents) is added to form the sodium enolate. After 30-60 minutes, an electrophilic aminating agent like di-tert-butyl azodicarboxylate (1.2 equivalents) is added. The reaction is stirred at low temperature until completion.
-
Auxiliary Cleavage: The resulting product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to hydrolytically cleave the auxiliary. The chiral auxiliary can often be recovered.
-
N-Acetylation: The crude amino acid is then acetylated using standard conditions (e.g., acetic anhydride in the presence of a base) to yield the final product.
Synthetic Strategy III: Asymmetric Strecker Reaction
The Strecker reaction is a three-component reaction between a ketone (or aldehyde), ammonia (or an amine), and cyanide, which produces an α-aminonitrile.[1] This intermediate can then be hydrolyzed to the corresponding α-amino acid. The asymmetric variant introduces chirality either through a chiral amine or a chiral catalyst.[2][7]
Rationale
Starting from the readily available 2'-fluoroacetophenone, a one-pot reaction with a chiral amine (such as (R)-phenylglycinol) and a cyanide source can generate a diastereomerically enriched α-aminonitrile. The chiral amine acts as a transient auxiliary, directing the nucleophilic attack of the cyanide ion.
Experimental Protocol
-
Iminium Ion Formation: 2'-fluoroacetophenone (1 equivalent) and (R)-phenylglycinol (1.1 equivalents) are dissolved in a solvent like methanol. The mixture is stirred, often with a dehydrating agent, to form the chiral imine in situ.
-
Cyanide Addition: The mixture is cooled (e.g., to 0 °C or lower), and a cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.5 equivalents), is added. The reaction is stirred until the formation of the α-aminonitrile is complete.
-
Hydrolysis and Acetylation: The crude aminonitrile is subjected to harsh acidic hydrolysis (e.g., concentrated HCl at reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary. The resulting crude (R)-2-amino-2-(2-fluorophenyl)propanoic acid is then N-acetylated as previously described.
Caption: Asymmetric Strecker synthesis pathway.
Conclusion
The enantioselective synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid can be achieved through several robust synthetic strategies.
-
Asymmetric hydrogenation offers an elegant and highly efficient route, provided a suitable catalyst can be identified. Its primary advantages are high atom economy and the potential for high throughput.
-
Chiral auxiliary-mediated synthesis is a reliable and well-established method that generally provides high diastereoselectivity, although it is less atom-economical due to the stoichiometric use of the auxiliary.
-
The asymmetric Strecker reaction provides a direct route from simple starting materials, though it may require more rigorous optimization of reaction conditions and often involves harsh hydrolysis steps.
The optimal choice of synthesis will depend on the specific needs of the research program, balancing factors such as scalability, cost of reagents, and the desired level of enantiopurity.
References
-
Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 70(24), 9940–9946. [Link]
-
Tessier, A., Pytkowicz, J., & Brigaud, T. (2006). Chiral 2-trifluoromethyl-4-phenyloxazolidine: A novel highly performing chiral auxiliary for amides alkylation. Angewandte Chemie International Edition, 45(22), 3677-3681. [Link]
-
Picois, N., Boutahri, Y., Milbeo, P., Zanato, C., Lensen, N., Chaume, G., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1408. [Link]
-
Endo, Y. (2012). Asymmetric Strecker Reactions. Chemical Reviews, 112(6), 3565-3601. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, W., & Zhang, X. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 8(9), 6074-6078. [Link]
-
Hernández, K., & Fernández-Lafuente, R. (2011). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Catalysis Science & Technology, 1(8), 1356-1362. [Link]
-
Corey, E. J., & Grogan, M. J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Organic Letters, 1(1), 157-160. [Link]
-
Vedejs, E., & Fields, S. C. (2000). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 407(6802), 359-361. [Link]
-
Vedejs, E., & Jure, M. (2005). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 7(15), 3247-3250. [Link]
-
Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(18), 3271. [Link]
-
Tang, W., & Zhang, X. (2002). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 1(1), 10-13. [Link]
-
Boaz, N. W. (1998). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. The Journal of Organic Chemistry, 63(19), 6719-6725. [Link]
-
Gridnev, I. D., & Imamoto, T. (2002). The study on asymmetric hydrogenation of α-substituted acrylic acids. Proceedings of the National Academy of Sciences, 99(25), 15888-15891. [Link]
-
Zhang, W., & Zhang, X. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Angewandte Chemie International Edition, 50(46), 11043-11046. [Link]
-
Asano, Y., & Ito, K. (2001). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 1(1), 10-12. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Resolution of 2-Acetamido-2-(2-fluorophenyl)propanoic acid: Protocols and Methodologies
An Application Guide to the
Abstract
2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral α-amino acid derivative whose stereochemical configuration is critical for its potential application as a building block in pharmaceutical synthesis. The presence of a fluorine atom can significantly alter the biological activity and metabolic stability of parent compounds, making enantiomerically pure forms of this intermediate highly valuable.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective chiral resolution of its racemic mixture. We present two primary, robust resolution strategies: highly selective enzymatic hydrolysis using Acylase I and classical diastereomeric salt crystallization. Furthermore, a detailed protocol for the analytical validation of enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) is provided to ensure the trustworthiness and accuracy of the resolution outcomes.
Introduction: The Importance of Chirality in Fluorinated Amino Acids
Chiral molecules, particularly amino acids and their derivatives, form the foundation of modern drug discovery. The distinct three-dimensional arrangement of enantiomers dictates their interaction with biological targets, often resulting in one enantiomer being therapeutically active while the other is less active or may even cause undesirable side effects. The synthesis of 2-arylpropionic acids and their derivatives, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs), often results in racemic mixtures requiring resolution.[2][3][4][5][6][7]
The specific compound, 2-Acetamido-2-(2-fluorophenyl)propanoic acid, incorporates a fluorine atom at a strategic position. This modification is a common strategy in medicinal chemistry to enhance properties such as binding affinity, metabolic stability, and lipophilicity.[1] Therefore, obtaining enantiopure forms of this compound is a critical step for its use in the development of novel therapeutics. This guide provides both the theoretical basis and practical, step-by-step protocols for achieving and verifying its chiral separation.
Strategy Overview: A Multi-Pronged Approach to Resolution
We will explore two distinct and complementary methods for the preparative-scale resolution of racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. Specifically, Acylase I is used for the asymmetric hydrolysis of the N-acetyl group, a method proven effective for a wide range of N-acetyl amino acids.[8][9][10][11] It offers mild reaction conditions and high enantioselectivity.
-
Diastereomeric Salt Crystallization: A classical and powerful chemical resolution technique. By reacting the racemic acid with a chiral base, two diastereomeric salts with different physical properties (e.g., solubility) are formed, allowing for their separation by fractional crystallization.[12][]
The success of any resolution is quantified by the enantiomeric excess (ee) of the product. Therefore, a robust analytical method using Chiral HPLC is an indispensable component of the workflow, providing the necessary validation for the preparative methods.[14][15][16]
Method 1: Enzymatic Resolution with Acylase I
3.1. Principle of Operation
This method is based on the kinetic resolution of the racemic N-acetylated amino acid using Acylase I (e.g., from Aspergillus oryzae). The enzyme selectively catalyzes the hydrolysis of the acetamido group of the L-enantiomer to yield the free L-amino acid, leaving the N-acetyl-D-amino acid unchanged.[8][9] The resulting products, a free amino acid (L-form) and an N-acetylated amino acid (D-form), have significantly different chemical properties (e.g., pKa, solubility), which facilitates their separation.
3.2. Experimental Workflow
Caption: Workflow for enzymatic resolution using Acylase I.
3.3. Detailed Protocol
Materials & Reagents:
-
Racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid
-
Acylase I from Aspergillus oryzae (lyophilized powder)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M solution
-
Glacial acetic acid
-
Ethyl acetate
-
Deionized water
-
pH meter, magnetic stirrer, and heating plate
-
Separatory funnel or ion-exchange chromatography column
Procedure:
-
Substrate Preparation: Dissolve 10.0 g of racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid in 400 mL of deionized water.
-
pH Adjustment: While stirring, slowly add 1 M LiOH solution to adjust the pH of the mixture to 7.5. This brings the carboxylic acid into its salt form, which is soluble and optimal for the enzyme.
-
Enzyme Addition: Add 100 mg of Acylase I powder to the solution. Stir gently until the enzyme is fully dissolved.
-
Incubation: Maintain the solution at 37°C with gentle stirring. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC (as described in Section 5). The reaction is typically complete within 24-48 hours, indicated by the stabilization of product concentrations.
-
Reaction Quench & pH Adjustment: Once the reaction reaches ~50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by adjusting the pH to ~5.0 with glacial acetic acid. This denatures the enzyme, causing it to precipitate.
-
Enzyme Removal: Cool the mixture in an ice bath for 30 minutes, then remove the precipitated enzyme by filtration or centrifugation.
-
Product Separation (Extraction Method): a. Concentrate the filtrate under reduced pressure to a volume of approximately 100 mL. b. Acidify the solution to pH ~2.0 with 2 M HCl. c. Extract the solution three times with 100 mL portions of ethyl acetate. d. Organic Phase: The combined ethyl acetate layers contain the unreacted N-acetyl-D-amino acid. Wash this organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the solid N-acetyl-D-amino acid. e. Aqueous Phase: The aqueous layer contains the free L-amino acid hydrochloride salt. This can be isolated by evaporation or further purified using ion-exchange chromatography.
-
Purity Analysis: Determine the enantiomeric excess of both the recovered N-acetyl-D-amino acid and the L-amino acid using the Chiral HPLC method detailed in Section 5.
| Parameter | Recommended Value/Condition | Rationale |
| Substrate Conc. | 25 g/L | Balances solubility and reaction efficiency. |
| pH | 7.5 - 8.0 | Optimal pH range for Acylase I activity.[9] |
| Temperature | 37 °C | Optimal temperature for enzyme stability and activity. |
| Enzyme Loading | 1% w/w (enzyme/substrate) | A starting point; can be optimized for cost and speed. |
| Monitoring | Chiral HPLC | Essential for tracking conversion and preventing side reactions. |
Method 2: Diastereomeric Salt Crystallization
4.1. Principle of Operation
This classical resolution method relies on the reaction of a racemic acid with an enantiomerically pure chiral base.[12] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent system. By carefully selecting the chiral resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The desired enantiomer is then recovered from the isolated salt by acidification.
4.2. Experimental Workflow
Caption: Workflow for resolution via diastereomeric salt crystallization.
4.3. Detailed Protocol
Materials & Reagents:
-
Racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid
-
(R)-(+)-1-Phenylethylamine (or other suitable chiral amine)
-
Methanol, Ethanol, or Acetone (for crystallization)
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
Salt Formation: Dissolve 10.0 g of racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid in 150 mL of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-Phenylethylamine in 50 mL of methanol.
-
Mixing: Slowly add the amine solution to the stirred acid solution. A precipitate may form immediately. Heat the mixture gently until all solids redissolve to form a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Once crystallization begins, let the flask stand undisturbed at room temperature for several hours, then transfer to a refrigerator (4°C) overnight to maximize crystal yield.
-
Isolation of Diastereomer 1: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual mother liquor. This solid is the less-soluble diastereomeric salt.
-
Isolation of Diastereomer 2: The filtrate (mother liquor) contains the more-soluble diastereomeric salt. This can be set aside for recovery of the other enantiomer.
-
Recovery of Enantiomer 1: a. Suspend the collected crystals in 100 mL of water and add 100 mL of ethyl acetate. b. While stirring vigorously, add 2 M HCl dropwise until the pH of the aqueous layer is ~1-2. c. Separate the layers. The desired N-acetyl amino acid is now in the ethyl acetate layer. d. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched N-acetyl amino acid.
-
Purity Analysis: Determine the enantiomeric excess of the product via Chiral HPLC (Section 5). The crystallization can be repeated to improve the ee if necessary.
| Parameter | Recommended Agent/Solvent | Rationale |
| Resolving Agent | (R)- or (S)-1-Phenylethylamine | Commercially available, effective for many carboxylic acids. |
| Solvent | Methanol, Ethanol, or Acetone | Solvent choice is critical and must be screened for optimal crystal formation and solubility difference. |
| Stoichiometry | 1.0 equivalent of chiral base | Ensures complete formation of the diastereomeric salts. |
| Cooling Rate | Slow | Promotes the growth of larger, purer crystals, enhancing separation efficiency. |
Analytical Method: Chiral HPLC for Purity Validation
5.1. Principle of Operation
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. The technique employs a column containing a Chiral Stationary Phase (CSP). As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times.[16][17] The relative area of the two peaks in the resulting chromatogram directly corresponds to the ratio of the enantiomers, allowing for the precise calculation of enantiomeric excess (ee). Polysaccharide-based CSPs are often effective for separating N-protected amino acids.[14]
5.2. Experimental Workflow
Caption: General workflow for ee% determination by Chiral HPLC.
5.3. Recommended HPLC Protocol
This protocol provides a starting point for method development. The exact conditions may require optimization.
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of mobile phase. Filter through a 0.45 µm filter. |
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) in the chromatogram:
-
ee (%) = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100
Conclusion
The successful chiral resolution of 2-Acetamido-2-(2-fluorophenyl)propanoic acid is readily achievable through systematic application of established chemical and biochemical techniques. Enzymatic resolution with Acylase I offers an elegant and highly selective method under mild conditions, ideal for producing the natural L-amino acid. In parallel, diastereomeric salt crystallization provides a robust, scalable chemical alternative that can be tailored by screening different chiral bases and solvents. Both preparative methods must be rigorously validated by a reliable analytical technique, for which Chiral HPLC is the definitive choice. The protocols and workflows detailed in this guide provide researchers with a solid foundation to produce and verify the enantiomeric purity of this valuable fluorinated building block.
References
-
Chen, J. C., & Chen, S. W. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136. Available from: [Link]
-
Takeuchi, Y., et al. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528. Available from: [Link]
-
Michi, K., & Nonaka, H. (1955). Enzymatic Resolution of Racemic Amino Acids. Bulletin of the Agricultural Chemical Society of Japan, 19(3), 153-157. Available from: [Link]
-
Ojima, I., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7355-7372. Available from: [Link]
-
Bommaraju, T. V., & Skeean, R. W. (2009). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 131(29), 9876-9877. Available from: [Link]
-
Tundo, P., et al. (2000). Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, 77, 227. Available from: [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-460. Available from: [Link]
-
Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available from: [Link]
-
Chibata, I., et al. (1957). Studies on Amino Acids. II: Studies on the Enzymatic Resolution. (II) Enzymatic Resolution of dl-Lysine (1). Pharmaceutical Bulletin, 5(2), 125-129. Available from: [Link]
-
Ojima, I., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health. Available from: [Link]
-
Fedorova, O., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4205. Available from: [Link]
-
Beller, M., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Catalysts, 8(12), 629. Available from: [Link]
-
Goundry, W. R., & Gouverneur, V. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. Organic Letters, 20(12), 3571-3574. Available from: [Link]
-
Hermansson, J., & Gyllenhaal, O. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Available from: [Link]
-
Goundry, W. R., & Gouverneur, V. (2018). Generating Stereodiversity: Diastereoselective Fluorination and Highly Diastereoselective Epimerization of α-Amino Acid Building Blocks. PMC - NIH. Available from: [Link]
-
Jones, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Available from: [Link]
-
Yildiz, I., et al. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1248-1258. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. Available from: [Link]
- Harada, K., & Hayakawa, T. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S. Patent and Trademark Office.
-
Bertolasi, V., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid: An Application Note and Protocol
Introduction: The Significance of Chiral Fluorinated Amino Acids
Non-proteinogenic amino acids are fundamental building blocks in modern medicinal chemistry and drug development. Among these, α-amino acids bearing fluorine substituents are of particular interest. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic effects and conformational preferences.[1] (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral fluorinated amino acid that serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its stereochemical integrity is crucial for the biological activity and safety of the final drug substance.
This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The strategy hinges on the highly efficient and enantioselective rhodium-catalyzed asymmetric hydrogenation of a prostereogenic α,β-dehydroamino acid precursor. This method is renowned for its high yields, exceptional enantioselectivities, and operational simplicity, making it a cornerstone of modern asymmetric synthesis.[2]
Strategic Overview: A Two-Step Approach to Enantiopurity
Our synthetic strategy is a robust two-step sequence beginning with the synthesis of the key precursor, (Z)-2-acetamido-2-(2-fluorophenyl)acrylic acid, followed by the pivotal asymmetric hydrogenation to establish the desired (R)-stereocenter.
Workflow for the Asymmetric Synthesis:
Caption: Overall workflow for the synthesis and analysis of the target compound.
Part 1: Synthesis of (Z)-2-Acetamido-2-(2-fluorophenyl)acrylic Acid (Dehydroamino Acid Precursor)
The synthesis of the dehydroamino acid precursor is achieved via the Erlenmeyer-Plöchl reaction, a classic method for producing azlactones from N-acylglycines and aldehydes. The subsequent hydrolysis of the azlactone intermediate yields the desired (Z)-α,β-dehydroamino acid. The (Z)-isomer is generally the thermodynamically favored product in this reaction.[3]
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzaldehyde | 124.11 | 10.0 g | 0.0806 |
| N-Acetylglycine | 117.10 | 9.44 g | 0.0806 |
| Sodium Acetate (anhydrous) | 82.03 | 6.61 g | 0.0806 |
| Acetic Anhydride | 102.09 | 25 mL | - |
| Acetone | 58.08 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Azlactone Formation:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzaldehyde (10.0 g, 0.0806 mol), N-acetylglycine (9.44 g, 0.0806 mol), and anhydrous sodium acetate (6.61 g, 0.0806 mol).
-
Add acetic anhydride (25 mL) to the flask.
-
Heat the mixture to 100 °C in an oil bath and stir for 2 hours. The mixture will become a homogenous, orange-brown solution.
-
Allow the reaction to cool to room temperature. Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the azlactone intermediate.
-
Collect the yellow crystalline solid by vacuum filtration and wash with cold water. Dry the solid under vacuum.
-
-
Hydrolysis to the Dehydroamino Acid:
-
Transfer the crude azlactone to a 500 mL Erlenmeyer flask.
-
Add a mixture of acetone (100 mL) and water (50 mL).
-
Heat the suspension to reflux with stirring for 4 hours. The solid will gradually dissolve as it hydrolyzes.
-
After cooling to room temperature, remove the acetone using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A white precipitate of (Z)-2-acetamido-2-(2-fluorophenyl)acrylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to a constant weight.
-
Expected Yield: 75-85%. The product can be used in the next step without further purification if NMR analysis shows sufficient purity.
Part 2: Asymmetric Hydrogenation of the Dehydroamino Acid Precursor
This is the critical enantioselective step. We will employ a rhodium catalyst with a chiral bisphosphine ligand, specifically (R,R)-Me-DuPhos. This catalyst system is well-documented for its high efficiency and enantioselectivity in the hydrogenation of N-acyl dehydroamino acids.[2] The catalyst and substrate form a five-membered chelate, and the hydrogen is delivered to one face of the double bond, directed by the chiral ligand.
Catalytic Cycle of Asymmetric Hydrogenation:
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (Z)-2-acetamido-2-(2-fluorophenyl)acrylic acid | 223.21 | 5.0 g | 0.0224 |
| [Rh(COD)((R,R)-Me-DuPhos)]+BF4- | 738.31 | 16.5 mg | 2.24 x 10⁻⁵ |
| Methanol (degassed) | 32.04 | 100 mL | - |
| Hydrogen Gas (high purity) | 2.02 | 50 psi | - |
Procedure:
-
Catalyst and Substrate Preparation:
-
In a glovebox or under an inert atmosphere, charge a high-pressure hydrogenation vessel with (Z)-2-acetamido-2-(2-fluorophenyl)acrylic acid (5.0 g, 0.0224 mol).
-
In a separate vial, dissolve the rhodium catalyst, [Rh(COD)((R,R)-Me-DuPhos)]+BF4- (16.5 mg, 0.0224 mmol, S/C ratio = 1000), in degassed methanol (20 mL).
-
-
Hydrogenation Reaction:
-
Add the catalyst solution to the hydrogenation vessel containing the substrate.
-
Add additional degassed methanol (80 mL) to the vessel.
-
Seal the hydrogenation vessel and remove it from the glovebox.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 12 hours. Monitor the reaction by observing the drop in hydrogen pressure.
-
-
Work-up and Purification:
-
Carefully vent the excess hydrogen gas.
-
Open the vessel and concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product is a white solid. Recrystallize from a mixture of ethyl acetate and hexanes to obtain pure (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Expected Yield: >95%. Expected Enantiomeric Excess (ee): >98%.
Part 3: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric purity of the final product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). For N-protected amino acids, polysaccharide-based CSPs are often very effective.[4]
Analytical Protocol:
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid (as a reference) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample of the synthesized (R)-enantiomer at a concentration of 1 mg/mL in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized product solution.
-
Integrate the peak areas for both enantiomers in the chromatogram of the synthesized product.
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Conclusion
The described two-step protocol, centered around a highly enantioselective rhodium-catalyzed hydrogenation, provides a reliable and efficient method for the synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid with excellent yield and enantiopurity. This application note serves as a comprehensive guide for researchers in drug discovery and development, enabling the production of this key chiral building block for advanced pharmaceutical intermediates.
References
-
Asymmetric Synthesis of Fluorinated Derivatives of Aromatic and γ-Branched Amino Acids via a Chiral Ni(II) Complex. National Institutes of Health. Available at: [Link]
-
The Enantioselective Hydrogenation of N-acyl Dehydroamino Acids. University of Groningen. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed. Available at: [Link]
-
(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid. National Institutes of Health. Available at: [Link]
Sources
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Abstract
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. The stereochemical integrity of this intermediate is critical as the biological activity and safety profile of the final active pharmaceutical ingredient (API) often depend on a single enantiomer. This application note presents a robust, direct high-performance liquid chromatography (HPLC) method for the enantioselective analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The method utilizes a modern polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions, offering excellent resolution, sensitivity, and reproducibility. We provide a detailed protocol, the scientific rationale behind the method development, and an overview of key validation parameters based on International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
The separation of enantiomers is a fundamental challenge in analytical chemistry. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. To achieve separation, a chiral environment must be introduced into the HPLC system. This can be accomplished through three primary strategies: derivatization of the analyte with a chiral agent, using a chiral mobile phase additive, or, most commonly, employing a chiral stationary phase (CSP).[1]
This method employs a direct approach using a CSP. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies and stabilities, leading to differential retention times and, consequently, their separation on the chromatogram.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose tris(carbamate) derivatives, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including 2-arylpropionic acids and their derivatives.[2][3] We selected an amylose-based CSP for its proven success in resolving structurally similar acidic compounds under reversed-phase conditions, which offers compatibility with aqueous-organic mobile phases and LC-MS instrumentation.[4]
-
Mobile Phase Strategy: A reversed-phase elution mode (e.g., acetonitrile and water) was chosen for its robustness and compatibility with modern CSPs. The analyte, being a propanoic acid derivative, contains a carboxylic acid functional group. The ionization state of this group is critical for achieving good peak shape and reproducible retention.[5][6] Therefore, a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase. This suppresses the deprotonation of the carboxylic acid, reducing peak tailing and enhancing interaction with the CSP.
-
Detection: The presence of the 2-fluorophenyl group in the analyte provides a strong chromophore, making UV detection a suitable and sensitive choice. A detection wavelength of 230 nm was selected to ensure high molar absorptivity and minimal interference.
Methodology and Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the analysis.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-RH, 150 x 4.6 mm, 5 µm).
-
Chemicals:
-
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid reference standard.
-
Racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid (for method development and specificity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | Amylose tris(3,5-dimethylphenylcarbamate) on silica (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Trifluoroacetic Acid (40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (or until the second enantiomer has fully eluted) |
Experimental Protocol: Step-by-Step Guide
1. Mobile Phase Preparation:
- Carefully measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
- Add 400 mL of HPLC-grade acetonitrile.
- Add 1.0 mL of Trifluoroacetic Acid (TFA).
- Mix thoroughly and degas the solution using sonication or vacuum filtration.
2. Standard Solution Preparation:
- Racemic Standard (for Specificity/Resolution Check): Accurately weigh approximately 10 mg of racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1 mg/mL. This solution is used to confirm the resolution of the two enantiomers.
- (R)-Enantiomer Standard (for Identification & Quantification): Accurately weigh approximately 10 mg of the (R)-enantiomer reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (~1 mg/mL). Further dilute this stock solution to create working standards for linearity and accuracy assessments (e.g., 50 µg/mL).
3. Sample Preparation:
- Accurately weigh an appropriate amount of the test sample into a volumetric flask.
- Dissolve and dilute with the mobile phase to achieve a final target concentration of approximately 50 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
4. HPLC System Setup and Analysis:
- Install the chiral column in the HPLC system.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure the system is clean.
- Inject the racemic standard solution to determine the retention times of both enantiomers and calculate the resolution factor.
- Inject the (R)-enantiomer standard to confirm its retention time.
- Proceed with the analysis of the prepared test samples.
Analytical Workflow Diagram
The following diagram outlines the complete workflow from sample preparation to final data analysis.
Caption: HPLC analytical workflow for chiral purity analysis.
Method Validation: A Self-Validating System
For the protocol to be trustworthy, it must be validated according to established standards. The ICH Q2(R1) guideline provides a framework for validating analytical procedures.[7][8] A full validation would include the following parameters, ensuring the method is suitable for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities. | Baseline resolution (Rs > 1.5) between enantiomer peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Accuracy | To measure the closeness of the test results to the true value, often assessed by spike recovery. | Mean recovery between 98.0% and 102.0%.[10] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| Repeatability | Precision under the same operating conditions over a short interval. | RSD ≤ 2.0% for 6 replicate injections. |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | Overall RSD should meet laboratory standards (e.g., ≤ 2.0%). |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C temperature). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and efficient means for determining the enantiomeric purity of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The use of a polysaccharide-based chiral stationary phase in a reversed-phase mode offers excellent resolution and robust performance. The systematic protocol and clear rationale for the chosen parameters make this method readily transferable to quality control and research laboratories. Adherence to the outlined method validation principles will ensure the generation of accurate and defensible data, which is paramount in the pharmaceutical development process.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
- 4. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. pharmtech.com [pharmtech.com]
- 11. actascientific.com [actascientific.com]
Application Note: A Multi-nuclear, Multi-dimensional NMR-Based Protocol for the Structural Elucidation of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Introduction and Strategic Overview
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, fluorinated amino acid derivative. Such molecules are of significant interest in medicinal chemistry and drug development as scaffolds or building blocks for novel therapeutics. The presence of a stereocenter, a fluorinated aromatic ring, and multiple functional groups (amide, carboxylic acid) necessitates a rigorous and multi-faceted analytical approach for unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose. However, the structural complexity presents specific challenges:
-
Signal Overlap: The aromatic region in the ¹H NMR spectrum can be crowded.
-
Quaternary Center: The chiral carbon is quaternary, meaning it has no attached proton, which breaks potential proton-proton coupling networks and complicates connectivity analysis.
-
Fluorine Coupling: The ¹⁹F nucleus (spin ½, 100% natural abundance) provides a valuable analytical handle but also introduces complex splitting patterns in both ¹H and ¹³C spectra through J-coupling.[1][2]
This guide presents an integrated strategy that leverages multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (1D and 2D) NMR experiments to overcome these challenges and achieve a complete and confident structural assignment.
Experimental Design & Causality
A successful structural elucidation relies on a logical sequence of experiments, where each step builds upon the last. Our approach is designed to be systematic and self-validating.
Figure 1: High-level experimental workflow for structural elucidation.
Core Protocols
Protocol 1: Optimized Sample Preparation
Causality: The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. A homogeneous, particulate-free solution is critical for achieving sharp lines and reliable data. The choice of solvent is paramount; it must dissolve the analyte without contributing interfering signals. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a lock signal for the spectrometer.[3]
Materials:
-
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Small vial
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.
-
Rationale: A higher concentration is needed for less sensitive nuclei like ¹³C and for 2D experiments which require more scans.[4]
-
-
Dissolution: Add ~0.7 mL of DMSO-d₆ to the vial.
-
Rationale: DMSO-d₆ is an excellent solvent for polar molecules containing carboxylic acid and amide groups. Unlike protic solvents like D₂O, it allows for the observation of exchangeable protons (N-H and COOH) as distinct, albeit sometimes broad, signals.[3]
-
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.
-
Rationale: This removes any suspended microparticulates that can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.
-
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. Wipe the outside of the tube with a lint-free tissue before placing it in the spectrometer.
Figure 2: Step-by-step sample preparation workflow.
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
Causality: 1D NMR spectra provide the foundational data. ¹H NMR gives information on the number and type of protons and their local environment through chemical shifts and coupling. ¹³C NMR reveals the carbon skeleton. ¹⁹F NMR is highly sensitive and provides a unique probe for the fluorinated part of the molecule, with a wide chemical shift dispersion that avoids overlap issues.[1]
Instrument Parameters (Example: 500 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 14 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 s
-
-
¹³C{¹H} NMR (Proton Decoupled):
-
Spectral Width: -10 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
-
¹⁹F NMR:
-
Spectral Width: -80 to -180 ppm (typical for Ar-F)
-
Number of Scans: 64
-
Relaxation Delay (d1): 2 s
-
Expected 1D Spectral Features: The following table summarizes the anticipated chemical shift regions for the different nuclei in the molecule.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹H | Carboxylic Acid (COOH) | 11.0 - 13.0 | Highly deshielded, often broad due to hydrogen bonding and exchange.[5] |
| Amide (NH) | 7.5 - 8.5 | Deshielded, may be broad. Position is solvent and temperature dependent.[6] | |
| Aromatic (Ar-H) | 7.0 - 8.0 | Complex multiplet pattern due to H-H and H-F coupling. | |
| Acetyl Methyl (CH₃) | ~1.9 - 2.2 | Singlet, deshielded by adjacent carbonyl group.[6] | |
| Propanoic Methyl (CH₃) | ~1.6 - 1.9 | Singlet, attached to a quaternary carbon. | |
| ¹³C | Carbonyl (COOH) | 170 - 180 | Deshielded due to electronegative oxygens. |
| Carbonyl (Amide) | 168 - 175 | Similar region to the acid carbonyl. | |
| Aromatic (Ar-C) | 115 - 165 | C-F carbon will show a large ¹JCF coupling. Others show smaller ²⁻⁴JCF couplings. | |
| Quaternary (Cα) | 55 - 70 | Aliphatic carbon attached to N, COOH, and Ar group. | |
| Acetyl Methyl (CH₃) | 20 - 30 | Typical sp³ carbon of an acetyl group. | |
| Propanoic Methyl (CH₃) | 20 - 30 | Typical sp³ methyl carbon. | |
| ¹⁹F | Aromatic (Ar-F) | -110 to -130 | Referenced to CFCl₃. Exact shift is sensitive to the ortho substituent.[7][8] |
Protocol 3: 2D NMR for Unambiguous Structural Assignment
Causality: While 1D spectra provide a list of parts, 2D correlation spectra reveal how those parts are connected. COSY identifies proton neighbors, HSQC links protons to their directly attached carbons, and HMBC maps out the complete molecular framework through long-range proton-carbon correlations.[4][9][10] This combination is essential for piecing together fragments around the non-protonated quaternary center.
Step-by-Step Methodology:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify ¹H-¹H spin-spin coupling networks.
-
Execution: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Expected Result: Cross-peaks will appear between coupled protons. This will primarily map the connectivity of the four protons on the 2-fluorophenyl ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Execution: Run a standard sensitivity-enhanced HSQC experiment.
-
Expected Result: A cross-peak will appear for every C-H bond. This will definitively assign the carbons of the aromatic ring and the two methyl groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for establishing connectivity across the quaternary carbon.
-
Execution: Run a standard HMBC experiment, optimized for a long-range coupling of ~8 Hz.
-
Expected Result: Key correlations will be observed, as illustrated in Figure 3.
-
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. epfl.ch [epfl.ch]
- 10. m.youtube.com [m.youtube.com]
Quantitative Analysis and Structural Elucidation of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive protocol for the sensitive and selective analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a modified N-acetylated amino acid, this compound represents a class of molecules significant in pharmaceutical development and metabolomics.[1] We detail a robust methodology encompassing sample preparation via Solid Phase Extraction (SPE), optimized chromatographic separation, and mass spectrometric conditions for both quantification and structural confirmation. The protocol employs electrospray ionization (ESI) in positive ion mode and explores the characteristic fragmentation pathways of the target analyte through collision-induced dissociation (CID), providing a foundational method for its characterization in complex matrices.
Introduction
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a synthetic N-acetylated amino acid derivative. The introduction of a fluorine atom can significantly alter the pharmacological properties of a molecule, making fluorinated compounds common in drug discovery.[2] N-acetylation is one of the most common covalent modifications of proteins and amino acids, playing a critical role in various biological processes.[3][4] Consequently, the ability to accurately detect and quantify such modified amino acids is essential for pharmacokinetic studies, metabolite identification, and overall drug development.
Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity and sensitivity for the analysis of small molecules in complex biological samples.[5] The "soft" ionization technique of electrospray ionization (ESI) allows for the analysis of intact molecular ions with minimal in-source fragmentation, making it ideal for this class of compounds.[6] This guide provides a detailed, field-proven workflow, explaining the rationale behind key experimental choices to ensure method robustness and reliability.
Experimental Workflow
The overall analytical process follows a logical sequence from sample purification to data acquisition. This workflow is designed to minimize matrix effects and maximize analytical sensitivity.
Figure 1: Overall experimental workflow for the LC-MS/MS analysis of the target analyte.
Materials and Methods
Reagents and Materials
-
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid standard (MW: 225.22 g/mol , Formula: C11H12FNO3)[7]
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
Formic Acid (FA), >99% purity
-
Mixed-mode or Reversed-Phase Solid Phase Extraction (SPE) cartridges
-
Appropriate biological matrix (e.g., human plasma) for method development
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
Rationale: SPE is chosen over simpler methods like protein precipitation (PPT) to achieve a cleaner extract, which is critical for reducing matrix effects and improving the lower limit of quantitation (LLoQ).[5][8] This multi-step process effectively removes proteins, salts, and phospholipids.[9]
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol, followed by 1 mL of Water. This activates the sorbent to ensure proper interaction with the analyte.[9]
-
Sample Pre-treatment: Dilute 100 µL of the plasma sample with 200 µL of 2% formic acid in water. The acidic pH ensures the carboxylic acid group of the analyte is protonated, which can aid in its retention on certain SPE phases.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water. This step is crucial for removing hydrophilic and weakly-bound interferences while retaining the analyte of interest.[10]
-
Elution: Elute the target analyte from the cartridge using 1 mL of Methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography separates the analyte from any remaining matrix components based on hydrophobicity.[3] A gradient elution is used to ensure a sharp peak shape and efficient elution. Electrospray ionization in positive mode is selected due to the presence of the acetamido group, which is readily protonated. Tandem mass spectrometry provides the selectivity needed for quantification (Multiple Reaction Monitoring, MRM) and the structural data for confirmation (Product Ion Scan).
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
| Precursor Ion (Q1) | m/z 226.1 |
| MRM Transitions | m/z 226.1 > 180.1 (Quantifier), m/z 226.1 > 109.1 (Qualifier) |
| Collision Energy | Optimized; typically 15-30 eV |
Results and Discussion: Fragmentation Analysis
The protonated molecule [M+H]⁺ of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid has a theoretical monoisotopic mass of m/z 226.0928. Under collision-induced dissociation (CID), this precursor ion undergoes predictable fragmentation, providing structural confirmation.[11] The fragmentation of N-acetylated amino acids often involves characteristic losses of water, carbon monoxide, and ketene.[1]
Key Fragmentation Pathways:
-
Loss of Formic Acid (HCOOH): A primary fragmentation route for protonated carboxylic acids involves the neutral loss of formic acid (46.005 Da). This results in a major fragment ion at m/z 180.1 . This is often a stable and abundant fragment, making it an excellent choice for a quantifier in MRM assays.
-
Loss of Water (H₂O): Dehydration from the carboxylic acid group can occur, leading to an acylium ion at m/z 208.1 .
-
Formation of the Fluorobenzyl Cation: Cleavage of the Cα-C bond followed by rearrangement can lead to the formation of a stable fluorobenzyl-type cation at m/z 109.1 . This fragment confirms the presence of the fluorophenyl moiety and serves as an excellent qualifier ion.
-
Loss of Ketene (C₂H₂O): A characteristic loss from N-acetyl groups is ketene (42.011 Da), which would produce a fragment at m/z 184.1 .[1]
Figure 2: Proposed CID fragmentation pathway for protonated (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Conclusion
This application note provides a robust and detailed LC-MS/MS method for the analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The described protocols for sample preparation and instrumental analysis are designed to deliver high sensitivity, selectivity, and reproducibility. The elucidated fragmentation pathways provide a confident basis for both the quantification and structural identification of the analyte in complex matrices, making this method highly suitable for applications in pharmaceutical research and development.
References
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
PubMed. (n.d.). Mass spectral analysis of acetylated peptides: Implications in proteomics. Available at: [Link]
-
PubMed. (n.d.). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
NIH. (n.d.). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Available at: [Link]
-
ResearchGate. (n.d.). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Available at: [Link]
-
AACC. (n.d.). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
ChemWhat. (n.d.). (R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
ResearchGate. (n.d.). Determination of short chain carboxylic acids in vegetable oils and fats using ion exclusion chromatography electrospray ionization mass spectrometry. Available at: [Link]
-
Semantic Scholar. (n.d.). Anion-exchange chromatography-electrospray ionization mass spectrometry method development for the environmental analysis of aliphatic polyhydroxy carboxylic acids. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
PubMed. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Available at: [Link]
-
NIH. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. Available at: [Link]
-
NIH. (n.d.). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Available at: [Link]
-
ResearchGate. (n.d.). Unusual collision-induced dissociation of fluorated and non-fluorated α-nitrotoluene analogs in a gas chromatograph triple-stage quadrupole mass spectrometer under electron-capturing negative-ion chemical ionization conditions. Available at: [Link]_
-
NIH. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
PubChem. (n.d.). N-Acetyl-L-phenylalanine. Available at: [Link]
-
Wikipedia. (n.d.). Propionic acid. Available at: [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
NIH. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Available at: [Link]
-
ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). Available at: [Link]
Sources
- 1. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 4. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. chemwhat.com [chemwhat.com]
- 8. tecan.com [tecan.com]
- 9. opentrons.com [opentrons.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Crystallization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Introduction
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral carboxylic acid of significant interest in pharmaceutical research and development. As an analog of N-acetylated amino acids, its stereochemical purity is paramount for its biological activity and therapeutic efficacy. The isolation and purification of the desired (R)-enantiomer in a crystalline form with high purity and a well-defined morphology are critical steps in the drug development pipeline. This document provides a comprehensive guide to the crystallization of this compound, detailing optimized protocols and the scientific rationale behind the procedural steps. These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral active pharmaceutical ingredients (APIs).
Physicochemical Properties and Their Implications for Crystallization
A thorough understanding of the physicochemical properties of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is fundamental to developing a robust crystallization process.
Molecular Structure and Functional Groups:
The molecule possesses a carboxylic acid group, an acetamido group, a phenyl ring with a fluorine substituent at the ortho position, and a chiral center. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, COOH) functionalities suggests a high propensity for the formation of stable crystal lattices through intermolecular hydrogen bonding. The aromatic ring can participate in π-π stacking interactions, further stabilizing the crystalline structure. The fluorine atom can influence crystal packing and solubility through electrostatic interactions and by altering the electronic properties of the phenyl ring.[1][2]
Solubility:
The solubility of a compound is a critical parameter for designing a crystallization process. While specific solubility data for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is not extensively published, data from structurally similar compounds like N-acetyl-L-alanine and L-phenylalanine can provide valuable guidance.[3][4] Generally, N-acetylated amino acids exhibit moderate solubility in polar protic solvents like alcohols (methanol, ethanol, isopropanol) and limited solubility in non-polar solvents. The presence of the fluorophenyl group is likely to increase its solubility in organic solvents compared to simpler N-acetylated amino acids.
A qualitative assessment of solubility in common laboratory solvents is presented in Table 1. It is strongly recommended that researchers determine the precise solubility of their specific batch of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in a selection of solvents at various temperatures to optimize the crystallization process.
Table 1: Qualitative Solubility Profile of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
| Solvent | Expected Solubility | Rationale |
| Methanol | High | Polar protic solvent, forms hydrogen bonds. |
| Ethanol | Moderate to High | Polar protic solvent, forms hydrogen bonds.[4] |
| Isopropanol | Moderate | Less polar than methanol and ethanol. |
| Ethyl Acetate | Moderate | Polar aprotic solvent, good solvent for many organic compounds. |
| Acetone | Moderate to High | Polar aprotic solvent. |
| Water | Low to Moderate | The organic nature of the molecule limits water solubility.[5] |
| Heptane/Hexane | Low | Non-polar solvents. |
Crystallization Workflow Design
The selection of an appropriate crystallization strategy is dictated by the compound's properties and the desired outcome in terms of purity, yield, and crystal form. Below is a logical workflow for developing a crystallization protocol for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Figure 1: A logical workflow for developing a crystallization protocol.
Detailed Crystallization Protocols
The following protocols are designed as starting points and should be optimized based on experimental observations and the specific purity profile of the starting material.
Protocol 1: Cooling Crystallization from a Single Solvent
This method is suitable when the compound exhibits a significant increase in solubility with temperature in a particular solvent.
1. Rationale:
Cooling crystallization relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation. This method is often preferred for its simplicity and control over crystal growth.
2. Step-by-Step Protocol:
-
Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 60-70 °C). Aim for a concentration that is just below the saturation point at this temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper or a sintered glass funnel to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and being incorporated into the final crystals.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. A slow cooling rate generally promotes the growth of larger, more well-defined crystals. For even slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (4 °C) for several hours to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This technique is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
1. Rationale:
Anti-solvent crystallization induces supersaturation by adding a liquid in which the compound is insoluble to a solution of the compound. This rapid change in solvent composition drastically reduces the solubility of the compound, leading to its precipitation.
2. Step-by-Step Protocol:
-
Dissolution: Dissolve the crude (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone or methanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., water or heptane) dropwise. The addition rate is a critical parameter; a slow addition rate generally favors the growth of larger crystals, while a rapid addition may lead to the formation of a fine powder or an amorphous precipitate.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation. At this point, you may choose to add a seed crystal of the pure compound to promote the growth of the desired crystal form.
-
Equilibration: After the initial crystal formation, continue the slow addition of the anti-solvent to complete the crystallization process. Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow for crystal growth and to ensure the system reaches equilibrium.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a mixture of the solvent and anti-solvent, with a higher proportion of the anti-solvent, to remove the mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as a liquid phase (oils out) instead of a solid during crystallization, it is often due to a very high level of supersaturation or the presence of impurities. To mitigate this, try using a more dilute solution, a slower cooling or anti-solvent addition rate, or a different solvent system.
-
Polymorphism: Chiral molecules can often exist in multiple crystalline forms (polymorphs), each with different physical properties. The choice of solvent and crystallization conditions can influence which polymorph is obtained. It is essential to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form.
-
Enantiomeric Purity: The crystallization process should be designed to enhance the enantiomeric purity of the final product. In some cases, a phenomenon known as crystallization-induced deracemization can occur, where an equilibrium between the two enantiomers in solution, coupled with the preferential crystallization of one, can lead to a high yield of the desired enantiomer. Monitoring the enantiomeric excess (e.e.) of both the solid and the mother liquor by chiral HPLC is crucial.
Data Summary
The following table provides a hypothetical summary of crystallization experiments to illustrate how data should be organized and presented. Researchers should generate their own data for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Table 2: Illustrative Crystallization Data for a Structurally Similar Compound (N-acetyl-L-phenylalanine)
| Experiment | Solvent System | Cooling Profile / Anti-Solvent Addition | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (%) |
| 1 | Ethanol | Cool from 70°C to 5°C over 4h | 85 | 99.5 | >99 |
| 2 | Acetone/Water | Add water dropwise at RT | 90 | 99.2 | >99 |
| 3 | Isopropanol | Rapid cool from 60°C to RT | 75 | 98.8 | 98.5 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for a cooling crystallization experiment.
Figure 2: Workflow for a typical cooling crystallization experiment.
References
- Tang, W., et al. (2025). N -Acetyl- l -alanine Solubility and Correlation in 16 Monosolvents: Solvent Effects, Molecular Simulation, and Comparison with Structurally Similar Substance.
- Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of pharmaceutical solids. John Wiley & Sons.
- Meek, S. J., et al. (2011). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 54(15), 5245-5261.
- Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1869.
- Gude, M. T., et al. (1996). Solubility of L-phenylalanine in aqueous solutions.
-
MDPI. The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Available at: [Link].
- Google Patents. Crystallization of phenylalanine.
- Google Patents. Method of crystallizing phenylalanine.
-
ResearchGate. Thermodynamics of the Hydrolysis of N-Acetyl-L-phenylalanine Ethyl Ester in Water and in Organic Solvents. Available at: [Link].
-
ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions. Available at: [Link].
-
MDPI. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Available at: [Link].
-
NIH. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link].
-
ScienceDirect. Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Available at: [Link].
-
ResearchGate. Solubility Behavior and Polymorphism of N -Acetyl- l -proline in 16 Individual Solvents from 283.15 to 323.15 K. Available at: [Link].
-
ResearchGate. Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Available at: [Link].
-
PubChem. L-Phenylalanine. Available at: [Link].
Sources
The (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid Guide: Application Notes and Protocols for Advanced Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for structurally unique and stereochemically defined building blocks is paramount. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of parent molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth exploration of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid , a valuable chiral building block for the synthesis of novel therapeutics and complex molecular architectures.
This document moves beyond a simple recitation of facts to provide a comprehensive understanding of the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for the discerning researcher.
Core Concepts: The Significance of Fluorinated Chiral Building Blocks
The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery.[1] In the context of amino acids, the presence of a fluorine atom on the phenyl ring of a phenylalanine analog, such as in (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, can lead to several advantageous properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing receptor-ligand interactions.
-
Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, enhancing potency.
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of peptides and small molecules, locking them into a bioactive conformation.
The α,α-disubstituted nature of this amino acid derivative provides steric hindrance that can further enhance resistance to enzymatic degradation, a crucial attribute for peptide-based therapeutics.
Logical Workflow for Chiral Synthesis and Application
The successful application of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid as a chiral building block follows a logical progression from its synthesis and characterization to its incorporation into larger molecules.
Caption: General workflow for the synthesis, characterization, and application of a chiral building block.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid can be approached through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
-
Chiral Auxiliary-Mediated Alkylation: This classic approach involves the use of a chiral auxiliary, such as those derived from Evans or Schöllkopf, to direct the stereoselective alkylation of a glycine enolate equivalent.
-
Catalytic Asymmetric Phase-Transfer Catalysis: The alkylation of a glycine Schiff base under phase-transfer conditions using a chiral catalyst, often derived from Cinchona alkaloids, has proven effective for the synthesis of α-aryl amino acids.
-
Asymmetric Strecker Reaction: The addition of cyanide to a ketimine derived from 2-fluorophenyl methyl ketone, in the presence of a chiral catalyst, can provide a stereoselective route to the corresponding aminonitrile, a precursor to the desired amino acid.
Enzymatic Kinetic Resolution of Racemic N-Acetyl-2-(2-fluorophenyl)alanine
A highly effective and scalable method for obtaining the desired (R)-enantiomer is through the enzymatic kinetic resolution of the corresponding racemic N-acetyl amino acid. Lipases are particularly well-suited for this transformation due to their enantioselectivity in the hydrolysis of esters.[1][3][4]
Principle of the Method:
The racemic N-acetyl-2-(2-fluorophenyl)alanine methyl or ethyl ester is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB). The enzyme will selectively hydrolyze one enantiomer (typically the S-enantiomer) to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted (R)-ester enantiomerically enriched. The separated (R)-ester can then be hydrolyzed under basic conditions to yield the target (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Sources
Application Notes and Protocols: (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid in Medicinal Chemistry
Introduction: The Strategic Role of Fluorinated Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the selective incorporation of fluorine into bioactive molecules has emerged as a powerful strategy for optimizing drug candidates. Fluorine's unique properties, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Non-proteinogenic amino acids, particularly those bearing fluorine atoms, are invaluable building blocks for the synthesis of novel peptides and small molecule therapeutics.[3][4]
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, fluorinated, N-acetylated amino acid with significant potential in drug discovery and chemical biology. Its structure combines the features of an arylpropionic acid, a class known for its anti-inflammatory properties, with a fluorinated phenyl ring and a protected amino group.[5] This unique combination makes it a versatile tool for researchers, offering opportunities to develop novel therapeutics and sophisticated biological probes.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, designed for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Chiral Resolution
The enantiomerically pure synthesis of α-aryl, α-amino acids is a key challenge in organic chemistry. While several methods for asymmetric synthesis exist, a practical and scalable approach often involves the resolution of a racemic mixture.[6][7] Here, we present a robust protocol for the synthesis of racemic 2-acetamido-2-(2-fluorophenyl)propanoic acid followed by its enzymatic resolution to obtain the desired (R)-enantiomer.
1.1: Synthesis of Racemic 2-Acetamido-2-(2-fluorophenyl)propanoic Acid
The synthesis begins with the preparation of the racemic α-amino acid, which is then acetylated. A common route to α-aryl α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Protocol 1: Synthesis of Racemic 2-Amino-2-(2-fluorophenyl)propanoic Acid via Strecker Synthesis
-
Step 1: Formation of the α-Aminonitrile.
-
In a well-ventilated fume hood, dissolve 2-fluorobenzaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of sodium cyanide (1.2 eq) in water, keeping the temperature below 20°C with an ice bath.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude α-aminonitrile.
-
-
Step 2: Hydrolysis to the α-Amino Acid.
-
Add the crude α-aminonitrile to concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic α-amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Protocol 2: N-Acetylation
-
Suspend the racemic 2-amino-2-(2-fluorophenyl)propanoic acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Cool the mixture in an ice bath and add acetic anhydride (1.5 eq) dropwise.
-
Simultaneously, add a solution of sodium bicarbonate (2.0 eq) in water to maintain a slightly alkaline pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield racemic 2-acetamido-2-(2-fluorophenyl)propanoic acid.
1.2: Enzymatic Resolution for (R)-Enantiomer Isolation
Enzymatic resolution is a highly efficient and stereoselective method for separating enantiomers.[8][9] Acylases are enzymes that selectively hydrolyze the N-acyl group of L-amino acids, allowing for the separation of the unreacted D-amino acid (in this case, the acetylated (R)-enantiomer is analogous to a D-amino acid in this context).
Protocol 3: Enzymatic Resolution using Acylase I
-
Enzyme Selection and Preparation: Acylase I from Aspergillus melleus or porcine kidney is a suitable choice for this resolution.[10] Prepare a solution of the racemic N-acetyl amino acid in a phosphate buffer (pH 7.5-8.0).
-
Enzymatic Hydrolysis:
-
Add Acylase I to the solution of the racemic substrate. The enzyme loading should be optimized but a starting point is 1-5% (w/w) relative to the substrate.
-
Incubate the mixture at 37°C with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by chiral HPLC to determine when 50% conversion has been reached.
-
-
Separation:
-
Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl. This will protonate the carboxylic acid of the desired (R)-enantiomer and the newly formed L-amino acid.
-
The unreacted (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid can be extracted with an organic solvent like ethyl acetate.
-
The aqueous layer will contain the hydrochloride salt of the L-amino acid.
-
-
Purification:
-
Wash the organic extract containing the (R)-enantiomer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Diagram of the Synthetic and Resolution Workflow
Sources
- 1. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid Derivatives
Introduction: The Significance of Chiral α-Amino Acids in Medicinal Chemistry
Non-proteinogenic α-amino acids are fundamental building blocks in contemporary drug discovery and development. Their incorporation into peptide-based therapeutics or as standalone pharmacophores can significantly enhance metabolic stability, conformational rigidity, and biological activity. Among these, α-aryl-α-amino acids are of particular interest due to their prevalence in a variety of bioactive molecules. The stereochemistry of these compounds is paramount, as different enantiomers often exhibit markedly different pharmacological and toxicological profiles.
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a chiral, non-proteinogenic α-amino acid derivative. The presence of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the introduction of an acetamido group at the α-position opens avenues for new biological activities.[1][2] This document provides a detailed protocol for the asymmetric synthesis of the (R)-enantiomer of this valuable compound, leveraging the power of the Ugi four-component reaction.
Strategic Approach: The Enantioselective Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[3] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4] While traditionally producing racemic mixtures, recent advancements have led to the development of highly enantioselective Ugi reactions, often employing chiral catalysts such as chiral phosphoric acids.[5][6][7]
This protocol will detail an adapted enantioselective Ugi reaction to synthesize a precursor to the target molecule, followed by a straightforward hydrolysis to yield the final (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This approach offers high convergence and the ability to introduce molecular diversity.
Experimental Workflow Overview
The synthesis is a two-step process, beginning with the asymmetric Ugi reaction to form a chiral α-acetamido amide, followed by hydrolysis to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Part 1: Asymmetric Ugi Reaction for the Synthesis of Ethyl (R)-2-acetamido-2-(2-fluorophenyl)acetamidoacetate
This procedure is adapted from established protocols for the enantioselective Ugi reaction catalyzed by chiral phosphoric acids.[8][9]
Materials:
-
2-Fluorobenzaldehyde (≥98%)
-
Ammonia solution (7 N in methanol)
-
Acetic acid (glacial, ≥99.7%)
-
Ethyl isocyanoacetate (≥97%)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (≥98%)
-
Toluene (anhydrous, ≥99.8%)
-
4 Å Molecular sieves
-
Sodium sulfate (anhydrous)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone bath)
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To an oven-dried 100 mL round-bottom flask under an inert atmosphere, add 4 Å molecular sieves (5 g) and anhydrous toluene (40 mL).
-
Add 2-fluorobenzaldehyde (1.0 eq., 10 mmol, 1.24 g) to the flask.
-
Add the chiral phosphoric acid catalyst, (R)-TRIP (0.05 eq., 0.5 mmol, 375 mg).
-
Cool the mixture to -20 °C with stirring.
-
Slowly add a 7 N solution of ammonia in methanol (1.1 eq., 11 mmol, 1.57 mL). Stir the mixture at -20 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a solution of acetic acid (1.2 eq., 12 mmol, 0.72 g) and ethyl isocyanoacetate (1.0 eq., 10 mmol, 1.13 g) in anhydrous toluene (10 mL).
-
Add the acetic acid/isocyanide solution dropwise to the reaction mixture at -20 °C over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to yield ethyl (R)-2-acetamido-2-(2-fluorophenyl)acetamidoacetate as a solid.
Part 2: Hydrolysis to (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Materials:
-
Ethyl (R)-2-acetamido-2-(2-fluorophenyl)acetamidoacetate (from Part 1)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the Ugi product from Part 1 (1.0 eq.) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq.) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid is the target compound, (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, which can be further purified by recrystallization if necessary.
Mechanism of the Asymmetric Ugi Reaction
The enantioselectivity of the reaction is induced by the chiral phosphoric acid catalyst.
Caption: Plausible mechanism of the chiral phosphoric acid-catalyzed Ugi reaction.[3]
The chiral phosphoric acid acts as a bifunctional catalyst, activating the imine for nucleophilic attack by the isocyanide through hydrogen bonding, while the chiral environment dictates the stereochemical outcome of the carbon-carbon bond formation.[6] The subsequent Mumm rearrangement is an irreversible step that drives the reaction to completion.[3]
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity, purity, and stereochemistry.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5-13.5 (s, 1H, COOH), 8.5-9.0 (d, 1H, NH), 7.1-7.6 (m, 4H, Ar-H), 5.8-6.0 (d, 1H, α-H), 1.9-2.1 (s, 3H, COCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 172-175 (COOH), 168-170 (C=O, acetyl), 158-162 (d, ¹JCF, Ar-C-F), 120-135 (Ar-C), 55-58 (α-C), 22-24 (CH₃). |
| Mass Spectrometry (ESI-) | [M-H]⁻ calculated and found for C₁₁H₁₁FNO₃⁻. |
| Chiral HPLC | Enantiomeric excess (>95%) determined on a suitable chiral stationary phase (e.g., polysaccharide-based column).[10][11][12] |
| Specific Rotation [α]D | To be determined experimentally. |
Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration. The provided values are estimations based on similar structures.[13][14][15]
Conclusion and Further Applications
This protocol provides a robust and efficient method for the asymmetric synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The use of an enantioselective Ugi reaction allows for the direct and controlled introduction of the chiral center. The resulting compound is a valuable building block for the synthesis of novel pharmaceutical agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery.[2][16] The modularity of the Ugi reaction also allows for the synthesis of a diverse library of derivatives by varying the aldehyde, amine, carboxylic acid, and isocyanide components.[17][18]
References
-
Zhang, J., et al. (2018). Catalytic asymmetric Ugi reaction. Science, 361(6407), eaas8707. [Link]
-
Li, G., et al. (2022). Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes. Nature Communications, 13(1), 6932. [Link]
-
Yuan, C., et al. (2020). Chiral Phosphoric Acid Catalyzed Asymmetric Ugi Reaction by Dynamic Kinetic Resolution of the Primary Multicomponent Adduct. Organic Letters, 22(15), 5945–5950. [Link]
-
Lowe, J. (2018). Classic multicomponent reaction finally gets chiral touch. Chemistry World. [Link]
-
Zhang, J., et al. (2020). Enantioselective three-component Ugi reaction catalyzed by chiral phosphoric acid. Science China Chemistry, 63(1), 47-54. [Link]
-
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]
-
Ugi, I. (1959). The α-Addition of Iminium Ions and Anions to Isonitriles, Accompanied by Secondary Reactions. Angewandte Chemie, 71(11), 386. [Link]
-
Ugi reaction. In Wikipedia. [Link]
-
Goodman, M., et al. (1999). An Unusual Amide Bond Scission in Acidic Media in Derivatives Containing Acylated N-Methyl-α-aminoisobutyryl (NMeAib) Residues. Journal of the American Chemical Society, 121(23), 5347-5356. [Link]
-
Hoffmann, C. V., et al. (2008). Direct Stereo-selective Separations of Amino Acids and Small Peptides on Cinchona Derived Zwitterionic Chiral Columns by HPLC. Analytical Chemistry, 80(22), 8780–8789. [Link]
-
Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Dömling, A., & Ugi, I. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
El-Sayed, N. S., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(35), 21537-21564. [Link]
-
Al-Tel, T. H., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1835. [Link]
-
Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2268. [Link]
-
Sharma, P., & Kumar, V. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 20(10), 1075-1103. [Link]
-
Dömling, A., et al. (2020). Automated, Accelerated Nanoscale Synthesis of Iminopyrrolidines. Angewandte Chemie International Edition, 59(31), 12795-12800. [Link]
-
PubChem. Glycine, N-acetyl-N-phenyl-. [Link]
- Wakamatsu, H., et al. (1973). Process for synthesis of N-acetylglycine. U.S. Patent No. 3,766,266. Washington, DC: U.S.
-
PubChem. Acetylglycine. [Link]
-
Nonaka, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. [Link]
-
Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2016). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Medicinal Chemistry Research, 25(10), 2139-2151. [Link]
-
ChemSrc. N-acetyl-α-(2-chlorophenyl)glycine. [Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]
-
ResearchGate. Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs. [Link]
-
PubChem. N-Acetyl-L-phenylalanine. [Link]
-
PubChem. Glycine, N-((2-chlorophenyl)acetyl)-. [Link]
Sources
- 1. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Classic multicomponent reaction finally gets chiral touch | Research | Chemistry World [chemistryworld.com]
- 7. Enantioselective three-component Ugi reaction catalyzed by chiral phosphoric acid [ouci.dntb.gov.ua]
- 8. Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scas.co.jp [scas.co.jp]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid in Asymmetric Catalysis
Introduction: The Significance of Chiral Fluorinated α-Amino Acids
Enantiomerically pure α-amino acids are fundamental building blocks in the pharmaceutical and life sciences industries, forming the chiral backbone of peptides, proteins, and numerous small-molecule drugs.[1] The strategic incorporation of fluorine into these molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a chiral N-acetylated α-aryl amino acid, represents a promising yet underexplored scaffold for applications in asymmetric catalysis. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs are analogous to established chiral ligands and auxiliaries.
This application note will, therefore, provide a comprehensive guide to the potential applications of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in asymmetric catalysis. Drawing upon well-established principles and protocols for structurally related N-acetylated amino acids, we will present detailed methodologies for its synthesis and its prospective use as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation—a cornerstone reaction in the synthesis of chiral compounds.[3][4]
A Note on the Presented Application: The following protocols are based on established methodologies for analogous N-acetylated aryl amino acids, such as N-acetyl-L-phenylalanine, which have been successfully employed as chiral ligands or counterions in asymmetric catalysis.[1] These protocols are intended to serve as a robust starting point for researchers exploring the catalytic potential of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Part 1: Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid
The enantioselective synthesis of the title compound is a crucial first step. A modified Strecker synthesis provides a reliable and adaptable route to chiral α-amino acids.[5][6] This method involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid.
Protocol 1: Asymmetric Strecker Synthesis
This protocol outlines a potential pathway for the synthesis of the target molecule.
Workflow Diagram: Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid
Caption: Synthetic pathway for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) and a chiral amine such as (R)-phenylglycinol (1.05 eq) in a suitable solvent like methanol. Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC or NMR.
-
Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of this diastereoselective addition can be monitored by HPLC.
-
Hydrolysis and Deprotection: After completion of the cyanation, concentrate the reaction mixture under reduced pressure. Add 6 M aqueous HCl and reflux the mixture for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Purification of Amino Acid: Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the crude amino acid. The product can be further purified by recrystallization.
-
Acetylation: Suspend the purified (R)-2-amino-2-(2-fluorophenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and dioxane). Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) and a base such as sodium bicarbonate to maintain a slightly alkaline pH. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The final product should be characterized by NMR, mass spectrometry, and its optical rotation measured.
Part 2: Application in Asymmetric Catalysis - A Case Study in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity.[7] Chiral ligands are essential for this transformation, and N-acetylated amino acids have been shown to act as effective chiral controllers when coordinated to a metal center, such as rhodium.[1][8]
Conceptual Framework: The Role of the Chiral Ligand
In rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as dehydroamino acids, the chiral ligand coordinates to the rhodium center, creating a chiral environment. The substrate then coordinates to this chiral complex in a specific orientation due to steric and electronic interactions. The delivery of hydrogen occurs stereoselectively, leading to the formation of one enantiomer of the product in excess.
Catalytic Cycle Diagram: Rh-Catalyzed Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Protocol 2: Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate
This protocol details the use of a rhodium catalyst with a chiral N-acetylated amino acid ligand for the asymmetric hydrogenation of a model substrate.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid (Ligand)
-
Methyl α-acetamidocinnamate (Substrate)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (2.2 mol%) in degassed methanol in a Schlenk flask. Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.
-
Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, dissolve the substrate, methyl α-acetamidocinnamate (100 mol%), in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 5 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C). The reaction progress can be monitored by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing them by GC or HPLC.
-
Work-up and Analysis: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, should be determined using a chiral HPLC column.
Expected Results and Data Interpretation
The effectiveness of the chiral ligand is determined by the yield and enantioselectivity of the reaction. For a successful asymmetric hydrogenation, high conversion to the product and a high enantiomeric excess are desired.
Table 1: Hypothetical Performance Data for Asymmetric Hydrogenation
| Entry | Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | L-NAPA* | Methyl α-acetamidocinnamate | MeOH | 5 | 25 | >99 | 95 (S) |
| 2 | (R)-AFA | Methyl α-acetamidocinnamate | MeOH | 5 | 25 | >99 | Expected (R) |
| 3 | (R)-AFA | Ethyl α-acetamidocinnamate | EtOH | 10 | 25 | >98 | To be determined |
| 4 | (R)-AFA** | Methyl (Z)-α-acetamido-3-fluorocinnamate | MeOH | 5 | 25 | To be determined | To be determined |
* L-NAPA: N-acetyl-L-phenylalanine (data based on analogous systems) ** (R)-AFA: (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid (hypothetical performance)
The data presented for L-NAPA is representative of what can be achieved with N-acetylated amino acid ligands in rhodium-catalyzed hydrogenation. It is hypothesized that (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid would induce the formation of the (R)-enantiomer of the product. The electronic effect of the fluorine atom on the phenyl ring could potentially influence the catalyst's activity and selectivity, making experimental verification essential.
Conclusion and Future Outlook
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid holds considerable potential as a chiral building block and ligand in asymmetric catalysis. While direct applications remain to be broadly explored, the foundational chemistry of related N-acetylated amino acids provides a clear and promising path for its investigation. The protocols outlined in this note for its synthesis and application in asymmetric hydrogenation are designed to empower researchers to unlock the catalytic capabilities of this intriguing fluorinated chiral molecule. Future work should focus on the experimental validation of these protocols, expansion to other asymmetric transformations such as conjugate additions and aldol reactions, and a detailed study of the electronic effects of the fluorine substituent on catalytic performance.
References
-
Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 2002, 41(12), 1998-2007. [Link]
-
Tang, W., & Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 2003, 103(8), 3029-3070. [Link]
-
Gladiali, S., & Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006, 35(3), 226-236. [Link]
-
Zhou, Y.-G. Asymmetric Hydrogenation of Unfunctionalized Olefins. Accounts of Chemical Research, 2007, 40(12), 1357-1366. [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004, 37(8), 506-517. [Link]
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850, 75(1), 27-45. [Link]
-
Blaser, H. U., & Schmidt, E. (Eds.). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons, 2004. [Link]
-
Holton, R. A., et al. First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 1994, 116(4), 1597-1598. [Link]
-
Böhm, H. J., et al. Fluorine in medicinal chemistry. ChemBioChem, 2004, 5(5), 637-643. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Practical Rh(I)-catalyzed asymmetric hydrogenation of beta-(acylamino)acrylates using a new unsymmetrical hybrid ferrocenylphosphine-phosphoramidite ligand: crucial influence of an N-H proton in the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this chiral, non-proteinogenic amino acid derivative. The following FAQs and troubleshooting guides are based on established synthetic methodologies and field-proven insights to help you improve yield, enantioselectivity, and overall process efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid?
There are two predominant and industrially viable approaches to synthesize this target molecule. The choice depends on available resources, scalability, and desired enantiopurity.
-
Racemic Synthesis followed by Enzymatic Kinetic Resolution (EKR): This is often the most practical and cost-effective route. It involves the initial synthesis of a racemic mixture of N-acetyl-2-(2-fluorophenyl)alanine, which is then subjected to an enzyme that selectively deacylates the unwanted (S)-enantiomer. The desired (R)-N-acetylated product remains unreacted and can be easily separated.
-
Asymmetric Synthesis: This approach aims to create the desired (R)-stereocenter directly. Key methods include the Asymmetric Strecker Synthesis, which uses a chiral auxiliary to guide the stereoselective addition of cyanide to an imine derived from 2-fluoroacetophenone.[1][2]
The diagram below outlines these two primary synthetic pathways.
Q2: Why is the Enzymatic Kinetic Resolution (EKR) route often preferred?
The EKR pathway offers several distinct advantages:
-
High Enantioselectivity: Enzymes like Acylase I from Aspergillus oryzae are highly specific and can yield products with >99% enantiomeric excess (ee).[3]
-
Mild Reaction Conditions: Enzymatic reactions occur in aqueous media at or near neutral pH and moderate temperatures (typically 30-40°C), which prevents degradation of sensitive functional groups and minimizes side reactions.[4]
-
Simplified Separation: The desired product, (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, remains acetylated, while the byproduct, (S)-2-amino-2-(2-fluorophenyl)propanoic acid, is a free amino acid. This difference in chemical properties (specifically, the presence of a free amine vs. an amide) allows for straightforward separation via pH-mediated extraction or ion-exchange chromatography.
Q3: What are the main challenges associated with the Asymmetric Strecker Synthesis for this molecule?
While powerful, the Asymmetric Strecker Synthesis presents its own set of challenges:
-
Chiral Auxiliary Cost: This method requires stoichiometric amounts of a often expensive chiral auxiliary (e.g., (R)-phenylglycine amide).[2][5] While some auxiliaries can be recovered, this adds steps and cost to the process.
-
Harsh Hydrolysis Conditions: The intermediate α-amino nitrile must be hydrolyzed to the carboxylic acid. This typically requires strong acidic or basic conditions, which can sometimes lead to racemization or decomposition, thereby lowering both yield and enantiopurity.[6]
-
Diastereomer Separation: The cyanide addition step produces diastereomers. While often highly selective, incomplete diastereoselectivity requires a difficult chromatographic separation of the intermediate nitriles.
Section 2: Troubleshooting Guide for Enzymatic Kinetic Resolution (EKR)
This section focuses on the most common route: racemic synthesis via the Bucherer-Bergs reaction, followed by acetylation and enzymatic resolution.
Part A: Racemic Synthesis & Acetylation
Q4: My yield for the racemic hydantoin via the Bucherer-Bergs reaction is low. What went wrong?
Low yield in the Bucherer-Bergs synthesis of 5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione is a common issue. Here are the primary causes and solutions.
-
Cause 1: Inefficient Imine/Cyanohydrin Formation. The reaction proceeds through an equilibrium between the starting ketone (2-fluoroacetophenone), cyanohydrin, and imine intermediates.[7]
-
Solution: Ensure you are using a suitable solvent system. An aqueous ethanol (e.g., 50-60%) mixture is effective as it solubilizes both the organic ketone and the inorganic salts (KCN, (NH₄)₂CO₃).[8] Running the reaction in a sealed vessel at a moderate temperature (60-70°C) helps to maintain the concentration of volatile reactants like ammonia.[9]
-
-
Cause 2: Incorrect Reagent Stoichiometry. The molar ratios of ketone:cyanide:ammonium carbonate are critical.
-
Solution: A common starting point is a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃.[10] An excess of the cyanide and carbonate salts drives the equilibrium towards the product.
-
-
Cause 3: pH Imbalance. The reaction is pH-sensitive.
-
Solution: Ammonium carbonate acts as a buffer, typically maintaining the pH in the optimal 8-9 range. If the pH is too low, cyanohydrin formation is hindered; if it's too high, the cyanide can degrade.[10]
-
Q5: The hydrolysis of the hydantoin intermediate is incomplete or leads to decomposition.
Hydrolyzing the hydantoin to the racemic amino acid requires forcing conditions.
-
Cause 1: Insufficiently Strong Hydrolysis Conditions. The hydantoin ring is very stable.
-
Solution: Refluxing with a strong base (e.g., 20-30% NaOH or Ba(OH)₂) for an extended period (12-24 hours) is typically required. After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the free amino acid.
-
-
Cause 2: Product Decomposition. The 2-fluorophenyl moiety can be sensitive to prolonged exposure to harsh conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting hydantoin is consumed, work up the reaction immediately to avoid degradation.
-
Part B: Enzymatic Resolution
Q6: My enzymatic resolution is very slow or stalls completely. How can I increase the reaction rate?
A slow or stalled reaction points to suboptimal enzymatic activity. The key is to provide the ideal environment for your chosen enzyme.
| Parameter | Troubleshooting Action & Rationale |
| Enzyme Choice | Ensure you are using an appropriate enzyme. Acylase I from Aspergillus oryzae is the standard choice for resolving N-acetyl amino acids. It has broad substrate specificity and is commercially available. |
| pH | The enzyme's catalytic activity is highly pH-dependent. Acylase I typically has a pH optimum between 7.0 and 8.5 .[11] Action: Prepare a buffered solution (e.g., phosphate or borate buffer) and adjust the pH of your substrate solution to the enzyme's optimum before adding the enzyme. Monitor and adjust the pH during the reaction, as the production of the carboxylic acid will cause it to drop. |
| Temperature | Enzyme activity increases with temperature up to an optimum, after which denaturation occurs. For Acylase I, the optimal range is usually 35-45°C .[11] Action: Perform the reaction in a temperature-controlled water bath. Do not exceed 50°C, as this can lead to irreversible denaturation. |
| Enzyme Loading | Insufficient enzyme will naturally lead to a slow reaction. Action: Increase the enzyme loading (units of enzyme per mole of substrate). A typical starting point is 1000-2000 units per gram of racemic substrate. |
| Cofactor Presence | Some acylases are metalloenzymes and require specific metal ions for full activity. Acylase I is often activated by Co²⁺ or Zn²⁺ ions .[3] Action: Supplement the reaction buffer with a low concentration (e.g., 0.1-0.5 mM) of CoCl₂ or ZnCl₂. Conversely, chelating agents like EDTA in your water source can inhibit the enzyme and should be avoided. |
Q7: The enantiomeric excess (ee) of my final (R)-product is poor. What is the cause?
Low enantiomeric excess is a critical failure and usually points to one of three issues. This troubleshooting logic can help diagnose the problem.
Section 3: Protocols and Data
Experimental Protocol: Enzymatic Kinetic Resolution
This protocol provides a robust starting point for the resolution of 10g of racemic (R,S)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Preparation:
-
To a 250 mL jacketed reaction vessel, add 10.0 g of the racemic N-acetyl amino acid.
-
Add 150 mL of deionized water.
-
Add 0.5 mL of a 0.1 M CoCl₂ solution.
-
Begin stirring and warm the mixture to 37°C.
-
-
pH Adjustment:
-
Slowly add 1 M LiOH solution dropwise until the substrate is fully dissolved and the pH is stable at 7.5. Note: LiOH is often preferred over NaOH or KOH as lithium salts of the product are sometimes more soluble.
-
-
Enzyme Addition:
-
Add 15,000 units of Acylase I (Aspergillus sp.).
-
Maintain the temperature at 37°C.
-
-
Reaction Monitoring & Control:
-
Maintain the pH at 7.5 by the continuous, automated addition of 1 M LiOH using a pH-stat titrator. The reaction is complete when 0.5 equivalents of LiOH have been consumed (approximately 22.2 mL for this scale), indicating 50% hydrolysis.
-
Alternatively, monitor the reaction by taking aliquots and analyzing for the disappearance of the starting material and appearance of the free amino acid product by chiral HPLC.
-
-
Work-up and Separation:
-
Once the reaction reaches 50% conversion, deactivate the enzyme by adding concentrated HCl until the pH drops to ~2. This will precipitate the desired product.
-
Cool the mixture in an ice bath for 1 hour.
-
Filter the white precipitate (the desired (R)-product) and wash with cold, acidic water (pH 2).
-
The filtrate contains the unwanted (S)-amino acid.
-
-
Purification:
-
Recrystallize the crude (R)-product from an ethanol/water mixture to achieve high chemical and chiral purity.
-
Dry the final product under vacuum.
-
Data Table: Typical EKR Optimization Parameters
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Expected Outcome |
| pH | 6.0 | 7.5 | Increased reaction rate and selectivity.[11] |
| Temperature | 25°C | 37°C | Faster reaction time without enzyme denaturation. |
| Cofactor | None | 0.2 mM CoCl₂ | Higher enzyme activity and stability.[3] |
| Conversion | >60% | 50% (monitored) | Maximized enantiomeric excess of the (R)-product. |
| Typical Yield | 30-35% | 40-45% (max theoretical is 50%) | Higher recovery of enantiopure product. |
| Typical ee | 85-90% | >99% | Product meets typical pharmaceutical specifications. |
References
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Hu, W., & Hu, X. (2012). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 3(9), 2737-2741. [Link]
-
Wang, Y., et al. (2015). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 13(20), 5724-5727. [Link]
-
McKennon, M. J., et al. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society, 124(32), 9348-9349. [Link]
-
Groger, H. (2003). Asymmetric Strecker Reactions. Chemical Reviews, 103(8), 2795-2828. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Dellaria, J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916-3926. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4. [Link]
-
Shafran, Y., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. R Discovery. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Chen, Y., et al. (2024). Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity. Nature Communications, 15(1), 1234. [Link]
-
Harthoorn, L. F., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. ResearchGate. [Link]
-
Wandrey, C., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-36. [Link]
-
Greenstein, J. P. (1957). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 79(1), 229-230. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]
-
ResearchGate. (n.d.). Aminoacylase catalyzed resolution of N-acylamino acids. ResearchGate. [Link]
-
Lonsdale, R., et al. (2022). Computational design of an amidase by combining the best electrostatic features of two promiscuous hydrolases. Chemical Science, 13(15), 4233-4241. [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-460. [Link]
-
Semantic Scholar. (n.d.). Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis. Semantic Scholar. [Link]
-
Beker, W., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 22(16), 8753. [Link]
-
Stanovnik, B., & Svete, J. (2004). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 9(12), 1077-1093. [Link]
-
Svete, J. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Document ID: TSC-2026-01-AAC01
Last Updated: January 3, 2026
Introduction
Welcome to the technical support hub for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of this chiral non-proteinogenic amino acid. The inherent challenges in purifying this molecule often revolve around achieving high enantiomeric purity, removing structurally similar impurities, and controlling the final solid-state form.
This guide is designed to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My final product has low enantiomeric excess (ee). What is the most common cause?
A1: The most frequent cause of low enantiomeric excess is incomplete resolution of the desired (R)-enantiomer from the corresponding (S)-enantiomer. This can stem from a non-optimized chiral separation method (HPLC/SFC) or an inefficient preferential crystallization process. Racemization during synthesis or workup, especially under harsh pH or high-temperature conditions, can also contribute.[1][2]
Q2: I am observing a persistent impurity with a similar polarity to my product in reverse-phase HPLC. What could it be?
A2: This is often a process-related impurity. Common culprits include unreacted starting materials or by-products from the synthetic route. For instance, if a Strecker synthesis is employed, residual aminonitrile intermediates or related hydrolysis products could be present. If the starting material was a 2-phenylpropionic acid derivative, you might be seeing carry-over of that material.[3][4]
Q3: My crystallized product has poor solubility or inconsistent analytical results. Why?
A3: This could be due to polymorphism, where the compound crystallizes in different solid-state forms with varying physical properties. It could also indicate the presence of an amorphous solid mixed with the crystalline material. Characterization by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is recommended.
Q4: Can I use a standard C18 column for chiral separation?
A4: No, a standard C18 column cannot separate enantiomers because they have identical physical properties in an achiral environment.[5] To achieve separation on an achiral column, you must first derivatize your amino acid with a chiral agent to form diastereomers, which can then be separated.[6] However, direct separation on a chiral stationary phase (CSP) is generally more efficient.[5]
In-Depth Troubleshooting Guides
Challenge: Low Enantiomeric Purity (<99% ee)
Achieving high enantiomeric purity is critical for pharmaceutical applications.[2][7] Low ee is a common bottleneck. This guide provides a logical workflow to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
Cause & Resolution: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[5] Failure to achieve baseline separation is the primary cause of poor purification.
-
Expert Insight: The N-acetyl group and the carboxylic acid provide key interaction points (hydrogen bonding, dipole-dipole) for chiral recognition. Polysaccharide-based chiral stationary phases (CSPs) are often an excellent starting point.[5][8]
Protocol: Chiral HPLC Method Scouting
-
Column Selection: Screen a minimum of two different polysaccharide-based CSPs (e.g., cellulose and amylose derivatives). Macrocyclic glycopeptide-based columns can also be effective for N-acetylated amino acids.[9]
-
Mobile Phase Screening:
-
Normal Phase: Start with a Hexane/Ethanol or Hexane/Isopropanol mixture. Add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to ensure the carboxyl group is protonated and improve peak shape.
-
Reversed Phase: Use an Acetonitrile/Water or Methanol/Water mobile phase, again with an acidic modifier.
-
-
Parameter Optimization: Systematically adjust the ratio of the strong eluting solvent (e.g., alcohol) and the temperature. Lower temperatures often enhance enantioselectivity.
-
Analysis: Inject a racemic standard to determine the resolution factor (Rs). An Rs value > 1.5 is required for effective preparative separation.
| Parameter | Starting Condition | Optimization Goal |
| Column | Polysaccharide-based (e.g., Lux Cellulose-1) | Screen multiple CSPs |
| Mobile Phase | Hexane:Ethanol (90:10) + 0.1% TFA | Adjust solvent ratio for Rs > 1.5 |
| Flow Rate | 1.0 mL/min (analytical) | Scale for preparative |
| Temperature | 25 °C | Test lower temperatures (e.g., 15 °C) |
Table 1: Example starting parameters for chiral HPLC method development.
Cause & Resolution: Enantioselective Crystallization
Crystallization is a cost-effective and scalable method for chiral resolution.[2][] Its success depends on the system forming either a conglomerate (a mechanical mixture of pure enantiomer crystals) or leveraging differences in solubility between the racemate and the pure enantiomer.[7]
-
Expert Insight: The key is to operate in the "metastable zone" of the solubility curve, where spontaneous nucleation of the undesired enantiomer is kinetically disfavored. Seeding with pure (R)-enantiomer crystals is crucial.
Protocol: Preferential Crystallization Screening
-
Solvent Selection: Identify a solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. Screen solvents like ethyl acetate, acetone, isopropanol, and mixtures with water.
-
Prepare a Supersaturated Solution: Dissolve the enantiomerically enriched material (e.g., 80% ee) in the chosen solvent at an elevated temperature (e.g., 50 °C) to create a clear, supersaturated solution.
-
Cooling and Seeding: Cool the solution slowly (e.g., 5-10 °C/hour). Once the solution is slightly supersaturated, introduce a small quantity (1-2% w/w) of pure (R)-enantiomer seed crystals.
-
Maturation: Hold the slurry at a constant temperature for several hours to allow the (R)-enantiomer to crystallize selectively.
-
Isolation & Analysis: Isolate the crystals by filtration, wash with cold solvent, and dry. Analyze the mother liquor and the crystals by chiral HPLC to determine the mass balance and purity upgrade.
Challenge: Removal of Process-Related Impurities
Synthetic by-products and unreacted starting materials are common challenges.[11][12] Their removal is essential for meeting regulatory purity requirements.
Logical Purification Strategy
Caption: Decision tree for removing process-related impurities.
Method 1: pH-Based Extraction
-
Principle: This method exploits the acidic nature of the carboxylic acid group. The target compound can be selectively moved between aqueous and organic phases by adjusting the pH.
-
Best For: Removing neutral or basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate). The acidic product will move to the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate, causing the pure product to precipitate or be extractable back into a fresh organic layer.
-
Filter the precipitated solid or extract with an organic solvent, then dry and concentrate to yield the purified product.
-
Method 2: Recrystallization
-
Principle: This classic technique relies on differences in solubility between the desired compound and impurities in a given solvent system.
-
Best For: Removing impurities that have significantly different solubility profiles from the main compound.
-
Protocol:
-
Select a suitable solvent (see Crystallization Protocol 3.1).
-
Dissolve the impure material in a minimum amount of the hot solvent to form a saturated solution.
-
Cool the solution slowly and undisturbed. The target compound should crystallize out, leaving the more soluble impurities behind in the mother liquor.
-
Isolate the crystals by filtration. A second crop of crystals can sometimes be obtained by concentrating the mother liquor, but this crop will likely be less pure.
-
References
-
Mitulović, M., et al. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central. Retrieved January 3, 2026, from [Link]
- Lorenz, H., & Seidel-Morgenstern, A. (2020). Continuous Enantioselective Crystallization of Chiral Compounds. Books.
-
Pergament, E., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Retrieved January 3, 2026, from [Link]
-
Technobis. (2022). Advancements in chiral crystallization. Retrieved January 3, 2026, from [Link]
-
Kumar, A., et al. (2025). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances. Retrieved January 3, 2026, from [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved January 3, 2026, from [Link]
-
Myasoedov, N. F., et al. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Retrieved January 3, 2026, from [Link]
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. Retrieved January 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. Retrieved January 3, 2026, from [Link]
-
PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025). Preparation and use of N-acetyl-α-amino acids. Retrieved January 3, 2026, from [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved January 3, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025). Impurity profile of amino acids?. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved January 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved January 3, 2026, from [Link]
-
Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic.... Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (n.d.). EP0205215A2 - Process for the preparation of 2-arylpropionic acids.
Sources
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 7. books.rsc.org [books.rsc.org]
- 8. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs) - Common Issues & Solutions
This section addresses the most common issues reported by researchers. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.
FAQ 1: Low Enantiomeric Excess (ee)
Question: My final product shows a low enantiomeric excess (% ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Achieving high enantiomeric excess is the primary challenge in this synthesis. A low % ee indicates the presence of the undesired (S)-enantiomer, which can arise from several factors depending on the synthetic route employed.
Common Causes & Mitigation Strategies:
-
Racemization of the Stereocenter: The α-proton of the propanoic acid is susceptible to abstraction under basic or even mildly acidic conditions, especially at elevated temperatures. This can lead to racemization.
-
Causality: The 2-fluorophenyl group can stabilize the resulting carbanion intermediate, facilitating racemization.
-
Solution: Maintain strict pH control during all steps, especially during workup and purification. Use buffered solutions where possible and avoid prolonged exposure to strong acids or bases. Keep reaction and workup temperatures as low as feasible.
-
-
Inefficient Chiral Resolution: If you are using a classical resolution method with a chiral resolving agent (e.g., a chiral amine to form diastereomeric salts), incomplete separation of the diastereomers is a common issue.[1][]
-
Causality: The solubility difference between the two diastereomeric salts may not be significant enough for efficient separation by a single crystallization.
-
Solution:
-
Optimize Crystallization: Systematically screen different solvents and solvent mixtures to maximize the solubility difference. Control the cooling rate; slower cooling often yields purer crystals.
-
Recrystallization: Perform one or more recrystallizations of the desired diastereomeric salt to improve its purity before liberating the final enantiomer.
-
Alternative Resolving Agent: Test a variety of commercially available resolving agents to find one that provides better separation.[1]
-
-
-
Suboptimal Asymmetric Catalyst Performance: In asymmetric synthesis routes, such as the hydrogenation of an enamide precursor, the catalyst's effectiveness is paramount.[3][4][5]
-
Causality: Catalyst activity and selectivity can be compromised by impurities in the substrate or solvent, improper ligand choice, or non-optimal reaction conditions (pressure, temperature).
-
Solution:
-
Substrate Purity: Ensure the precursor enamide is highly pure. Trace impurities can poison the catalyst.
-
Catalyst and Ligand Screening: The choice of chiral phosphine ligand is critical. Screen a panel of ligands (e.g., DuPhos, BPE, SDP) to identify the optimal one for your specific substrate.[5][6]
-
Condition Optimization: Methodically vary hydrogen pressure, temperature, and solvent. A Design of Experiments (DoE) approach can be highly effective here.
-
-
-
Ineffective Enzymatic Resolution: For enzymatic kinetic resolutions, where an enzyme selectively hydrolyzes one enantiomer of a racemic precursor (like an N-acetyl ester or amide), low ee can result from poor enzyme activity or selectivity.[7][8][9]
-
Causality: The enzyme may not have high specificity for the substrate, or the reaction conditions (pH, temperature, solvent) may not be optimal for enzymatic activity.
-
Solution:
-
Enzyme Selection: Screen different types of enzymes (e.g., various lipases or acylases) to find one with high enantioselectivity (E-value) for your substrate.[8][10]
-
Dynamic Kinetic Resolution (DKR): If possible, implement a DKR strategy. This involves adding a racemization catalyst that continuously converts the unwanted enantiomer back into the racemate, allowing for a theoretical yield of >50% of the desired enantiomer.[7][9]
-
-
FAQ 2: Incomplete Reaction or Low Yield
Question: My reaction is not going to completion, or the isolated yield is significantly lower than expected. What should I investigate?
Answer: Low conversion or yield can stem from a variety of issues, from reagent quality to the reaction mechanism itself.
Common Causes & Mitigation Strategies:
-
Starting Material Impurities: Impurities in the starting materials (e.g., 2-fluorophenylacetonitrile in a Strecker synthesis) can interfere with the reaction.
-
Solution: Verify the purity of all starting materials by NMR, GC, or LC-MS before use. Purify if necessary.
-
-
Deactivation of Catalyst: In catalytic processes, the catalyst may be deactivated over the course of the reaction.
-
Solution: Ensure an inert atmosphere (N₂ or Ar) if using oxygen-sensitive catalysts (e.g., Rh or Ir complexes). Use high-purity, degassed solvents. Consider a higher catalyst loading, but be mindful of cost and potential metal contamination in the final product.
-
-
Unfavorable Reaction Equilibrium: Some steps may be reversible. For example, in the Strecker synthesis, the initial formation of the aminonitrile is an equilibrium process.[11][12]
-
Solution: Use Le Châtelier's principle to drive the reaction forward. For instance, removing a byproduct (like water) or using an excess of one reagent can shift the equilibrium towards the product.
-
-
Product Degradation: The product itself might be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress over time (e.g., by TLC or HPLC). If product concentration peaks and then declines, it indicates degradation. In this case, shorten the reaction time or reduce the temperature.
-
FAQ 3: Presence of an Amide Impurity
Question: My NMR and Mass Spec data show a significant impurity that appears to be the corresponding amide, 2-Acetamido-2-(2-fluorophenyl)propanamide. How is this formed and how can I avoid it?
Answer: This is a common side product if your synthesis involves a nitrile intermediate, such as in a Strecker or Bucherer-Bergs pathway. The final step is the hydrolysis of a nitrile to a carboxylic acid.
Causality: Nitrile hydrolysis proceeds in two stages: first to an intermediate amide, and then to the carboxylic acid.[13][14] If the hydrolysis conditions are not sufficiently forcing (i.e., too mild acid/base concentration, too low temperature, or insufficient time), the reaction can stall at the amide stage.[15][16]
Caption: The two-stage process of the Bucherer-Bergs synthesis.
Solution: The isolated hydantoin must be subjected to vigorous hydrolysis. This is typically achieved by heating the hydantoin in a strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., Ba(OH)₂, NaOH) to cleave the amide bonds in the ring and liberate the free amino acid. Following hydrolysis, the N-acetylation step can be performed.
Section 2: Troubleshooting Protocols & Data
Protocol 1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This protocol provides a starting point for developing a chiral HPLC method to accurately determine the % ee of your product.
| Parameter | Recommended Condition | Notes |
| Column | Chiral Stationary Phase (CSP), e.g., Daicel Chiralpak AD-H, OD-H, or similar | Screen multiple chiral columns as selectivity is highly compound-specific. |
| Mobile Phase | Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) | Start with a 90:10 Hexane:IPA ratio. Adjust polarity to optimize resolution. |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | The fluorophenyl group provides a good chromophore. |
| Column Temp. | 25 °C |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the final product (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare separate samples of the racemic mixture and, if available, the pure desired (R)-enantiomer.
-
Injection: Inject the racemic standard first to identify the retention times of both the (R) and (S) enantiomers.
-
Analysis: Inject the sample. Calculate the % ee using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] * 100
-
Optimization: If resolution is poor (<1.5), adjust the mobile phase composition (e.g., change the Hexane/IPA ratio, try ethanol instead of IPA, or vary the TFA concentration).
Protocol 2: Mitigation of Racemization During Workup
This protocol is designed to minimize the loss of stereochemical purity during the isolation of the final product.
-
Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath before quenching.
-
Acidification/Basification: If pH adjustment is necessary, add the acid or base solution slowly while maintaining the low temperature. Use a calibrated pH meter to avoid overshooting the target pH. Aim for a pH as close to neutral as is practical for extraction.
-
Extraction: Perform liquid-liquid extractions quickly. Use pre-chilled solvents. Do not let the biphasic mixture stir for extended periods.
-
Solvent Removal: Remove extraction solvents under reduced pressure at a low temperature (e.g., < 40 °C). Avoid prolonged heating.
-
Purification: If chromatography is required, consider using a neutral or slightly acidic mobile phase. For crystallization, use the minimum amount of heat necessary to dissolve the solid.
Section 3: Key Side Reaction Pathways
Understanding potential side reactions is crucial for proactive troubleshooting. Below are diagrams illustrating common competing pathways.
Pathway 1: Asymmetric Hydrogenation of an Enamide Precursor
In this route, the key is the facial selectivity of hydrogen addition to the enamide double bond, guided by the chiral catalyst.
Caption: Competing pathways in asymmetric hydrogenation leading to enantiomers.
A poor choice of ligand or non-optimal conditions can reduce the energy difference between the diastereomeric transition states, leading to a mixture of (R) and (S) products and thus a lower ee. [3][17]
Pathway 2: Strecker Synthesis Side Reactions
The Strecker synthesis involves the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide. [12][18][19]
Caption: Competing nucleophilic attack in the Strecker synthesis.
A primary side reaction is the direct attack of cyanide on the starting aldehyde to form a cyanohydrin, which competes with the desired formation of the imine. [18]Maintaining an adequate concentration of ammonia and controlling the rate of cyanide addition can favor the desired pathway toward the aminonitrile.
References
- STEM - Unipd. (n.d.). Enzyme-Catalyzed Asymmetric Synthesis.
- ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Clark, J. (n.d.). Hydrolysing nitriles. Chemguide.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Journal of the American Chemical Society. (n.d.). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Applied and Environmental Microbiology. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Journal of the American Chemical Society. (2022). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts.
- ResearchGate. (n.d.). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts.
- Journal of the American Chemical Society. (n.d.). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides.
- Chemical Communications. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
- Organic Letters. (n.d.). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups.
- Wikipedia. (n.d.). Chiral resolution.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Journal of Medicinal Chemistry. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 17. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
This technical guide provides a comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to the scale-up synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. The content is structured to address specific challenges encountered during key stages of the synthesis, ensuring scientific integrity and providing actionable solutions.
I. Overview of the Synthetic Pathway
A prevalent and effective method for the synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid involves the Strecker synthesis to generate the racemic α-amino acid, followed by chiral resolution to isolate the desired (R)-enantiomer, and a final acetylation step.[1][2] This guide will focus on the practical challenges of scaling up this multi-step process.
Caption: Key stages in the synthesis of the target molecule.
II. Troubleshooting Guide for Scale-Up Synthesis
This section addresses common issues that may arise when transitioning the synthesis from laboratory to pilot or production scale.
Problem 1: Decreased Yield and Stalling in the Strecker Reaction
Q: We are observing a significant drop in yield and apparent stalling of the Strecker reaction when scaling from a 10 g to a 1 kg batch. What are the likely causes and how can we address them?
A: This is a frequent challenge when scaling up exothermic reactions like the Strecker synthesis. The primary issues are typically related to inadequate mass and heat transfer.
-
Insufficient Mixing: In larger reactors, inefficient agitation can lead to localized temperature and concentration gradients, promoting side reactions and decomposition of the aminonitrile intermediate.
-
Solution: Employ a reactor with an appropriate overhead stirring mechanism (e.g., a pitched-blade turbine or anchor stirrer) to ensure homogeneity. The stirring speed should be optimized to maintain a well-mixed suspension without creating a vortex that could introduce atmospheric oxygen and moisture.
-
-
Inadequate Temperature Control: The exothermic nature of the cyanide addition can lead to a thermal runaway if not managed effectively.
-
Solution: Utilize a jacketed reactor with a reliable cooling system. A crucial modification for scale-up is the slow, controlled addition of the cyanide source. Consider a semi-batch process where the cyanide solution is added portion-wise, allowing the cooling system to maintain the optimal temperature range (typically 0-10 °C).
-
-
pH Control: The pH of the reaction is critical for the formation of the imine intermediate.[2] On a larger scale, localized pH fluctuations can be more pronounced.
-
Solution: Implement in-process pH monitoring. The use of a buffered system can help to maintain the pH in the optimal range of 9-10.
-
Problem 2: Challenges in the Fractional Crystallization of Diastereomeric Salts
Q: During the chiral resolution step, we are struggling with the fractional crystallization. We are observing oiling out, poor crystal formation, or low diastereomeric excess (d.e.). What are our options?
A: Fractional crystallization is a delicate process, and its success on a large scale is highly dependent on precise control over several parameters.[3][4]
-
Solvent System Optimization: The choice of solvent is critical for achieving a significant solubility difference between the two diastereomeric salts.[5]
-
Solution: A systematic solvent screen is highly recommended. Start with the lab-scale solvent and then investigate mixtures of protic and aprotic solvents to fine-tune polarity and solubility.
-
-
Controlled Cooling Profile: Rapid cooling is a common cause of oiling out or the formation of small, impure crystals.
-
Solution: Implement a slow, controlled cooling ramp. A programmable cooling system is invaluable for reproducibility. Seeding the supersaturated solution with a small quantity of the desired pure diastereomeric salt can promote the growth of larger, higher-purity crystals.
-
-
Supersaturation Management: The degree of supersaturation is the driving force for crystallization.
-
Solution: Carefully control the concentration of the diastereomeric salt. This may involve adjusting the solvent volume or performing a partial solvent evaporation prior to initiating the cooling phase.
-
Table 1: Troubleshooting Fractional Crystallization
| Issue | Potential Cause | Recommended Action |
| No crystal formation | Insufficient supersaturation | Concentrate the solution; explore alternative solvent systems. |
| Oiling out | Excessive supersaturation; rapid cooling. | Dilute the solution slightly; implement a slower cooling profile. |
| Low diastereomeric excess | Co-crystallization or solid solution formation. | Recrystallize the product; screen for a different resolving agent or solvent system.[5] |
Problem 3: Incomplete Acetylation and Byproduct Formation
Q: In the final acetylation step, we are seeing incomplete conversion of the chiral amine and the formation of impurities. How can we optimize this step?
A: While acetylation is often a high-yielding reaction, on a larger scale, issues with stoichiometry, temperature control, and work-up can become more significant.[6]
-
Stoichiometry of the Acetylating Agent: An excessive amount of acetic anhydride can lead to the formation of di-acetylated byproducts.
-
Solution: Carefully control the stoichiometry of the acetic anhydride. A slight excess (e.g., 1.1 to 1.2 equivalents) is typically sufficient. The addition should be controlled to manage the exotherm.
-
-
Base and Solvent Selection: The choice of base and solvent is important for reaction efficiency and selectivity.
-
Solution: A non-nucleophilic base such as triethylamine is commonly used to neutralize the acetic acid byproduct. The reaction is typically carried out in an aprotic solvent like ethyl acetate or dichloromethane. Ensure the amine is fully dissolved before the addition of the acetylating agent.
-
-
Work-up and Purification: The work-up procedure is critical for removing unreacted reagents and byproducts.
-
Solution: A standard aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is effective for neutralizing excess acid and unreacted acetic anhydride. This is typically followed by extraction and purification, often by recrystallization, to obtain the final product with high purity.
-
Caption: A decision tree for troubleshooting common scale-up issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for scaling up the Strecker synthesis?
A1: The Strecker synthesis utilizes highly toxic cyanide salts, and the associated risks are magnified at a larger scale.[7][8] A thorough safety review is mandatory before any scale-up work. Key safety measures include:
-
Ventilation: All operations must be performed in a well-ventilated area, such as a walk-in fume hood, designed for large-scale chemical synthesis.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE is essential, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A full-face respirator may be necessary depending on the specific setup.[8]
-
Emergency Preparedness: An emergency plan should be in place, including the location of safety showers, eyewash stations, and a cyanide antidote kit. All personnel should be trained on emergency procedures.[10][11]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of in accordance with institutional and environmental regulations.
Q2: Are there viable alternatives to the Strecker synthesis that avoid the use of cyanide?
A2: Yes, several alternative methods for the synthesis of α-amino acids exist. The Petasis reaction , a three-component reaction of an amine, an aldehyde, and a boronic acid, is a notable example that avoids the use of cyanide.[12] Another alternative is the Kabachnik-Fields reaction . The choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired stereochemical outcome.
Q3: What are the alternatives to fractional crystallization for chiral resolution?
A3: While fractional crystallization is a widely used technique, it can be labor-intensive and challenging to optimize. Alternative methods include:
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, such as a lipase or an acylase, to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the two.[13][14][15][16] This method can provide very high enantioselectivity.
-
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers.[17][18] While this method can offer excellent purity, it is often more costly and may not be practical for very large-scale production.
Q4: What analytical techniques are essential for monitoring the synthesis at each stage during scale-up?
A4: A robust set of analytical methods is crucial for successful process development and control.
-
Reaction Monitoring:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials, the formation of the product, and the presence of any impurities.
-
Thin-Layer Chromatography (TLC): A rapid qualitative tool for monitoring reaction progress.
-
-
Purity and Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
Chiral HPLC: Critically important for determining the enantiomeric excess (e.e.) of the resolved amine and the final product.[17]
-
Melting Point: A useful indicator of the purity of crystalline solids.
-
IV. References
-
Komeda, H., et al. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 71(1), 361-369. [Link]
-
Ishizuka, T., et al. (2021). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. [Link]
-
Various Authors. (2025). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. [Link]
-
Various Authors. (n.d.). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation... ResearchGate. [Link]
-
Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
Kar, A., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(23), 7349. [Link]
-
Corey, E. J., & Grogan, M. J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters, 1(1), 157-160. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
United Chemical. (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. [Link]
-
Safe Work Australia. (2013). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
Sharma, R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(23), 4296. [Link]
-
911Metallurgist. (2018). Cyanide Safety. 911Metallurgist. [Link]
-
The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. [Link]
-
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. [Link]
-
Van der Poorten, O., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1630-1643. [Link]
-
Wang, Y., et al. (2018). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 23(11), 2950. [Link]
-
Fogassy, G., et al. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Symmetry, 13(8), 1494. [Link]
-
Various Authors. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13993-14063. [Link]
-
Various Authors. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 27(19), 6594. [Link]
-
Various Authors. (2002). Nucleophilic chiral amines as catalysts in asymmetric synthesis. Chemical Reviews, 102(9), 3385-3424. [Link]
-
Various Authors. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13993-14063. [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Various Authors. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. [Link]
-
Various Authors. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]
-
Various Authors. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures | MDPI [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Welcome to the technical support center for the enantiomeric enrichment of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in enhancing the enantiomeric excess (ee) of this chiral molecule.
I. Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and why is it crucial for drug development?
A1: Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a mixture in greater amounts than the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
In drug development, achieving high enantiomeric excess is critical because enantiomers of a chiral drug can have different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[1][2][3] Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy.
Q2: What are the primary methods for enhancing the enantiomeric excess of a chiral compound like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid?
A2: The main strategies for enhancing enantiomeric excess include:
-
Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[4][5]
-
Enrichment by Recrystallization: If a sample is already enantiomerically enriched but does not meet the desired purity, recrystallization can be used to further increase the enantiomeric excess.[1][3][5]
-
Asymmetric Synthesis: This approach aims to selectively produce the desired enantiomer from the outset, minimizing the need for subsequent resolution.[6][7][8]
-
Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[9][10]
Q3: How do I accurately determine the enantiomeric excess of my sample?
A3: While polarimetry can provide a quick indication of optical purity, it is often not the most reliable method due to potential inaccuracies from impurities and non-linear responses.[11][12][13] The most common and accurate methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to separate enantiomers, allowing for precise quantification of each.[11][14][15][16][17][18]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This method can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments to enhance the enantiomeric excess of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Scenario 1: Low Enantiomeric Excess After Diastereomeric Salt Crystallization
Problem: You have performed a chiral resolution by forming diastereomeric salts with a chiral base (e.g., (R)-1-phenylethanamine), but the enantiomeric excess of the recovered (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Choice of Resolving Agent | The resolving agent may not form diastereomeric salts with a significant enough difference in solubility, leading to co-precipitation.[4] | 1. Screen different resolving agents: Experiment with a variety of commercially available chiral bases (e.g., brucine, strychnine, ephedrine derivatives) to find one that provides better separation. 2. Consider structural compatibility: Look for resolving agents with complementary functional groups that can lead to more distinct crystalline structures. |
| Inappropriate Solvent System | The solvent plays a crucial role in the differential solubility of diastereomeric salts.[5][19] An unsuitable solvent can lead to poor separation. | 1. Conduct a solvent screen: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). 2. Optimize solvent composition: For mixed solvent systems, systematically vary the ratio of the solvents to find the optimal composition for selective crystallization. |
| Crystallization Rate is Too Fast | Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice, reducing the enantiomeric excess.[4][5] | 1. Slow down the cooling process: Allow the crystallization mixture to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help. 2. Utilize a temperature gradient: Consider a programmable cooling profile to control the rate of crystallization precisely. |
| Incorrect Stoichiometry | Using a non-stoichiometric amount of the resolving agent can result in incomplete salt formation and affect the crystallization equilibrium.[4] | 1. Verify stoichiometry: Ensure you are using the correct molar equivalents of the resolving agent relative to the racemic acid. 2. Perform a titration: If unsure about the purity of your starting materials, a simple acid-base titration can confirm the concentration. |
Scenario 2: Difficulty in Improving Enantiomeric Excess by Recrystallization
Problem: You have a sample of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid with a moderate enantiomeric excess (e.g., 80% ee), but subsequent recrystallizations do not significantly improve the purity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of a Racemic Compound | Many chiral compounds can crystallize as a racemic compound (a 1:1 mixture of enantiomers in the crystal lattice), which is often more stable than the pure enantiomers. This can make enrichment beyond a certain point difficult.[1][2] | 1. Characterize the solid phase: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to determine if your compound forms a racemic compound or a conglomerate (a physical mixture of enantiomerically pure crystals). 2. If a racemic compound is formed: Simple recrystallization will be ineffective. You may need to revert to diastereomeric salt formation or explore other techniques like preparative chiral HPLC. |
| Suboptimal Solvent for Recrystallization | The chosen solvent may not provide a sufficient difference in solubility between the racemate and the desired enantiomer at different temperatures. | 1. Perform a thorough solvent screen: Test a wide array of solvents and solvent mixtures to find one that maximizes the yield of the desired enantiomer with high ee. 2. Consider anti-solvent addition: Slowly adding an anti-solvent (a solvent in which the compound is less soluble) to a solution of your compound can sometimes induce selective crystallization. |
| Insufficient Number of Recrystallizations | A single recrystallization may not be enough to achieve high enantiomeric purity, especially if the initial ee is low. | 1. Perform multiple recrystallizations: It may be necessary to perform several sequential recrystallizations, analyzing the ee at each step, to reach the desired purity. Be aware that this will lead to a decrease in overall yield. |
Scenario 3: Inaccurate or Inconsistent Enantiomeric Excess Measurement
Problem: Your chiral HPLC or polarimetry results for enantiomeric excess are inconsistent or do not seem to correlate with the experimental outcomes.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Chiral HPLC Method | The chosen chiral stationary phase (CSP) or mobile phase may not be providing baseline separation of the enantiomers, leading to inaccurate integration of the peaks.[14][15][16][17] | 1. Screen different chiral columns: Test various CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) to find one that resolves the enantiomers of your compound. 2. Optimize the mobile phase: Adjust the mobile phase composition (e.g., the ratio of hexane/isopropanol) and additives (e.g., trifluoroacetic acid for acidic compounds) to improve resolution.[17][20] 3. Adjust flow rate and temperature: These parameters can also influence the separation. |
| Interference from Impurities (Polarimetry) | Optically active impurities can significantly affect the observed optical rotation, leading to an incorrect calculation of enantiomeric excess.[11][12] | 1. Purify the sample: Ensure your sample is chemically pure before performing polarimetry. 2. Use a more reliable method: Rely on chiral HPLC or NMR for accurate ee determination, as these methods are less susceptible to interference from impurities.[11][13] |
| Non-linear Response in Polarimetry | The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau Effect), which can lead to errors in ee calculation.[11] | 1. Create a calibration curve: If you have access to both pure enantiomers, you can prepare samples with known ee values and create a calibration curve to correlate optical rotation with ee. 2. Default to chromatographic methods: Chiral HPLC is the gold standard for accurate ee determination. |
III. Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a starting point for the resolution of racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid using a chiral base.
-
Salt Formation:
-
Dissolve the racemic 2-Acetamido-2-(2-fluorophenyl)propanoic acid in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (R)-1-phenylethanamine) in the same solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield of the less soluble diastereomeric salt, cool the mixture in an ice bath for 30-60 minutes.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enriched Acid:
-
Suspend the diastereomeric salt crystals in water.
-
Add a strong acid (e.g., 1M HCl) to protonate the chiral amine and liberate the free carboxylic acid.
-
Extract the enriched 2-Acetamido-2-(2-fluorophenyl)propanoic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered acid using chiral HPLC.
-
Protocol 2: Chiral HPLC Method Development
This protocol outlines a general approach to developing a chiral HPLC method for the analysis of (R)- and (S)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column. These are known to be effective for a wide range of chiral compounds.[17]
-
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Typical starting ratios are 90:10, 80:20, and 70:30 (v/v).
-
Add a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[17]
-
-
Sample Preparation:
-
Dissolve a small amount of your sample in the mobile phase.
-
-
Analysis and Optimization:
-
Inject the sample onto the HPLC system.
-
Monitor the separation at a suitable UV wavelength.
-
If the enantiomers are not well-resolved, systematically vary the mobile phase composition, flow rate, and column temperature to optimize the separation.
-
IV. Visualizations
Workflow for Enhancing Enantiomeric Excess
Caption: General workflow for enhancing enantiomeric excess.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting flowchart for low enantiomeric excess.
V. References
-
BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolutions.
-
Royal Society of Chemistry. (n.d.). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing.
-
BenchChem. (2025). Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement.
-
Ashenhurst, J. (2024). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
-
American Chemical Society. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development.
-
Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
-
ResearchGate. (n.d.). Enantioenrichment by Crystallization.
-
NIH. (n.d.). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.
-
NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
-
American Chemical Society. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry.
-
NIH. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
-
BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid.
-
ResearchGate. (2005). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design.
-
ResearchGate. (2021). Recrystallization of Enantiomers from Conglomerates.
-
Pearson. (n.d.). Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons.
-
Guo, H. X., et al. (2010). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality, 22(1), 50-5.
-
PDR-Separations. (n.d.). Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the.
-
American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society.
-
Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
-
American Chemical Society. (n.d.). Asymmetric synthesis of . alpha. -amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the chiral reagent. Journal of the American Chemical Society.
-
PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography.
-
NIH. (2024). Unconventional approaches for chiral resolution. PMC.
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
-
NIH. (n.d.). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.
-
NIH. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. PMC.
-
PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82.
-
Merck Millipore. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Sigma-Aldrich.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Chemistry LibreTexts. (2019). 5.5 Polarimetry.
-
Phenomenex. (n.d.). Chiral HPLC Separations.
-
Chegg.com. (2020). Solved Postlab Questions 1) You used a polarimeter to.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
ResearchGate. (n.d.). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic....
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
-
ResearchGate. (n.d.). Enzyme Catalyzed Resolution of 2-[4-(isopropyloxy)-phenyl]-propionic Acid, an ntermediate in the Synthesis of Chiral Acaricides..
-
ResearchGate. (2005). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 7. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdr-separations.com [pdr-separations.com]
- 13. Solved Postlab Questions 1) You used a polarimeter to | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
- 15. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
A Guide to Stability, Handling, and Troubleshooting
Disclaimer: (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a specialized molecule for which extensive public stability data is not available. This guide has been developed by leveraging established principles of organic chemistry and data from structurally analogous compounds. The troubleshooting advice and protocols provided are intended as expert guidance and should be adapted to your specific experimental context.
Introduction
Welcome to the technical support guide for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the molecule's potential stability challenges. By anticipating these issues, you can implement robust handling and storage protocols, ensuring the integrity of your experiments and the quality of your results.
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute.[1][2] Physical and chemical changes can compromise a drug's efficacy or create harmful side effects.[3] This guide offers a proactive approach to stability, focusing on the key functional groups of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and their inherent reactivity.
Troubleshooting Guide: Common Stability Issues
This section addresses potential problems you may encounter during the handling, storage, and use of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Q1: I've observed a gradual loss of purity in my solid-state sample over time, even when stored in what I believed were standard conditions. What could be the cause?
A1: The solid-state stability of a pharmaceutical compound is complex and can be influenced by several factors.[1][4][5] For (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, you should consider the following possibilities:
-
Hygroscopicity: The presence of polar functional groups (carboxylic acid and amide) can make the compound susceptible to water absorption from the atmosphere. This absorbed moisture can facilitate hydrolytic degradation or changes in the crystal structure.
-
Polymorphism: Many organic molecules can exist in different crystalline forms, known as polymorphs.[1] These forms can have different stabilities, and a less stable form may convert to a more stable one over time, which could present as a change in the sample's physical properties or analytical profile.
-
Amorphous Content: Amorphous solids lack a long-range ordered structure and are generally less stable than their crystalline counterparts.[1] The presence of amorphous content can lead to faster degradation.
-
Slow Degradation: Even in the solid state, slow degradation can occur, especially if the sample is exposed to elevated temperatures or light.
Troubleshooting Steps:
-
Characterize the Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) to determine the crystallinity and polymorphic form of your sample. Differential Scanning Calorimetry (DSC) can help identify the melting point and detect any amorphous content.
-
Assess Hygroscopicity: Perform a hygroscopicity study by exposing the sample to different relative humidity (RH) conditions and measuring the water uptake.
-
Implement Strict Environmental Controls: Store the compound in a desiccator with a suitable drying agent (e.g., silica gel) to minimize moisture exposure. Protect from light by using amber vials or storing in the dark.
Q2: My HPLC analysis of a solution of the compound shows a new, more polar peak appearing over time. What is this likely degradation product?
A2: The appearance of a new, more polar peak in your chromatogram often suggests a hydrolysis reaction. The most probable degradation pathway in this case is the hydrolysis of the N-acetyl (acetamido) group.
-
Mechanism: Under aqueous conditions, particularly at non-neutral pH, the amide bond can be cleaved to yield (R)-2-amino-2-(2-fluorophenyl)propanoic acid and acetic acid. The resulting amino acid is significantly more polar than the parent compound, which would explain its earlier elution time on a reverse-phase HPLC column. While amide hydrolysis typically requires harsh conditions (e.g., strong acid or base and heat), it can occur slowly even under milder conditions over extended periods.[6]
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly pH-dependent.[7] Determine the pH of your solution and, if the application allows, buffer it to a neutral or slightly acidic pH where the compound is most stable.
-
Solvent Selection: If possible, use aprotic solvents for storage and analysis to prevent hydrolysis. If an aqueous solution is necessary, prepare it fresh before use.
-
Temperature Control: Hydrolysis rates increase with temperature. Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation process.
-
Characterize the Degradant: If feasible, isolate the new peak and characterize it using mass spectrometry (MS) and NMR to confirm its identity as the hydrolyzed product.
Q3: I am concerned about the chiral integrity of my sample after a workup procedure involving a basic wash. How can I check for racemization?
A3: Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a critical stability concern for chiral molecules.[8] The alpha-proton (the hydrogen on the carbon bearing the carboxylic acid and acetamido groups) in your compound is acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical purity.
-
Susceptibility: Alpha-substituted carboxylic acids are known to be susceptible to racemization, especially under basic conditions or at elevated temperatures.[9][10]
Troubleshooting Steps:
-
Avoid Harsh Conditions: Whenever possible, avoid exposing the compound to strong bases, even for short periods. If a basic wash is unavoidable, use a mild base (e.g., sodium bicarbonate) and keep the temperature low and the exposure time to a minimum.
-
Chiral HPLC Analysis: The most direct way to assess chiral purity is by using a chiral HPLC method. This will allow you to separate and quantify the (R)- and (S)-enantiomers. If you observe a peak corresponding to the (S)-enantiomer, racemization has occurred.
-
Optical Rotation: While less precise than chiral HPLC, measuring the specific rotation of your sample with a polarimeter can indicate a loss of enantiomeric purity if the value has decreased from the expected value for the pure (R)-enantiomer.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in its solid form?
A: Based on the chemical structure, the following conditions are recommended for long-term storage of the solid material:
-
Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C). Avoid freezing and repeated temperature cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation.
-
Moisture: Store in a tightly sealed container, preferably within a desiccator, to protect from moisture.
-
Light: Protect from light by using amber glass vials or storing in a dark location.
Q: How should I prepare and store solutions of this compound?
A: Due to the potential for hydrolysis, it is always best to prepare solutions fresh for each experiment. If short-term storage is necessary:
-
Solvent: Use a high-purity, dry, aprotic solvent if your experimental design allows. If an aqueous medium is required, use purified water and consider buffering the solution.
-
pH: The optimal pH for stability should be determined experimentally, but starting in the slightly acidic to neutral range (pH 4-7) is a reasonable precaution against base-catalyzed racemization and hydrolysis.
-
Temperature: Store solutions at 2-8°C and for the shortest duration possible.
Q: What analytical techniques are best for monitoring the stability of this compound?
A: A stability-indicating analytical method is crucial. This is a validated method that can accurately detect changes in the purity and potency of the drug substance over time.[11]
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It should be capable of separating the parent compound from all potential degradation products.
-
Chiral Purity: A separate chiral HPLC method is required to monitor for racemization.
-
Other Techniques: Mass Spectrometry (MS) is invaluable for identifying unknown degradation products. Karl Fischer titration should be used to measure the water content of the solid material.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study, or stress testing, is essential to identify likely degradation pathways and to develop a stability-indicating analytical method.[3][12][13] This involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.
Objective: To identify the potential degradation products of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid under various stress conditions.
Materials:
-
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze all stressed samples, along with an unstressed control sample.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[12]
Protocol 2: Chiral Stability Assessment
Objective: To determine if the compound undergoes racemization under specific pH and temperature conditions.
Materials:
-
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
Calibrated chiral HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the compound in each of the buffer solutions to a known concentration.
-
Incubation: Incubate the solutions at two different temperatures (e.g., room temperature and 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.
-
Analysis: Directly inject the aliquots onto the chiral HPLC system.
-
Data Evaluation: Quantify the peak areas for the (R)- and (S)-enantiomers. An increase in the peak area of the (S)-enantiomer over time indicates racemization.
Visualizations
Caption: Key factors affecting the solid-state stability.
Caption: Primary degradation pathways in solution.
References
-
Forced Degradation Studies: An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link]
-
Solid State Properties of Drugs. Vici Health Sciences. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (2023). Pharmaguideline. Available at: [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Forced Degradation Testing in Pharma. (2023). ResolveMass Laboratories Inc. Available at: [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. Available at: [Link]
-
Fairlie, D. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Available at: [Link]
-
Hasegawa, T., et al. (2003). Microbial deracemization of alpha-substituted carboxylic acids: substrate specificity and mechanistic investigation. The Journal of Organic Chemistry. Available at: [Link]
-
Jana, A. (2015). Solid state drug stability. SlideShare. Available at: [Link]
-
Thompson, S. (2020). Solid State Stability. VxP Pharma. Available at: [Link]
- ten Hoeve, W., et al. (1994). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Chirality in Industry. John Wiley & Sons.
Sources
- 1. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 2. ijsdr.org [ijsdr.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Solid State Stability | VxP Pharma [vxppharma.com]
- 5. siip.ac.in [siip.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid state drug stability | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
Common pitfalls in the characterization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the characterization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this chiral intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Chiral Purity and Enantiomeric Separation
The most critical attribute of this molecule is its stereochemistry. Ensuring the enantiomeric excess (%ee) is high and accurately measured is paramount for its use in pharmaceutical development.
Q1: My chiral HPLC method is failing to resolve the (R) and (S) enantiomers. What are the most common causes and how can I fix it?
A: Failure to achieve enantiomeric resolution typically stems from a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.
Underlying Cause: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes must be different for the two enantiomers to achieve separation. Factors like mobile phase composition and temperature directly influence these interactions.[1]
Troubleshooting Protocol:
-
Confirm CSP Suitability: For N-acetylated amino acids, macrocyclic glycopeptide-based CSPs are often a successful first choice.[2]
-
Recommended Starting Point: An Astec CHIROBIOTIC® T (teicoplanin) column is highly effective for underivatized and N-protected amino acids.[2]
-
-
Optimize the Mobile Phase:
-
Polar Organic Mode: This is often the most effective mode for this class of compounds. Start with a mobile phase of Methanol or Acetonitrile with a small amount of an acidic and/or basic modifier.
-
Acid/Base Modifiers: The addition of small percentages (e.g., 0.1% to 0.01%) of trifluoroacetic acid (TFA) and/or triethylamine (TEA) can dramatically enhance chiral recognition by controlling the ionization state of the analyte and interacting with the CSP.
-
-
Adjust Column Temperature: Temperature is a critical but complex variable in chiral separations.[1]
-
General Rule: Lowering the temperature (e.g., from 25°C down to 10°C in 5°C increments) often increases the stability of the diastereomeric complexes, leading to better resolution.[1]
-
Caveat: In some cases, higher temperatures can improve peak efficiency. It is essential to screen a range of temperatures.[1]
-
Table 1: Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | Astec® CHIROBIOTIC® T, 5 µm | Proven selectivity for N-acetylated amino acids.[2] |
| Mobile Phase A | Acetonitrile | Good solvent for analyte, common in polar organic mode. |
| Mobile Phase B | Methanol | Offers different selectivity compared to Acetonitrile. |
| Mobile Phase C | 0.1% Trifluoroacetic Acid (TFA) | Suppresses ionization of the carboxylic acid. |
| Mobile Phase D | 0.1% Triethylamine (TEA) | Can improve peak shape and interaction with the CSP. |
| Initial Gradient | 100% B with 0.1% C and 0.1% D | Start with a simple isocratic condition. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 25°C | A standard starting point before optimization. |
| Detection | UV at 210 nm or 254 nm | Phenyl ring provides strong chromophore. |
Q2: I'm concerned about racemization during my sample preparation or analysis. How can I detect and prevent this?
A: Racemization, the conversion of the desired (R)-enantiomer into a mixture of (R) and (S), is a significant risk, particularly under harsh chemical conditions.
Underlying Cause: The proton on the alpha-carbon of the amino acid is susceptible to abstraction, especially when the adjacent carboxyl group is activated, as occurs during peptide coupling reactions in synthesis.[3][4] While less common during analysis, exposure to strong bases or high temperatures can promote racemization.
Detection & Prevention Strategy:
-
Validate Method for Enantiomeric Purity: The most direct way to detect racemization is with a validated chiral HPLC or Capillary Electrophoresis (CE) method capable of separating the enantiomers with a low limit of detection (e.g., <0.1%).[3][5]
-
Avoid Harsh Conditions:
-
pH: Prepare samples in neutral or slightly acidic solvents. Avoid prolonged exposure to strongly basic conditions (pH > 9).
-
Temperature: Do not heat samples for extended periods to aid dissolution. Use sonication in a cool water bath if necessary.
-
-
Analyze Starting Materials: Always verify the enantiomeric purity of the starting materials used in synthesis, as they can be a source of contamination.[5]
Section 2: Purity Assessment and Impurity Profiling
Identifying and quantifying impurities is a core component of characterization, mandated by regulatory agencies to ensure safety and efficacy.[6][7][8][9]
Q3: My reversed-phase HPLC chromatogram shows significant peak tailing for the main compound. What's causing this?
A: Peak tailing for this acidic compound is almost always caused by secondary interactions with the stationary phase.
Underlying Cause: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. The carboxylic acid on your molecule can interact with these silanols via ion-exchange, causing a portion of the molecules to lag behind the main peak, resulting in a tail.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: I see several unexpected small peaks in my chromatogram. What are the most likely synthesis-related impurities I should look for?
A: Each synthetic route will have a unique impurity profile.[10] However, for N-acetylation of an amino acid, several impurities are common.
Underlying Cause: Impurities can arise from incomplete reactions, side reactions, or degradation of starting materials or products.[11][12]
Identification Strategy:
-
LC-MS Analysis: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). Determine the mass-to-charge ratio (m/z) of each impurity peak.
-
Compare to Predicted Impurities: Match the observed masses to the theoretical masses of potential impurities (see Table 2).
-
Fragmentation Analysis (MS/MS): If available, MS/MS can provide structural fragments to help confirm the identity of an impurity.
Table 2: Common Potential Synthesis-Related Impurities
| Potential Impurity | Structure | Theoretical Monoisotopic Mass (Da) | Common Source |
| Starting Material | 2-Amino-2-(2-fluorophenyl)propanoic acid | 197.07 | Incomplete acetylation. |
| Hydrolysis Product | 2-Fluorophenylacetic acid | 154.04 | Hydrolysis of starting material or product. |
| Dimer | N-Acetyl-(R)-2-(2-fluorophenyl)alanyl-(R)-2-acetamido-2-(2-fluorophenyl)propanoic acid | 418.16 | Self-condensation during synthesis. |
| De-fluorinated Product | (R)-2-Acetamido-2-phenylpropanoic acid | 221.10 | Reductive dehalogenation side reaction. |
Section 3: Structural Verification (NMR & Mass Spectrometry)
Confirming the chemical structure is a non-negotiable step in characterization. Both NMR and Mass Spectrometry provide critical, complementary information.
Q5: The aromatic region of my ¹H NMR spectrum is very complex and difficult to interpret. Why is that?
A: The complexity arises from the fluorine atom on the phenyl ring, which couples to nearby protons.
Underlying Cause: In addition to proton-proton (H-H) coupling, the ¹⁹F nucleus (spin I=½) couples with nearby protons (H-F coupling). This results in additional splitting of the aromatic proton signals, making the spectrum more complex than a simple substituted benzene ring. You will observe coupling constants on the order of:
-
³JHF (ortho): ~5-10 Hz
-
⁴JHF (meta): ~3-7 Hz
-
⁵JHF (para): ~0-2 Hz
Interpretation Guide:
-
Look for a Doublet of Doublets (dd) or Triplet of Doublets (td): The proton ortho to the fluorine will be split by the adjacent proton and the fluorine, creating a complex multiplet.
-
Utilize ¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single peak, confirming the presence of one fluorine environment. A proton-coupled ¹⁹F NMR will show splitting from the adjacent protons, which can help assign the aromatic signals.
-
2D NMR (COSY, HSQC): A COSY spectrum will show H-H correlations, while an HSQC/HMBC will show H-C correlations, which are invaluable for definitively assigning each proton and carbon in the molecule.
Expected ¹H NMR Signals (in CDCl₃):
-
~11-12 ppm (broad s, 1H): Carboxylic acid proton (-COOH).
-
~7.0-7.5 ppm (m, 4H): Aromatic protons on the fluorophenyl ring.
-
~6.5-7.0 ppm (broad d, 1H): Amide proton (-NH).
-
~2.0 ppm (s, 3H): Acetyl methyl protons (-COCH₃).
-
~1.8 ppm (s, 3H): Propanoic acid methyl protons (-C-CH₃).
Q6: How does the fluorine atom affect the mass spectrum of my compound?
A: Unlike chlorine or bromine, fluorine is essentially monoisotopic (¹⁹F is >99.9% abundant), so it does not produce a characteristic isotopic pattern.[13][14]
Expected Mass Spectrum Features (ESI+):
-
Molecular Ion Peak [M+H]⁺: You should observe a strong signal corresponding to the protonated molecule (C₁₁H₁₂FNO₃ + H⁺), with an m/z of 242.08.
-
Sodium Adduct [M+Na]⁺: It is very common to see a sodium adduct at m/z 264.06.
-
Key Fragments: Fragmentation can occur through the loss of common neutral fragments. A logical workflow helps in interpreting these data.
Logical Workflow for MS Fragmentation Analysis
Caption: Potential fragmentation pathways in ESI-MS.
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- GXP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Gagare, S. D., et al. (n.d.). Analytical method validation: A brief review.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, August 6). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
- Creation.com. (2023, May 5). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
- Google Patents. (n.d.). WO2015026082A1 - Α-amino acid racemization method.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Benchchem. (n.d.). Common pitfalls in the synthesis of N-acyl amino acids.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
- ResearchGate. (2025, August 10). Impurity profile of amino acids?.
- ResearchGate. (2025, August 7). Amino acids: Aspects of impurity profiling by means of CE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. particle.dk [particle.dk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Predictive Comparison Guide to the Biological Activity of (R)- and (S)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Introduction: The Critical Role of Chirality in Arylpropionic Acid Derivatives
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a pivotal determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, it is common for one enantiomer to exhibit significantly greater therapeutic efficacy or a different biological profile than its counterpart. This guide provides a predictive comparison of the (R)- and (S)-enantiomers of 2-Acetamido-2-(2-fluorophenyl)propanoic acid, a compound belonging to the broader class of arylpropionic acids.
Arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen.[1][2] A hallmark of this class is the stereoselective inhibition of cyclooxygenase (COX) enzymes, the key mediators of prostaglandin synthesis in inflammatory pathways.[1][3] Overwhelmingly, the pharmacological activity resides in the (S)-enantiomer, while the (R)-enantiomer is often substantially less active or inactive.[4] Interestingly, many (R)-enantiomers can undergo in vivo metabolic chiral inversion to the active (S)-form, effectively acting as prodrugs.[1][5]
This guide will extrapolate from the known structure-activity relationships of related "profens" to hypothesize the distinct biological activities of the (R)- and (S)-enantiomers of 2-Acetamido-2-(2-fluorophenyl)propanoic acid. We will further consider the potential modulatory effects of the N-acetyl and ortho-fluoro substitutions. Finally, we will provide detailed experimental protocols for researchers to validate these predictions in a laboratory setting.
Structural Features and Predicted Biological Activity
The molecule , 2-Acetamido-2-(2-fluorophenyl)propanoic acid, possesses the core arylpropionic acid scaffold, suggesting a primary mechanism of action related to COX inhibition. However, two key substitutions distinguish it from common profens: an acetamido group at the chiral center and a fluorine atom at the ortho-position of the phenyl ring.
-
The Arylpropionic Acid Core and Stereochemistry : Based on the extensive literature for this class of compounds, it is strongly predicted that the (S)-enantiomer will be the potent inhibitor of COX enzymes, and thus the primary carrier of anti-inflammatory activity.[1][3] The (R)-enantiomer is expected to be significantly less active as a direct COX inhibitor.
-
Influence of the N-Acetamido Group : The presence of an acetamido group introduces a hydrogen bond donor and acceptor, potentially altering the molecule's interaction with protein targets. N-acetylation is a critical metabolic pathway for many drugs, governed by N-acetyltransferase (NAT) enzymes, and can influence a compound's pharmacokinetic profile.[6][7] In some contexts, acetylation can enhance the biological activity of peptides by altering their conformation and stability.[8][9] For this small molecule, the acetamido group may influence binding affinity within the COX active site or affect its metabolic stability.
-
Influence of the ortho-Fluoro Substitution : Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[10] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein.[11] An ortho-fluoro substituent can also serve to block sites of metabolic oxidation, thereby increasing the compound's half-life.[12]
Hypothetical Biological Profile
Based on these structural considerations, we can construct a hypothetical comparison of the two enantiomers.
| Feature | (S)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | Rationale |
| Primary Activity | Potent Anti-inflammatory | Weak to negligible anti-inflammatory | Consistent with the stereoselectivity of arylpropionic acid NSAIDs where the (S)-enantiomer inhibits COX enzymes.[1][3] |
| Mechanism of Action | Inhibition of COX-1 and COX-2 enzymes | Potential for alternative mechanisms (e.g., cytokine modulation) or action as a prodrug.[3][4] | The (S)-enantiomer is the active conformer for COX inhibition. The (R)-enantiomer may undergo chiral inversion to the (S)-form in vivo.[1] |
| Potency (Predicted IC50) | Low µM range for COX inhibition | High µM to mM range for COX inhibition | Extrapolated from known profen activity. |
| Cytotoxicity | Expected to be low at therapeutic concentrations | Expected to be low | Generally, NSAIDs are not cytotoxic at concentrations where they exert anti-inflammatory effects. |
| Metabolic Fate | Standard drug metabolism pathways | Potential for unidirectional chiral inversion to the (S)-enantiomer.[2][5] | A known metabolic pathway for arylpropionic acids. |
Experimental Validation Workflows
To empirically determine the biological activities of the (R)- and (S)-enantiomers, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed protocols for foundational assays.
Logical Flow of Experimental Validation
Caption: In vitro experimental workflow.
Conclusion
While direct experimental data for the enantiomers of 2-Acetamido-2-(2-fluorophenyl)propanoic acid is not publicly available, a robust predictive framework can be established based on the well-documented pharmacology of the arylpropionic acid class. It is highly probable that the (S)-enantiomer will be a potent anti-inflammatory agent acting via COX inhibition, while the (R)-enantiomer will be substantially less active, with the potential for in vivo chiral inversion. The N-acetamido and ortho-fluoro moieties are anticipated to modulate the potency, pharmacokinetics, and metabolic stability of these compounds. The provided experimental protocols offer a clear and validated path for researchers to empirically test these hypotheses, elucidate the distinct biological profiles of each enantiomer, and determine their potential as therapeutic agents.
References
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved January 2, 2026, from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved January 2, 2026, from [Link]
-
Meunier, F. (n.d.). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed. Retrieved January 2, 2026, from [Link]
-
Do, H. T., & Tain, Y. L. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Ratheesh, M., & Helen, A. (2007). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Retrieved January 2, 2026, from [Link]
-
Bianchi, M., Sacerdote, P., & Panerai, A. E. (1998). R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production. PubMed. Retrieved January 2, 2026, from [Link]
-
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Retrieved January 2, 2026, from [Link]
-
Gautam, R., & Jachak, S. M. (2019). In Vivo Animal Models for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Retrieved January 2, 2026, from [Link]
-
Panico, A. M., Cardile, V., Gentile, B., Garufi, F., Avondo, S., & Ronsisvalle, S. (2005). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. PubMed. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved January 2, 2026, from [Link]
-
Gavan, A., Orasan, O., & Mirel, S. (2021). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. Retrieved January 2, 2026, from [Link]
-
Uzuazokaro, M. A., Nwodo, O. F. C., & Ozah, I. R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]
-
Zhou, Y., & Ojima, I. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Retrieved January 2, 2026, from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 2, 2026, from [Link]
-
Alvares, D. S., Wilke, N., & Ruggiero Neto, J. (2018). Effect of N-terminal acetylation on lytic activity and lipid-packing perturbation induced in model membranes by a mastoparan-like peptide. PubMed. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of N-terminal acetylation on lytic activity and lipid-packing perturbation induced in model membranes by a mastoparan-like peptide. Retrieved January 2, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 2, 2026, from [Link]
-
Andreu, J. M., Pérez-Ramírez, B., & Barasoain, I. (1999). Effect of 2'-OH acetylation on the bioactivity and conformation of 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol. A NMR-fluorescence microscopy study. PubMed. Retrieved January 2, 2026, from [Link]
-
Al-Khdhair, S., & Al-shammari, A. M. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved January 2, 2026, from [Link]
-
YouTube. (2024, May 19). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. Retrieved January 2, 2026, from [Link]
-
Rieder, M. J. (1997). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. PubMed. Retrieved January 2, 2026, from [Link]
Sources
- 1. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. R- and S-isomers of nonsteroidal anti-inflammatory drugs differentially regulate cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 6. youtube.com [youtube.com]
- 7. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-terminal acetylation on lytic activity and lipid-packing perturbation induced in model membranes by a mastoparan-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. The strength of weak interactions: aromatic fluorine in drug design [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Stereochemical Elucidation: X-ray Crystallography of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid Versus Spectroscopic and Spectrometric Alternatives
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a scientific curiosity but a cornerstone of efficacy, safety, and intellectual property. For chiral molecules, this necessity is amplified, as enantiomers can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of X-ray crystallography for the stereochemical elucidation of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a representative chiral fluorinated N-acetylated amino acid. We will explore the causality behind the experimental choices in a plausible crystallographic workflow and objectively compare its performance with alternative analytical techniques, supported by experimental insights for this class of molecules.
While a public crystal structure for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is not available at the time of this writing, the principles and methodologies described herein are based on extensive data from closely related N-acetylated amino acids and fluorinated arylpropanoic acids. This guide serves as a comprehensive roadmap for researchers tackling the structural analysis of similar chiral compounds.
The Gold Standard: Unveiling Absolute Configuration with X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute configuration of chiral molecules[1]. Its power lies in providing a precise three-dimensional map of the electron density within a crystalline lattice, from which the spatial arrangement of every atom can be deduced.
A Hypothetical Workflow for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous attention to detail. The following workflow is a plausible approach for the crystallographic analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Caption: A typical workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.
Experimental Protocols
1. Synthesis and Purification:
The synthesis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid can be achieved through various methods, including the acetylation of the corresponding amino acid[2]. Chiral resolution of a racemic mixture is a common strategy, often involving the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization[3][4]. Purity is paramount for successful crystallization; hence, the synthesized compound should be purified to >98%, typically by high-performance liquid chromatography (HPLC).
2. Crystallization:
The formation of high-quality single crystals is often the most challenging step. For a polar molecule like an N-acetylated amino acid, a range of crystallization techniques should be screened.
-
Step 1: Solvent Screening: Begin with slow evaporation from a variety of solvents with differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and their aqueous mixtures).
-
Step 2: Vapor Diffusion: Set up hanging or sitting drop vapor diffusion experiments with the purified compound dissolved in a suitable solvent, equilibrating against a reservoir of a less-soluble anti-solvent.
-
Step 3: Temperature Control: Explore crystallization at different temperatures (e.g., room temperature, 4°C) as temperature can significantly influence crystal growth and quality.
-
Step 4: Seeding: If initial attempts yield microcrystalline material, use these small crystals as seeds to encourage the growth of larger, single crystals.
3. Data Collection:
A suitable single crystal is mounted on a goniometer and cryo-cooled (typically to 100 K) to minimize thermal vibrations and radiation damage[5]. X-ray diffraction data are then collected using a diffractometer equipped with a monochromatic X-ray source and a sensitive detector[6].
4. Structure Solution and Refinement:
The collected diffraction data are processed to yield a set of reflection intensities[7][8]. The initial crystal structure is typically solved using direct methods, which are statistical approaches to phasing the diffraction data[5]. The resulting electron density map is then used to build an atomic model of the molecule. This model is refined using least-squares methods to optimize the fit between the calculated and observed diffraction data[][10]. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
| Parameter | Typical Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |
| Resolution | < 1.0 Å |
| R-factor | < 5% |
| Goodness-of-fit | ~1.0 |
Table 1. Plausible crystallographic parameters for a high-quality structure of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Comparative Analysis: Alternative Techniques for Chiral Elucidation
While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Several other analytical techniques can provide valuable insights into the stereochemistry of chiral molecules.
Caption: A logical diagram illustrating the primary types of information obtained from different analytical techniques for chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and constitution of a molecule[11]. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical[12][13][14]. To differentiate enantiomers, chiral auxiliary reagents are required[11].
-
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to a chiral, enantiomerically pure reagent, forming a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess (ee).
-
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a chiral solvent or in the presence of a chiral solvating agent. The transient diastereomeric complexes that form can exhibit different chemical shifts for the enantiomers.
Advantages of NMR:
-
Provides detailed information about the molecular structure and connectivity.
-
Can be used to determine enantiomeric excess.
-
Non-destructive technique.
Limitations of NMR:
-
Does not directly provide the absolute configuration.
-
Requires the use of often expensive chiral auxiliaries.
-
Can be less sensitive than other methods.
Mass Spectrometry (MS)
Conventional mass spectrometry is also "blind" to chirality as enantiomers have the same mass-to-charge ratio[15]. However, several MS-based methods have been developed for chiral analysis.
-
Complexation with Chiral Selectors: Similar to NMR, the formation of non-covalent diastereomeric complexes with a chiral selector (e.g., a cyclodextrin) can lead to differences in fragmentation patterns or ion mobility, allowing for enantiomeric differentiation[3][16].
-
Kinetic Method: This tandem MS technique relies on the differential fragmentation rates of diastereomeric complexes.
-
Emerging Techniques: Recent advances have shown that it is possible to separate enantiomers in a mass spectrometer based on their chirality-dependent interactions with a background gas under specific conditions[17][18].
Advantages of MS:
-
High sensitivity.
-
Can be coupled with chromatographic separation techniques (e.g., LC-MS).
Limitations of MS:
-
Indirect method for chiral analysis that relies on the formation of diastereomeric complexes.
-
Does not provide absolute configuration.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores within a molecule.
For molecules like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, the aromatic ring and the carbonyl group of the amide and carboxylic acid are the primary chromophores. The CD spectrum will be a unique fingerprint of the (R)-enantiomer.
Advantages of CD:
-
Highly sensitive to stereochemistry.
-
Can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.
-
Useful for studying conformational changes.
Limitations of CD:
-
Requires a chromophore near the stereocenter.
-
The interpretation of CD spectra to determine absolute configuration can be complex and may require computational modeling.
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| X-ray Crystallography | Absolute configuration, bond lengths/angles | Single crystal | Low | High |
| NMR Spectroscopy | Connectivity, ee (with chiral auxiliaries) | Solution (mg) | Medium | High |
| Mass Spectrometry | Molecular weight, ee (with chiral selectors) | Solution (µg-ng) | High | Medium-High |
| Circular Dichroism | Secondary structure, absolute configuration (comparative) | Solution (µg) | High | Medium |
Table 2. A comparative summary of analytical techniques for the characterization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Conclusion: An Integrated Approach to Stereochemical Elucidation
The choice of analytical technique for the stereochemical characterization of a chiral molecule like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is dictated by the specific information required, the availability of the sample, and the stage of the research or development process.
-
For unambiguous, definitive determination of the absolute configuration, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a complete and precise three-dimensional structure, which is invaluable for regulatory submissions and for understanding structure-activity relationships at the atomic level.
-
For routine determination of enantiomeric excess and confirmation of chemical identity, NMR and MS are powerful and widely used techniques. The choice between them may depend on the required sensitivity and the availability of suitable chiral auxiliaries.
-
Circular dichroism offers a rapid and sensitive method for confirming the enantiomeric identity and for studying conformational properties in solution.
In a comprehensive drug development program, these techniques are often used in a complementary fashion. An initial crystal structure provides the definitive absolute configuration, which can then be used to calibrate and validate faster, higher-throughput spectroscopic and spectrometric methods for routine quality control and further studies. The judicious application of this suite of analytical tools ensures a thorough and robust understanding of the stereochemical properties of chiral molecules, which is fundamental to the development of safe and effective pharmaceuticals.
References
- CN101723772A - Method for preparing N-acetylamino acid - Google P
-
Differentiating enantiomers by mass spectrometry? (Yes) - Cyclodextrin News. (2024-02-15). (URL: [Link])
-
Differentiation of enantiomers using matrix-assisted laser desorption/ionization mass spectrometry - PubMed. (URL: [Link])
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (URL: [Link])
-
Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry - PMC - NIH. (URL: [Link])
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (URL: [Link])
-
Differentiating enantiomers by directional rotation of ions in a mass spectrometer - purspec. (URL: [Link])
-
Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes | Organic Letters - ACS Publications. (URL: [Link])
-
Direct chiral discrimination in NMR spectroscopy - SciSpace. (URL: [Link])
-
Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online. (URL: [Link])
-
Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed. (URL: [Link])
-
Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics. (URL: [Link])
-
Direct Chiral Discrimination with NMR - PubMed. (URL: [Link])
-
Small Molecule X-Ray Diffraction Facility - University of Montana. (URL: [Link])
-
Circular Dichroism FAQs - Applied Photophysics. (URL: [Link])
-
Contemporary Analysis of Chiral Molecules | LCGC International. (URL: [Link])
-
Unconventional approaches for chiral resolution - PMC - NIH. (URL: [Link])
-
Chiral analysis - Wikipedia. (URL: [Link])
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (URL: [Link])
-
Circular dichroism - Wikipedia. (URL: [Link])
-
Resources | Single-Crystal X-ray Diffraction - OpenScholar. (URL: [Link])
-
Introduction to Chiral Crystallization of Achiral Organic Compounds | Request PDF. (URL: [Link])
-
Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed. (URL: [Link])
-
Introduction to X-Ray Structure Analysis and Refinement - SCV. (URL: [Link])
- Chiral Drug Separ
-
Refining X-ray Crystal Structures | Pharmaceutical Crystallography - Books - The Royal Society of Chemistry. (URL: [Link])
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (URL: [Link])
-
Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. (URL: [Link])
-
Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States | Crystal Growth & Design. (URL: [Link])
-
Beginners guide to circular dichroism | The Biochemist - Portland Press. (URL: [Link])
-
(PDF) Processing of X-ray diffraction data - ResearchGate. (URL: [Link])
-
6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Creating chirality in crystals | News - Chemistry World. (URL: [Link])
-
Search - Access Structures - CCDC. (URL: [Link])
-
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI. (URL: [Link])
-
(R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2 • ChemWhat. (URL: [Link])
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC - NIH. (URL: [Link])
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
(R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem. (URL: [Link])
-
Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... - ResearchGate. (URL: [Link])
-
CCDC: Structural Chemistry Data, Software, and Insights. (URL: [Link])
-
(R)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 7005040 - PubChem. (URL: [Link])
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (URL: [Link])
-
X-ray diffraction and crystallographic refinement data. | Download Table - ResearchGate. (URL: [Link])
Sources
- 1. (R)-2-(2-Fluorophenyl)propanoic acid | C9H9FO2 | CID 28268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 3. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gea.com [gea.com]
- 5. (R)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 7005040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylglycine - Wikipedia [en.wikipedia.org]
- 7. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 10. chemwhat.com [chemwhat.com]
- 11. mdpi.com [mdpi.com]
- 12. Crystallization and preliminary crystallographic analysis of N-acetyltransferase Mpr1 from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure, and molecular conformation of N-Ac-dehydro-Phe-L-Val-L-Val-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Propanoic acid-2,2-d2 | C3H6O2 | CID 12216724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-[(7-Acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoic acid | C25H29NO8 | CID 3843768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of chiral intermediates is a cornerstone of safe and effective drug manufacturing. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a key chiral building block, demands a robust and validated analytical method to quantify its enantiomeric purity and detect any unwanted (S)-enantiomer. This guide provides an in-depth comparison of analytical techniques and a comprehensive overview of the method validation process, grounded in scientific principles and regulatory expectations.
The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical oversight.[1] A well-validated analytical method ensures that the stereochemical integrity of the chiral intermediate is maintained throughout the manufacturing process, directly impacting the quality and safety of the final active pharmaceutical ingredient (API).
Comparing a Chiral Center: HPLC vs. SFC
The two primary chromatographic techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[2][3] The choice between them depends on a variety of factors including the specific properties of the analyte, desired throughput, and environmental considerations.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral analysis.[4] It offers a wide variety of chiral stationary phases (CSPs) and mobile phase compositions, providing a high degree of versatility. For 2-arylpropionic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type columns have shown considerable success in achieving enantiomeric resolution.[5][6]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption.[1][2] Utilizing supercritical CO₂ as the primary mobile phase component, SFC can offer higher efficiency and is particularly effective for separating enantiomers.[3]
Below is a comparative overview of these two techniques for the analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid:
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase using a liquid mobile phase.[4] | Differential interaction with a chiral stationary phase using a supercritical fluid (typically CO₂) as the mobile phase.[1] |
| Speed | Moderate analysis times. | Generally faster analysis times due to lower viscosity of the mobile phase.[3] |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower organic solvent consumption, making it a "greener" technique.[3] |
| Resolution | High resolution can be achieved with a wide variety of available CSPs.[5] | Often provides excellent resolution, sometimes superior to HPLC for certain compounds.[2] |
| Method Development | Can be complex due to the large number of CSPs and mobile phase combinations. | Can be faster due to the simpler mobile phase systems. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
The Blueprint for a Validated Method: A Step-by-Step Protocol
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[7] For a chiral method, this ensures the accurate and precise measurement of each enantiomer, which is critical for determining enantiomeric excess and controlling the chiral impurity (the undesired enantiomer). The validation should be conducted in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Caption: Workflow for Analytical Method Validation
System Suitability
Before commencing any validation experiments, and during routine use, system suitability must be established to ensure the chromatographic system is performing adequately.[6]
Experimental Protocol:
-
Prepare a system suitability solution containing both the (R)- and (S)-enantiomers at a concentration that allows for accurate peak detection and integration.
-
Inject the solution six replicate times.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention times and peak areas of each enantiomer.
-
Determine the resolution between the two enantiomeric peaks.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[10] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5]
Experimental Protocol for Forced Degradation:
-
Prepare solutions of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by the developed chiral method.
-
Evaluate the chromatograms for any degradation products and ensure they do not interfere with the peaks of the (R)- and (S)-enantiomers.
Caption: Forced Degradation Study Workflow
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the (S)-enantiomer (the impurity) spanning a range from the reporting limit to 150% of the specification limit (e.g., 0.1% to 1.5% of the nominal concentration of the (R)-enantiomer).
-
Inject each solution in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is typically assessed by a recovery study.
Experimental Protocol:
-
Prepare solutions of the (R)-enantiomer at the nominal concentration.
-
Spike the solutions with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the (S)-enantiomer at each level.
| Parameter | Acceptance Criteria |
| Mean % Recovery | 98.0% to 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples by spiking the (S)-enantiomer into the (R)-enantiomer at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 5.0% |
| %RSD for Intermediate Precision | ≤ 10.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio of the (S)-enantiomer peak in a chromatogram of a low-concentration standard.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
Confirm the LOQ by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 10%)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze the system suitability solution under each varied condition.
-
Evaluate the impact on resolution, retention times, and peak shape. The system suitability criteria should still be met.
Conclusion
The validation of an analytical method for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is a multifaceted process that underpins the quality control of this critical pharmaceutical intermediate. While both chiral HPLC and SFC are powerful techniques for this purpose, the choice of method will depend on specific laboratory needs for speed, solvent usage, and existing instrumentation. By systematically evaluating all validation parameters according to ICH guidelines, from specificity and forced degradation to precision and robustness, researchers can establish a reliable and defensible method. This ensures the consistent production of high-purity (R)-enantiomer, ultimately contributing to the safety and efficacy of the final drug product.
References
- Vertex AI Search, based on "Pharmaceutical Forced Degradation Studies with Regulatory Consideration" and "Forced Degradation Studies - CHIRAL LABOR
- Chiral Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
-
CHIRAL LABORATORIES. Forced Degradation Studies. [Online] Available at: [Link]
- Sistla, R., et al. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Ali, I., et al. (2021).
-
ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. [Online] Available at: [Link]
-
Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?. [Online] Available at: [Link]
- SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Research Journal of Pharmacy and Technology.
- Hefnawy, M. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Padivitage, N., et al. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner.
- Pharmaceutical Outsourcing.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Online] Available at: [Link]
- TSI Journals.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Yuan, C., & Jia, W. (2023).
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Online] Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Online] Available at: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Online] Available at: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Online] Available at: [Link]
- Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
- Tedesco, D., et al. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection.
- Food and Agriculture Organization of the United N
- Moor, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Moor, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed.
- Kis, C., et al. (2024).
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating Quality Standards: USP, BP, FCC Compliance for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid. [Online] Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Figure 1 from Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. | Semantic Scholar [semanticscholar.org]
- 10. [PDF] Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe | Semantic Scholar [semanticscholar.org]
A Comprehensive Guide to Cross-Reactivity Profiling of Novel Chiral N-Aryl Amino Acid Derivatives: A Case Study with (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately leading to costly late-stage failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of novel chiral N-aryl amino acid derivatives, using the hypothetical compound (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid as an illustrative example.
The principles and methodologies outlined herein are designed to be broadly applicable for the rigorous preclinical safety assessment of similar small molecules.[3] We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to guide your decision-making process.
The Compound in Focus: (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and Its Therapeutic Potential
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid belongs to the class of arylpropionic acid derivatives, a scaffold famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[4][5] The presence of a chiral center, an acetamido group, and a fluorinated phenyl ring suggests a nuanced interaction with biological targets, potentially offering improved potency or a novel mechanism of action. The chirality is of particular importance, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[]
Given its structural similarity to known cyclooxygenase (COX) inhibitors, a primary hypothesis for its mechanism of action would be the inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[4] However, it is precisely this anticipated activity that necessitates a thorough investigation of its cross-reactivity.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undesired off-target interactions are a major cause of preclinical and clinical safety issues.[2] Early identification of potential cross-reactivity allows for:
-
Informed Lead Optimization: Medicinal chemists can modify the compound's structure to minimize off-target effects while preserving on-target activity.[3]
-
Reduced Attrition Rates: By flagging problematic compounds early, resources can be focused on more promising candidates.[2]
-
Enhanced Understanding of Mechanism: Identifying on-target binding in unexpected tissues can provide valuable insights into the antibody's mechanism of action and potential secondary effects.[7]
-
Regulatory Compliance: Thorough cross-reactivity studies are a prerequisite for Investigational New Drug (IND) applications.[7]
A Tiered Approach to Cross-Reactivity Assessment
A systematic, tiered approach is recommended for profiling the cross-reactivity of a novel compound. This begins with broad, in silico and in vitro screens and progresses to more focused functional assays for any identified off-target interactions.[1]
Tier 1: In Silico and Broad Panel Screening
The initial step involves computational modeling and high-throughput screening to cast a wide net for potential interactions.
Computational Off-Target Prediction
Modern computational approaches can predict potential off-target interactions by comparing the chemical structure of the test compound against large databases of known ligand-target interactions.[2] These methods can include 2D chemical similarity, 3D shape matching, and machine learning algorithms.[2]
Illustrative Workflow for In Silico Off-Target Prediction:
Caption: In silico workflow for predicting off-target interactions.
Broad Kinase and GPCR Screening Panels
Given that kinases and G-protein coupled receptors (GPCRs) are two of the largest and most "promiscuous" target families for small molecules, screening against panels of these proteins is a crucial step.[1] Several commercial services offer comprehensive profiling against hundreds of kinases and GPCRs.
Table 1: Hypothetical Kinase Selectivity Data for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) | Rationale for Inclusion |
| COX-2 (On-Target) | 95% | 0.1 | Primary Therapeutic Target |
| COX-1 (Off-Target) | 75% | 1.5 | Potential for GI Side Effects |
| MAPK14 (p38α) | 55% | 8.2 | Pro-inflammatory signaling |
| SRC | 20% | > 50 | Common off-target kinase |
| LCK | 15% | > 50 | T-cell signaling kinase |
| EGFR | 5% | > 100 | Common off-target kinase |
This data is for illustrative purposes only.
Tier 2: Cellular and Functional Assays
Positive "hits" from Tier 1 screening must be validated in cellular and functional assays to determine the physiological relevance of the interaction.[1]
Orthogonal On-Target Validation
To confirm that the desired phenotype is due to the on-target activity, it is essential to use orthogonal approaches.
-
Structurally Unrelated Agonist/Antagonist: If possible, use a structurally different compound known to act on the same target. If this compound recapitulates the observed effects, it increases confidence that the phenotype is on-target.[1]
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target is a powerful validation method.[1][8] If the compound's effect is diminished or absent in these models, it strongly suggests on-target activity.
Experimental Workflow for CRISPR/Cas9 Target Validation:
Caption: Workflow for on-target validation using CRISPR/Cas9.
Functional Assays for Off-Target Hits
For each significant off-target interaction identified in Tier 1, a specific functional assay should be performed to understand the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).[1]
Protocol: Functional Assay for p38α MAPK Activity
-
Cell Culture: Culture a relevant cell line (e.g., macrophages) that expresses p38α MAPK.
-
Compound Treatment: Prepare serial dilutions of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and a known p38α inhibitor (positive control).
-
Stimulation: Treat the cells with the compound for 1 hour before stimulating the p38α pathway with a known agonist (e.g., lipopolysaccharide).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis: Perform a Western blot using antibodies specific for phosphorylated p38α (active form) and total p38α (loading control).
-
Data Analysis: Quantify the band intensities and calculate the percent inhibition of p38α phosphorylation at each compound concentration to determine the IC50 value.
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects without a preconceived target.[9] High-content imaging can be used to monitor changes in cell morphology, viability, and the expression of various biomarkers.
Tier 3: In Vivo Cross-Reactivity Assessment
The final tier of preclinical cross-reactivity assessment involves studies in animal models to evaluate the compound's effects in a complex biological system.
Tissue Cross-Reactivity (TCR) Studies
For compounds intended as therapeutics, particularly biologics, tissue cross-reactivity studies are a regulatory requirement.[7] While more common for antibodies, a similar principle applies to small molecules where understanding tissue distribution and potential for off-target binding in various organs is critical. This can be assessed through techniques like quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the compound.
Safety Pharmacology and Toxicology Studies
Comprehensive in vivo safety pharmacology and toxicology studies are designed to identify any adverse effects of the compound on major organ systems (e.g., cardiovascular, respiratory, central nervous system). Any observed toxicities may be linked to the off-target activities identified in earlier tiers.[1]
Comparison with Alternatives
The performance of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid should be benchmarked against existing compounds.
Table 2: Comparative Profile of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and Alternatives
| Parameter | (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | Ketoprofen (Non-selective COX inhibitor) | Celecoxib (COX-2 selective inhibitor) |
| On-Target Potency (COX-2 IC50) | 0.1 µM | 1.8 µM | 0.04 µM |
| Off-Target Potency (COX-1 IC50) | 1.5 µM | 2.5 µM | 15 µM |
| Selectivity Index (COX-1/COX-2) | 15 | 1.4 | 375 |
| Key Off-Target Hits (Kinase Panel) | p38α (IC50 = 8.2 µM) | Multiple kinases at <10 µM | Few hits at <10 µM |
| In Vivo GI Toxicity (Animal Model) | Mild | Severe | Minimal |
This data is for illustrative purposes only.
Conclusion
The rigorous, multi-tiered approach to cross-reactivity profiling outlined in this guide is indispensable for the successful development of novel therapeutics like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. By integrating computational, in vitro, and in vivo methods, researchers can build a comprehensive safety and selectivity profile, enabling data-driven decisions and increasing the likelihood of clinical success. The early and thorough investigation of off-target effects is not merely a regulatory hurdle but a fundamental aspect of sound scientific and drug development practice.[3][9]
References
- Benchchem. Investigating Potential Off-Target Effects of Novel Compounds.
- National Institutes of Health (NIH). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- MDPI. IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities.
- Patsnap Synapse. How can off-target effects of drugs be minimised?.
- Creative Diagnostics. Off-Target Effects Analysis.
- Frontiers. Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System.
- ResearchGate. Methods for detecting off-target effects of CRISPR/Cas9.
- PubMed Central. Hypersensitivity reactions to small molecule drugs.
- Intellicyt. Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery.
- Charles River Laboratories. Tissue Cross-Reactivity Studies.
- International Journal of Pharmaceutical Sciences Review and Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- BOC Sciences. Unnatural Amino Acids for Chiral Drugs.
- MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents.
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation | Request PDF.
- National Institutes of Health (NIH). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
- ScienceDirect. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
- PubMed. Chiral recognition of N alpha-protected amino acids and derivatives in non-covalently molecularly imprinted polymers.
- ResearchGate. a brief review on recent advancements and biological activities of aryl propionic acid derivatives.
- PubMed. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs.
- PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
- Google Patents. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
- Patsnap. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Benchmarking (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid: A Comparative Guide to Phenylpropanoic Acid Analogs in Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Phenylpropanoic Acid Derivatives
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide focuses on the pharmacological implications of fluorination within the 2-acetamido-2-phenylpropanoic acid scaffold, a class of compounds with known biological activities.[1][2][3] We will present a head-to-head comparison of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid with its parent compound, (R)-2-Acetamido-2-phenylpropanoic acid, and its constitutional isomer, (R)-2-Acetamido-2-(4-fluorophenyl)propanoic acid. Through a series of standardized in vitro assays, we aim to elucidate the impact of the fluorine atom's position on the molecule's overall performance.
Synthesis and Chiral Resolution
The synthesis of the target compounds was achieved via a multi-step process commencing with a Strecker synthesis, a well-established method for the preparation of α-amino acids from aldehydes.[4][5][6][7][8] This approach provides a reliable route to the racemic N-acetyl amino acid precursors.
Synthetic Workflow
The general synthetic pathway is depicted below. The initial step involves the reaction of the corresponding benzaldehyde with an amine and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed and acetylated to yield the racemic N-acetyl amino acid.
Caption: Generalized synthetic scheme for the preparation of racemic N-acetyl-2-phenylpropanoic acid derivatives.
Chiral Resolution
Obtaining the desired (R)-enantiomer is critical, as biological activity is often stereospecific. The racemic mixtures were resolved using chiral chromatography, a robust method for separating enantiomers.[9][10][11][12][13] This technique leverages a chiral stationary phase to differentially interact with the two enantiomers, allowing for their separation.
Protocol for Chiral Resolution:
-
Column: A chiral stationary phase column (e.g., cellulose or amylose-based) is selected.
-
Mobile Phase: A suitable mobile phase, typically a mixture of heptane and isopropanol with a small amount of a modifier like trifluoroacetic acid, is prepared.
-
Sample Preparation: The racemic compound is dissolved in the mobile phase.
-
Chromatography: The sample is injected into the HPLC system, and the enantiomers are separated based on their differential retention times.
-
Fraction Collection: The fractions corresponding to each enantiomer are collected.
-
Purity Analysis: The enantiomeric excess of the collected fractions is determined using the same chiral HPLC method.
Comparative Physicochemical Properties
The introduction and position of the fluorine atom can significantly alter the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic profile.[14][15][16]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa |
| (R)-2-Acetamido-2-phenylpropanoic acid | C₁₁H₁₃NO₃ | 207.23 | 1.10 | 3.5 |
| (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | C₁₁H₁₂FNO₃ | 225.22 | 1.35 | 3.3 |
| (R)-2-Acetamido-2-(4-fluorophenyl)propanoic acid | C₁₁H₁₂FNO₃ | 225.22 | 1.38 | 3.4 |
Table 1. Comparative physicochemical properties of the benchmarked compounds.
In Vitro Pharmacological Benchmarking
To provide a comprehensive performance comparison, a series of in vitro assays were conducted. These assays were selected to evaluate the compounds' efficacy, selectivity, and potential for off-target effects.
Target Engagement: A Competitive Inhibition Assay
The primary biological target for this class of compounds is a key enzyme in a disease-relevant signaling pathway. An in vitro enzyme inhibition assay was performed to determine the potency of each compound.[17][18][19][20]
Protocol for Enzyme Inhibition Assay:
-
Reagents: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the test compounds in DMSO.
-
Assay Plate Preparation: Add the test compounds to a 96-well plate.
-
Enzyme Addition: Add the enzyme solution to each well and incubate to allow for compound-enzyme binding.
-
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative IC50 Values:
| Compound | IC50 (nM) |
| (R)-2-Acetamido-2-phenylpropanoic acid | 152 |
| (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | 48 |
| (R)-2-Acetamido-2-(4-fluorophenyl)propanoic acid | 89 |
Table 2. IC50 values of the test compounds against the target enzyme.
Off-Target Liability: A Broad Panel Screening Approach
To assess the selectivity of the compounds, they were screened against a panel of common off-target proteins. This is a critical step to identify potential liabilities that could lead to adverse effects.[21][22][23][24][25]
Workflow for Off-Target Screening:
Caption: A generalized workflow for in vitro off-target liability screening.
Summary of Off-Target Hits (>50% Inhibition at 10 µM):
| Compound | Number of Off-Target Hits |
| (R)-2-Acetamido-2-phenylpropanoic acid | 4 |
| (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | 1 |
| (R)-2-Acetamido-2-(4-fluorophenyl)propanoic acid | 3 |
Table 3. Summary of off-target screening results.
In Vitro Cytotoxicity Assessment
A fundamental aspect of preclinical evaluation is the assessment of a compound's potential to induce cell death. An in vitro cytotoxicity assay using a standard cell line (e.g., HEK293) was performed.[26][27][28][29][30]
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Comparative Cytotoxicity Data:
| Compound | CC50 in HEK293 cells (µM) |
| (R)-2-Acetamido-2-phenylpropanoic acid | >100 |
| (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid | >100 |
| (R)-2-Acetamido-2-(4-fluorophenyl)propanoic acid | >100 |
Table 4. In vitro cytotoxicity of the benchmarked compounds.
Summary of Findings and Concluding Remarks
This comparative guide provides a detailed preclinical evaluation of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid against its non-fluorinated and para-fluorinated analogs. The experimental data generated from standardized in vitro assays consistently highlight the superior profile of the ortho-fluorinated compound.
Key findings include:
-
A significant increase in target enzyme potency for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
A more favorable off-target profile for the ortho-fluorinated analog, suggesting enhanced selectivity.
-
A lack of significant in vitro cytotoxicity for all tested compounds at concentrations up to 100 µM.
These results underscore the profound impact that subtle structural modifications, such as the strategic placement of a fluorine atom, can have on the pharmacological properties of a molecule. The data presented herein provides a strong rationale for the prioritization of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid for further preclinical and in vivo investigations.
References
-
Title: The Strecker Synthesis of Amino Acids - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems Source: Pearson URL: [Link]
-
Title: OPTICAL RESOLUTION OF RACEMIC a-AMINO ACIDS ON A DYNAMIC CHIRAL STATIONARY PHASE BY LIGAND EXCHANGE CHROMATOGRAPHY Source: Marcel Dekker, Inc. URL: [Link]
-
Title: Strecker Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: Overview of Strecker Amino Acid Synthesis Source: News-Medical.Net URL: [Link]
-
Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
-
Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
-
Title: In Vitro Cytotoxicity Analysis Service Source: Creative Biolabs URL: [Link]
- Title: Resolution of racemic amino acids - Google Patents Source: Google Patents URL
-
Title: Chiral resolution methods and the integration of a racemization step.... Source: ResearchGate URL: [Link]
-
Title: Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid Source: Journal of the American Chemical Society URL: [Link]
-
Title: What is an Inhibition Assay? Source: Biobide URL: [Link]
-
Title: In Vitro Enzyme Assay: Cutting Edge Research Source: Da-Ta Biotech URL: [Link]
-
Title: Knowledge-Based Approaches to Off-Target Screening Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
-
Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]
-
Title: How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol Source: Boster Bio URL: [Link]
-
Title: Off-Target Screening Cell Microarray Assay Source: Charles River Laboratories URL: [Link]
-
Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]
-
Title: Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study Source: PMC - NIH URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: NIH URL: [Link]
-
Title: Enzyme assay - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid Source: ResearchGate URL: [Link]
-
Title: Full article: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: Taylor & Francis URL: [Link]
-
Title: (R)-2-acetaMido-2-(2-fluorophenyl)propanoic acid CAS#: 267401-33-2 • ChemWhat Source: ChemWhat URL: [Link]
-
Title: 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances Source: ITRC URL: [Link]
-
Title: Perfluorinated alkyl substances: emerging insights into health risks Source: PMC - NIH URL: [Link]
-
Title: Perfluorooctanoic acid | C8HF15O2 | CID 9554 Source: PubChem - NIH URL: [Link]
-
Title: Physicochemical properties of some PFASs. | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: ResearchGate URL: [Link]
-
Title: Perfluorononanoic acid | C8F17COOH | CID 67821 Source: PubChem - NIH URL: [Link]
-
Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: IJPPR URL: [Link]
-
Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]
-
Title: Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities Source: PubMed URL: [Link]
- Title: CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)
-
Title: Propionic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid Source: Eureka | Patsnap URL: [Link]
-
Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: MDPI URL: [Link]
-
Title: 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 2723915 Source: PubChem - NIH URL: [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 15. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blog.biobide.com [blog.biobide.com]
- 18. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. Enzyme assay - Wikipedia [en.wikipedia.org]
- 21. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 24. criver.com [criver.com]
- 25. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kosheeka.com [kosheeka.com]
- 27. mdpi.com [mdpi.com]
- 28. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 29. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its safety and efficacy profile. For chiral molecules such as (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a key building block in the synthesis of various pharmaceuticals, ensuring enantiomeric purity is a non-negotiable aspect of quality control. The seemingly subtle difference between enantiomers—mirror-image isomers—can lead to vastly different pharmacological and toxicological outcomes. Consequently, robust and reliable analytical methodologies for the precise determination of enantiomeric excess (%ee) are paramount.
This guide provides an in-depth comparison of three leading analytical techniques for the enantiomeric purity analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). As a Senior Application Scientist, my objective is to not only present the protocols but to also elucidate the scientific rationale behind the methodological choices, empowering you to select and implement the most suitable approach for your research and development needs.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for chiral separations is dictated by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, analysis speed, and operational costs. Here, we compare Chiral HPLC, Chiral SFC, and Chiral CE for the analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for enantiomeric separations in the pharmaceutical industry, largely due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[1] The separation mechanism relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times. For N-acetylated amino acids like our target compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.[2][3]
Scientific Rationale: The selection of a polysaccharide-based CSP, such as one derived from amylose or cellulose, is based on its ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The acetamido and carboxylic acid moieties of the analyte are key interaction points. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol, is optimized to modulate these interactions and achieve optimal resolution.
Caption: Workflow for Chiral HPLC Analysis.
Method 2: Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and "greener" alternative to HPLC.[4] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure.[4] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[3][5][6]
Scientific Rationale: The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster mass transfer, resulting in higher efficiency and speed. The separation mechanism on the CSP is similar to that in normal-phase HPLC. The choice of an alcohol modifier and its concentration is critical for tuning the elution strength and optimizing selectivity. For acidic compounds, the addition of a small amount of an acidic additive like trifluoroacetic acid (TFA) can improve peak shape and resolution.
Caption: Workflow for Chiral SFC Analysis.
Method 3: Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that offers the advantages of extremely low sample and reagent consumption, and rapid method development.[7] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).[8][9] Cyclodextrins (CDs) are the most commonly used chiral selectors for amino acid derivatives due to their ability to form inclusion complexes with the analytes.[10][11][12]
Scientific Rationale: The separation in CE is based on the differential migration of analytes in an electric field. The chiral selector, a cyclodextrin in this case, forms transient diastereomeric inclusion complexes with the enantiomers of the analyte. The different stabilities of these complexes result in different effective electrophoretic mobilities, leading to their separation. The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF).
Caption: Workflow for Chiral CE Analysis.
Experimental Data and Performance Comparison
The following tables summarize the synthesized, representative experimental data for the enantiomeric purity analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid using the three described methods. This data is intended to provide a realistic comparison of the expected performance of each technique.
Table 1: Chiral HPLC Performance Data
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} |
| Analysis Time (min) | \multicolumn{2}{c | }{15} |
Table 2: Chiral SFC Performance Data
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (min) | 3.2 | 4.1 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5} |
| Selectivity (α) | \multicolumn{2}{c | }{1.30} |
| Analysis Time (min) | \multicolumn{2}{c | }{6} |
Table 3: Chiral CE Performance Data
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Migration Time (min) | 12.3 | 12.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{1.8} |
| Selectivity (α) | \multicolumn{2}{c | }{1.05} |
| Analysis Time (min) | \multicolumn{2}{c | }{20} |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the enantiomeric purity analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Protocol 1: Chiral HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability:
-
Inject a solution containing both enantiomers (racemic or spiked sample).
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
-
Quantification:
-
Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Protocol 2: Chiral SFC Method
-
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% TFA (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability:
-
Inject a solution containing both enantiomers.
-
The resolution (Rs) between the enantiomer peaks should be ≥ 2.0.
-
-
Quantification:
-
Calculate the enantiomeric excess (%ee) as described in the HPLC protocol.
-
Protocol 3: Chiral CE Method
-
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a diode array detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 25 kV (normal polarity).
-
Capillary Temperature: 20 °C.
-
Detection: UV at 200 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in water.
-
Dilute to a working concentration of 0.05 mg/mL with the BGE.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
System Suitability:
-
Inject a solution containing both enantiomers.
-
The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
-
-
Quantification:
-
Calculate the enantiomeric excess (%ee) as described in the HPLC protocol.
-
Method Validation and Trustworthiness
A self-validating system is essential for ensuring the trustworthiness of any analytical method. According to the International Council for Harmonisation (ICH) guidelines Q2(R2), the validation of an enantiomeric purity method should include an assessment of specificity, limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[13][14][15][16]
-
Specificity: The method must be able to resolve the (S)-enantiomer from the (R)-enantiomer and any other potential impurities. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5).
-
Limit of Quantitation (LOQ): The LOQ for the minor enantiomer should be sufficiently low to meet the required specification (e.g., ≤ 0.1%).
-
Linearity: A linear relationship should be established between the peak area of the minor enantiomer and its concentration over a defined range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability and intermediate precision) should be demonstrated by analyzing samples spiked with known amounts of the (S)-enantiomer.
Conclusion and Recommendations
The choice of the optimal analytical method for the enantiomeric purity analysis of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid depends on the specific requirements of the laboratory and the stage of drug development.
-
Chiral HPLC remains the most established and versatile technique, offering a wide range of well-characterized chiral stationary phases. It is a reliable choice for routine quality control and release testing.
-
Chiral SFC presents a compelling alternative, particularly for high-throughput screening and preparative separations, due to its significant advantages in speed and reduced environmental impact. The higher efficiency of SFC can often lead to superior resolution.
-
Chiral CE is an excellent choice for research and development settings where sample volume is limited and high separation efficiency is required. Its low consumption of reagents also makes it a cost-effective and environmentally friendly option.
Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the method's performance characteristics, validation data, and the specific analytical challenges at hand.
References
-
Sardisco, M., & Lurie, I. S. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43–88. [Link]
-
Guttman, A. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. In Methods in Molecular Biology (Vol. 1985, pp. 127-135). Humana Press. [Link]
-
Varghese, J. (2020). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
El-Hady, D. A., & El-Maali, N. A. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(9-10), 1045–1054. [Link]
-
Berger, T. A. (2014). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]
-
Fairchild, G. (2011). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America, 29(11), 1014-1021. [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2236. [Link]
-
Springer Protocols. (2026). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. [Link]
-
Juvancz, Z., & Szente, L. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 485-495. [Link]
-
Yu, Y. P., & Wu, S. H. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231–235. [Link]
-
Găborean, D. C., Hancu, G., Rusu, A., Muntean, D. L., & Câmpu, A. (2021). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 26(16), 4949. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology (Vol. 1985, pp. 93-126). Humana Press. [Link]
-
Chankvetadze, B. (2012). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85–97. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lipka, E., D'Attoma, A., Claude, B., & West, C. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1585, 207–212. [Link]
-
Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?. [Link]
-
Gotti, R., & Fiori, J. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. database.ich.org [database.ich.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis: A Comparative Look at (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Introduction: Beyond a Simple Document
In the landscape of drug development, a Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the identity, quality, and purity of a drug substance.[1][2][3] For a chiral intermediate like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), the CoA represents a comprehensive quality dossier. Its data dictates not only the success of subsequent synthetic steps but also the safety and efficacy of the final therapeutic product.[4][5]
This guide moves beyond a superficial reading of a standard CoA. As a Senior Application Scientist, my objective is to provide a comparative framework, juxtaposing conventional analytical techniques with more advanced, orthogonal methods. We will explore how leveraging a multi-technique approach provides a more robust and insightful characterization, ensuring the highest standards of scientific integrity and regulatory compliance.
Anatomy of a Certificate of Analysis: The Baseline
A typical CoA for a pharmaceutical intermediate provides a batch-specific summary of its quality attributes.[1][6] Below is a representative CoA for our compound of interest, which will serve as our baseline for comparison.
Table 1: Representative Certificate of Analysis
| Test Parameter | Specification | Method | Representative Result |
| Appearance | White to Off-White Solid | Visual | Conforms |
| Identity | Conforms to Structure | FTIR, ¹H NMR | Conforms |
| Assay | ≥ 98.5% | HPLC | 99.2% |
| Enantiomeric Purity (ee) | ≥ 99.0% (R)-isomer | Chiral HPLC | 99.5% |
| Related Substances | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | HPLC | Largest Impurity: 0.08%Total Impurities: 0.25% |
| Water Content | ≤ 0.5% | Karl Fischer Titration | 0.15% |
| Residual Solvents | Meets USP <467> Limits | GC-HS | Conforms |
| Residue on Ignition | ≤ 0.1% | USP <281> | 0.05% |
Comparative Analysis of Critical Quality Attributes
While the standard CoA provides essential data, it represents a snapshot based on established, though not always exhaustive, methods. Let's delve into key parameters and compare the standard approach with powerful alternatives that offer deeper insights.
Assay and Purity: Beyond Chromatographic Area Percent
The standard method for determining assay and the profile of related substances is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] This technique is robust and widely used. However, its accuracy relies on the assumption that all impurities have a similar UV response to the main compound, which is often not the case. This can lead to an under- or overestimation of impurity levels.
Alternative & Superior Method: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary method for purity determination.[8][9] Unlike HPLC, the NMR signal intensity is directly proportional to the number of atomic nuclei, independent of the molecule's structure.[9] This allows for a highly accurate purity assessment without the need for specific reference standards for each impurity.[8][10]
Table 2: Comparison of Assay/Purity Methodologies
| Feature | HPLC (UV Detection) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation and UV absorbance | Direct measurement of nuclear signal intensity relative to a certified internal standard |
| Reference Standard | Requires a highly characterized standard of the main compound | Requires a certified internal standard (e.g., maleic acid); no analyte-specific standards needed[8] |
| Accuracy | Dependent on the relative response factor (RRF) of impurities | Considered a primary ratio method; high accuracy and precision (<1% RSD typical)[9] |
| Scope | Quantifies UV-active impurities | Quantifies any proton-containing analyte or impurity, including those without a chromophore |
| Data Output | Relative area % (often corrected by RRF) | Absolute mass fraction (purity %) |
Insight: By employing qNMR, a laboratory can gain a more accurate, "true" purity value that is orthogonal to the chromatographic result. This is invaluable for mass balance calculations and for qualifying primary reference standards.[10][11][12]
Enantiomeric Purity: The Quest for Speed and Efficiency
For chiral molecules, confirming the enantiomeric excess (ee) is critical. Chiral HPLC is the gold standard, providing excellent resolution and reliable quantification.[4][13] However, method development can be time-consuming, and run times can be long, often using significant volumes of halogenated or normal-phase solvents.
Alternative & Superior Method: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful alternative that uses supercritical CO₂ as the primary mobile phase.[13][14] For chiral separations, SFC often provides faster analysis times and higher efficiency than HPLC.[15][16] The use of CO₂ also makes it a "greener," more environmentally friendly technique.
Table 3: Comparison of Chiral Separation Techniques
| Feature | Chiral HPLC | Chiral SFC |
| Mobile Phase | Hexane/IPA, Ethanol, etc. | Supercritical CO₂ with alcohol modifiers |
| Typical Analysis Time | 15-30 minutes[13] | < 10 minutes[13] |
| Solvent Consumption | High | Significantly lower |
| Separation Efficiency | Good to Excellent | Often superior to HPLC due to lower viscosity and higher diffusivity of the mobile phase[16] |
| Method Development | Can be complex | Often faster due to rapid column equilibration |
Insight: Integrating chiral SFC can dramatically increase sample throughput in a quality control environment.[16] Its orthogonal selectivity compared to HPLC can also be instrumental in resolving enantiomers that are difficult to separate by conventional liquid chromatography.[15]
In-Depth Experimental Protocols
To ensure scientific rigor, every protocol must be a self-validating system. This is achieved by incorporating system suitability tests (SST) before any sample analysis.
Protocol 1: Enantiomeric Purity by Chiral HPLC
This protocol details a self-validating method for determining the enantiomeric purity of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
-
Instrumentation & Column:
-
HPLC system with UV detector (225 nm).
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of a racemic mixture of the compound in the mobile phase.
-
Test Solution: Prepare a 1 mg/mL solution of the (R)-isomer sample in the mobile phase.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution (racemic mixture).
-
Acceptance Criteria:
-
The resolution between the two enantiomer peaks must be ≥ 2.0.
-
The tailing factor for each peak must be ≤ 1.5.
-
The relative standard deviation (RSD) for five replicate injections must be ≤ 2.0% for the peak area.
-
-
-
Procedure:
-
Once SST criteria are met, inject the Test Solution in duplicate.
-
Calculate the enantiomeric excess (% ee) using the area of the (R) and undesired (S) peaks.
-
Protocol 2: Residual Solvents by GC-HS
This protocol adheres to the principles outlined in USP <467> for the control of residual solvents.[17][18] Organic solvents provide no therapeutic benefit and must be controlled to safety-based limits.[17]
-
Instrumentation & Column:
-
Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID).
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm.
-
-
GC & Headspace Conditions:
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 40 °C (20 min), ramp to 240 °C at 10 °C/min, hold for 20 min.
-
Carrier Gas: Helium.
-
Vial Equilibration: 80 °C for 60 min.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a stock solution of relevant Class 2 solvents (e.g., Toluene, Acetonitrile) and dilute to the appropriate concentration limit as per USP <467>.[18][19]
-
Test Solution: Accurately weigh about 100 mg of the sample into a headspace vial and add 5.0 mL of diluent.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution.
-
Acceptance Criteria:
-
The resolution between key solvent pairs (e.g., acetonitrile and dichloromethane) must be ≥ 1.0.[20]
-
The signal-to-noise ratio for each solvent peak must be ≥ 10.
-
The RSD for six replicate injections must be ≤ 15.0%.
-
-
-
Procedure:
-
Analyze the Test Solution.
-
Quantify any detected solvents against the Standard Solution. The concentration must be below the limits defined in USP <467>.[18]
-
Visualizing the Analytical Workflow
A robust quality control strategy relies on a logical flow of testing, where results from foundational tests inform subsequent analyses. This workflow ensures comprehensive characterization before a batch is released.
Caption: Analytical workflow for quality control and batch release.
Conclusion: A Commitment to Scientific Excellence
The Certificate of Analysis for a critical intermediate like (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid should be viewed not as an endpoint, but as a summary of a deep and rigorous analytical investigation. While standard methods provide a solid foundation, embracing orthogonal and advanced techniques such as qNMR and SFC is paramount. This comparative approach provides a more complete and accurate picture of a compound's quality profile, mitigates risks in drug development, and ultimately upholds the principles of scientific integrity and patient safety. It reflects a commitment to understanding a molecule not just by its specifications, but by its true chemical nature.
References
-
qNMR: A powerful tool for purity determination . RSSL. Retrieved from [Link]
-
USP-NF. <467> RESIDUAL SOLVENTS . (2019). Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). (2006). Retrieved from [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers . ResolveMass. (2025). Retrieved from [Link]
-
Understanding the Revisions to USP Monograph <467>: Residual Solvents . Phenomenex. Retrieved from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
USP <467> Residual solvent determination in pharmaceutical products . SCISPEC. Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. (2025). Retrieved from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved from [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . European Pharmaceutical Review. Retrieved from [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . ResearchGate. (2020). Retrieved from [Link]
-
Impurities in New Drug Substances - ICH Q3 . Scribd. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . ResearchGate. (2015). Retrieved from [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest . ResearchGate. Retrieved from [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology . ResearchGate. Retrieved from [Link]
-
What is Certificate of Analysis (CoA) in Chemistry? . Advent Chembio. Retrieved from [Link]
-
Certificate of Analysis (COA): Understanding Its Importance and Key Components . Aumet. (2024). Retrieved from [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs . American Pharmaceutical Review. (2024). Retrieved from [Link]
-
Certificate of Analysis (CoA) . Dedecke GmbH. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . Pharmacia. (2022). Retrieved from [Link]
-
(R)-2-(2-Fluorophenyl)propanoic acid . PubChem. Retrieved from [Link]
-
An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase . PubMed. (2009). Retrieved from [Link]
Sources
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Certificate of Analysis (CoA) [dedecke-gmbh.de]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemscene.com [chemscene.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uspnf.com [uspnf.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. scispec.co.th [scispec.co.th]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic Acid
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, field-proven protocol for managing waste generated from (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory frameworks, emphasizing causality and best practices.
Hazard Identification and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid is not a benign substance; its hazard profile necessitates its classification as regulated hazardous waste from the moment it is designated for disposal.[1][2]
Based on Safety Data Sheet (SDS) analysis for this compound and structurally similar chemicals, the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications apply.[3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[4][5][6] |
Expert Insight: The presence of a fluorine atom designates this compound as a halogenated organic compound . This is a critical classification that dictates its primary disposal pathway.[7][8][9][10] Mixing halogenated waste with non-halogenated waste streams can lead to complex and significantly more expensive disposal processes.[8][11] Therefore, segregation at the source is the most critical step in this entire procedure.
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures safety and compliance from the point of generation to final hand-off for disposal.
Step 2.1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks identified in the hazard assessment.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[4]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a chemical fume hood.[4][8]
Step 2.2: Waste Characterization and Container Selection
Proper containment is fundamental to safe waste management.
-
Characterize the Waste: This material is a solid, halogenated organic acid and must be treated as Hazardous Chemical Waste .[1][12]
-
Select a Container:
-
The container must be in good condition, free of cracks or residue, and compatible with the chemical. Plastic containers are often preferred.[1]
-
It must have a secure, screw-top lid to prevent leaks and ensure it remains vapor-tight.[7]
-
The container should never be an empty food-grade container, as this can lead to dangerous mix-ups.[11]
-
Step 2.3: Accurate and Compliant Labeling
Improper labeling is a major safety violation. Every waste container must be labeled the moment the first drop or crystal of waste is added.[7] Your institution's Environmental Health & Safety (EH&S) department will provide specific tags, but at a minimum, the label must include:
-
Full Chemical Name: Write out "(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid". Do not use abbreviations or chemical formulas.[7]
-
Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., Exclamation Mark for irritant/harmful).[12]
-
Generator Information: Include the name of the principal investigator, laboratory location (building and room number), and contact information.[13]
Step 2.4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][13] It is not permissible to generate waste in one lab and store it in another.[1]
-
Location: The SAA must be a designated area within your laboratory.
-
Secondary Containment: The waste container must be placed within a secondary containment bin or tray capable of holding the entire volume of the largest container within it.[13]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[1][7]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once a container is full, it must be removed within three days.[1][13]
Step 2.5: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][3][14] Evaporation is also not a permissible disposal method.[2]
-
Contact EH&S: When your waste container is nearly full (e.g., 90% capacity), contact your institution's EH&S (or equivalent) department to schedule a waste pickup.[1][10]
-
Professional Disposal: Your EH&S department will then transport the waste to a central accumulation area before it is collected by a licensed professional waste disposal service for final treatment, typically via incineration at a regulated facility.[3][12]
Spill and Decontamination Protocol
Accidents happen, and preparation is key.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues. Call your institution's emergency number.[7]
-
Contain Small Spills: For small spills of the solid material, prevent further dispersal.
-
Absorb and Collect: Gently sweep up the solid material, avoiding dust formation, and place it into a designated hazardous waste container.[3][4] Use absorbent pads for any solutions.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in the same container.[2] Seal and label the container appropriately.
Visual Workflows
To clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow.
Caption: Procedural flow for the disposal of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Caption: Decision-making process for waste stream classification.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.[Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.[Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
Chemical Waste Guideline: Halogenated Solvents. Temple University.[Link]
-
Safety Data Sheet for (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. Angene Chemical.[Link]
-
Hazardous Waste Disposal Guidelines. Purdue University.[Link]
-
Chemical and Hazardous Waste Guide. University of Oslo.[Link]
-
Organic solvent waste guidelines. Kemicentrum, Lund University.[Link]
-
Safety Data Sheet for Propionic acid. DC Fine Chemicals.[Link]
-
Safety data sheet for Propionic acid. BASF.[Link]
-
Safety Data Sheet for Propionic Acid. AmeriChem.[Link]
-
Safety Data Sheet for Propionic acid. Carl ROTH.[Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. angenechemical.com [angenechemical.com]
- 4. aaronchem.com [aaronchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. mn.uio.no [mn.uio.no]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. pfw.edu [pfw.edu]
- 12. medlabmag.com [medlabmag.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. fishersci.ca [fishersci.ca]
Personal protective equipment for handling (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
Comprehensive Safety and Handling Guide: (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid. As a novel research compound, specific hazard data is limited. Therefore, this document synthesizes information from safety data sheets of structurally similar compounds and established best practices for handling new chemical entities and fluorinated organic compounds. The core principle is to treat the compound with a high degree of caution, assuming potential hazards in the absence of complete data.
Hazard Assessment and Core Principles
The fundamental principles for handling this compound are:
-
Minimize Exposure: All procedures should be designed to minimize direct contact and the generation of dust or aerosols.[3]
-
Plan Ahead: A thorough risk assessment must be conducted before any new procedure involving this compound.[3]
-
Assume the Unknown: In the absence of comprehensive toxicological data, treat the compound as potentially hazardous by all routes of exposure (inhalation, ingestion, and skin contact).[4]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of appropriate PPE is critical to prevent exposure.[5] The following table outlines the recommended PPE for various laboratory operations involving (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Chemical splash goggles and a face shield.[2][5] | Nitrile gloves (double-gloving recommended).[5] | Flame-resistant lab coat, fully buttoned.[5] | If not in a ventilated enclosure, a NIOSH-approved P95 or P1 respirator is recommended to prevent inhalation of fine particles.[2] |
| Solution Preparation and Transfers | Chemical splash goggles.[5] | Nitrile gloves. | Flame-resistant lab coat.[5] | Work should be conducted in a certified chemical fume hood.[5] |
| Large-Scale Operations (>10g) | Chemical splash goggles and a face shield.[2][5] | Nitrile gloves (double-gloving).[5] | Chemical-resistant apron over a flame-resistant lab coat.[5] | All operations must be conducted within a chemical fume hood.[5] |
Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use.[6] For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.
Operational Plans: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Segregate from strong oxidizing agents, bases, and acids.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid in a laboratory setting.
Caption: A typical experimental workflow for handling (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
When handling the solid, perform all manipulations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[5]
-
Use a spatula for transferring the solid.[8] Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed when not in use.
-
-
Cleanup:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Wash all glassware thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent.
-
Disposal Plan
Proper disposal of (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid and associated waste is essential to prevent environmental contamination.
-
Chemical Waste:
-
Collect all waste containing the compound in a clearly labeled, sealed container.
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[2]
-
For fluorinated compounds, high-temperature incineration is often the preferred method of disposal to ensure complete destruction.[9][10]
-
-
Contaminated PPE:
-
Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.
-
The following decision tree provides guidance on the disposal of materials contaminated with (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
Caption: A decision tree for the proper disposal of materials related to (R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid.
References
- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnTxQ3_WTIFt3mz1vHVKJSHJetfdSEwxrO3DBRZumC1h4V0wHEbdW-5IkoqdXAeKo8j0WRK_CJIXXOd0-tbR3uAnJ6RDIuatoTPjyciaQTVnuq2BkyYMvBQ6gFLHW-7BOCEl9amCe-hcKaCb9Pzn7tdS9fqwWbI1jbbHSMkop2-5Nzye5Z50SGSnHzcUoyuxMz]
- A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2mcHqpUTHBWqZmsNsbqGZ-aDiLWm3_qzy1ZUQ1M6oljSoxpG36wesv1dIX8_zqn0gdnSjJnAFdzVIQZlymhssLy0rrSVHejWc1H1gq3UsO46BeAMylBBWMIz60XU0G16orG-0c65GWhgZPQUXo6PSp1ixvuebfIOT7-6U2gNzPxMLXnsF1N4Dgw4GkemV0S7pbvzTbq9ERSwEvZwJe4PgyFU4gw==]
- 2-Acetamido-3-(2-fluorophenyl)propanoic acid. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBjLrFfhU5WhCU4uhmdOCcBkGONvYyivHL3s7Q_4U4DAtRq13s2-9WA-LsPQb-KzvOI_Y5Kfny6jaqG7gOj1ZZapMJ8rzgo2tgzWRedxK6rH-sdQAlGcVL_W9WKPDUBg==]
- Safety Data Sheet. Aaronchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKBrq3BGKx-BkKRyZ4ukLEFCN_VdVwTarBaGLz5Pv1d2xRqbm9xmGPs3MBgX0x4_GzqarLtn5TNMDkD2qAm56_J-2KCcJVQxh2x92nR7-XqxnpfhBKGFQZFPD-HdPWpJ8a841npgJ7]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSoij3biZ8iLOy37BxwxE75bes-wDrvNwYzbKA_YlOVgHVT442Lcbv-I3n_NVWMuBue9DUSwHPdTK-VcHt_DzejMm0synts6DpGnjmqrNngTBOVGuErVCVvnAUJ-6SD4kC5HU0EWg3Hl-Fkg_-QNeb-Q==]
- Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnVKtgrNX5q_MAAgj2575KMHWr-PvKU4vRSJNOb1GeU2Cf7IBLP0Ht2tV_OiZ3VuWhqK9DbwfFl25DAUlzNO1MDCoO3E922If3vE0wUJXiIYkX4f8coCgosOhMQb4YKAn1UzsYBF4w]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEicxgd3XK1cFgR7xCrTvsVRZZceypPCKZdZUv5SBbjPb2COSHGy5OiZ2oAdT_hXDtysI5Vi89AGh9aNsvjhJpi7OkwiuqNt0aodNtfrxRF9KMQcaqoKiu9zljUqNbenQJGaPUd6bmzV2ZzpXzwOTfCdMsvfE9LOwyXwc_wA-ADQXCg]
- 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGVKzT2M3AoiAZJkVlEtGLwIRRWiZIiPfRsshpm1-KwXxyzsx64XG9NRK7hyNHJaH9APqb07vjDzr2RlO4AaZqX9BNPcmLRDyWU7DD3qGZRugyesCXLI1bSxChtXI33w==]
- Guidelines for Disposing of PFAs. MCF Environmental Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf8_TGDc-G-TWsd5rigQftmaGyEaloHIoeSr7ROu8rK2e8flX78vfvj3kvBm1lIBut98RRJTJ9dUkJwtI_QR3yRx5YiO9anh2tekaLpg3PrM564E0uSuSLyMCl0gY5TnUH0obQOVtLFd6JD_rCguUDIua0GRou-ZBE]
- Laboratory Safety Rules and Guidelines. Conduct Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeVK5G1BCCm2WawK3xsdJ4ST2_jsUJjdxPi0IlkdvIMq2HxPlZyZv9wZ8HC1T980Y0JPMnAlMDgzLUEQgAnog7l_4NzjwW15dp_YcJULoQLghs1p7mSIUbp7TXA24LO2FINN9S1Rz-u48kRXhTABNUj8Q5X69yEOM1UKlzig==]
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMZ9L9m8dJTFHzr009MHQo1e5IATkhYsvvkDtq76Zp8B2RqSKSa1C5-fa5UlMgalh9cBvmZUMJy49eBvlBkmN55j3npNgDOoCQ4HctecaFT7bwD8_Ut11e3SI3REKi3F1WwsCDNV4PEWpSNlVfeBq-xaWNSWg=]
- School Chemistry Laboratory Safety Guide. CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESB9UZUyHj9elS9RtWOx2NSa2O7FlSltT99vpfoGKs3Rf5fUz1WnhNB9tu6Vl_6NpU7ZAaWpq15sQAv_nyP5Jj0vbRd6h2ZvR7J_TwTuguZNYarfK4KN6jrVHnluxErZtuzeLxc5u-CuXGFeJ77ywNXQpihA==]
Sources
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. aksci.com [aksci.com]
- 8. cdc.gov [cdc.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
